Indican
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVARCVCWNFACQC-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903997 | |
| Record name | Indoxyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-60-5 | |
| Record name | Indoxyl-β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican (plant indican) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, 1H-indol-3-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDICAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indican | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Indican Biosynthesis in Indigofera tinctoria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indican (indoxyl-β-D-glucoside) is the soluble, colorless precursor to the eponymous blue dye, indigo, biosynthesized in the leaves of Indigofera tinctoria. Understanding the intricate biochemical pathway leading to this compound accumulation is paramount for metabolic engineering efforts aimed at enhancing dye yield and for exploring the pharmacological potential of pathway intermediates. This document provides an in-depth technical overview of the this compound biosynthesis pathway, presenting a synthesis of current knowledge on the enzymatic steps, relevant quantitative data, and detailed experimental protocols for pathway analysis. The pathway originates from the shikimate pathway, proceeding from tryptophan through key intermediates indole and indoxyl, culminating in the glucosylation to form this compound, which is sequestered in the plant cell vacuole.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Indigofera tinctoria is a multi-step enzymatic process that converts the aromatic amino acid tryptophan into indoxyl-β-D-glucoside. The pathway involves several key enzymatic reactions and is localized across different subcellular compartments, including the cytoplasm and potentially the endoplasmic reticulum, with the final product being stored in the vacuole.
Pathway Overview
The consensus pathway begins with the shikimate pathway, which produces chorismate, the precursor for all aromatic amino acids, including tryptophan.[1] The core of the this compound-specific pathway can be summarized in three main stages:
-
Formation of Indole: Tryptophan is converted to indole. While several pathways for tryptophan-dependent metabolism exist in plants, the direct conversion to indole for secondary metabolite synthesis is a critical branch point.[2][3]
-
Hydroxylation of Indole to Indoxyl: Indole undergoes hydroxylation at the C-3 position to form the reactive intermediate, indoxyl (3-hydroxyindole). This step is catalyzed by a cytochrome P450 monooxygenase.[4][5]
-
Glucosylation of Indoxyl to this compound: To detoxify and stabilize the reactive indoxyl molecule, it is rapidly glycosylated using UDP-glucose as the sugar donor. This final step, catalyzed by a UDP-glucosyltransferase (UGT), yields the stable, soluble precursor, this compound.
Subcellular Localization
The biosynthesis and storage of this compound are spatially separated within the leaf cells of Indigofera tinctoria:
-
Synthesis: The initial steps involving tryptophan and indole are likely cytosolic. The final glucosylation step to form this compound is catalyzed by an this compound synthase (a UGT), which has been suggested to be associated with the endoplasmic reticulum (ER) membrane in the related plant Polygonum tinctorium. The enzyme exhibits an optimal pH of around 10.0, suggesting its localization is separate from the acidic environment of the vacuole where this compound is stored.
-
Storage: this compound is transported into and accumulates almost exclusively in the cell vacuole. This sequestration prevents premature contact with β-glucosidases, which are localized in other compartments like the chloroplasts and would otherwise hydrolyze this compound back to indoxyl.
Pathway Diagram
Quantitative Data Summary
Quantitative analysis of this compound and its precursors is crucial for optimizing cultivation and extraction processes. The concentration of this compound in Indigofera tinctoria leaves is highly variable, influenced by genetic factors, developmental stage, and environmental conditions.
Table 1: this compound Content in Indigofera tinctoria Leaves
| Parameter | Value/Range | Conditions / Notes | Reference(s) |
| This compound Content (% dry weight) | 0.2% - 0.76% | General range reported for leaves. | |
| This compound Content (ppm) | 414 ppm | As measured by Muzzazinah et al. (2016). | |
| This compound Content (ppm) | up to 843.33 ppm | Highest production observed under 10% light intensity during the mid-growth phase. | |
| Developmental Stage | Higher in younger leaves | This compound content is generally higher in young, developing leaves compared to older ones. | |
| Light Intensity | Negative correlation | Increasing light intensity can lead to a decrease in this compound content. |
Table 2: Kinetic Properties of Enzymes in the this compound Pathway
| Enzyme | Substrate | Km | Vmax / Activity | Organism / Source | Reference(s) |
| This compound Synthase (UGT) | UDP-glucose | 0.13 mM | - | Polygonaceae (Indigo Plant) | |
| Cytochrome P450 (CYP2E1) | Indole | 0.85 mM | 1152 pmol min-1 mg-1 | Rat Liver Microsomes | |
| UDP-Glucosyltransferase (itUGT1/itUGT2) | Indoxyl, UDP-glucose | - | High this compound synthesis activity | Indigofera tinctoria (recombinant) |
Experimental Protocols
Reliable and reproducible methods are essential for studying the this compound biosynthesis pathway. This section details protocols for the extraction and quantification of this compound, as well as a general workflow for identifying pathway-related genes.
Protocol for this compound Extraction and Quantification by HPLC
This protocol is adapted from methodologies used for quantifying this compound in plant tissues.
Objective: To extract and quantify the concentration of this compound from fresh Indigofera tinctoria leaf tissue.
Materials:
-
Fresh young leaves of I. tinctoria
-
Solvent: 75% Acetonitrile (CH3CN) in deionized water (H2O)
-
Glass tubes with caps
-
Water bath or heating block (90°C)
-
Centrifuge and microcentrifuge
-
Microtubes (e.g., 1.5 mL)
-
HPLC system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm)
-
This compound standard (Indoxyl-β-D-glucoside)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Sample Preparation: Weigh accurately 0.5 g of fresh leaf material.
-
Extraction: Place the leaves into a glass tube and add 2.0 mL of the H2O/CH3CN (75%/25%) extraction solvent.
-
Heating: Immediately cap the tube and heat at 90°C for 2 minutes to inactivate endogenous β-glucosidase enzymes, which would otherwise degrade the this compound.
-
Cooling & Centrifugation: Remove the leaf material. Cool the remaining extract to room temperature (~25°C). Centrifuge the tube for 10 minutes at 6,000 rpm to pellet solid debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microtube.
-
Microcentrifugation: Centrifuge the microtube for 10 minutes at 13,000 rpm to remove any remaining fine particulates.
-
HPLC Analysis:
-
Transfer ~200 µL of the final supernatant to an HPLC vial.
-
Inject 10 µL of the sample onto the HPLC system.
-
Run a gradient elution program suitable for separating indole compounds.
-
Detect this compound by monitoring absorbance (e.g., 290 nm) or using an ELSD.
-
-
Quantification: Prepare a standard curve using a serial dilution of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Protocol for this compound Synthase (UGT) Enzyme Assay
This protocol provides a general method for assaying the activity of UDP-glucosyltransferase, the enzyme responsible for the final step of this compound synthesis.
Objective: To measure the in vitro activity of this compound synthase by detecting the formation of this compound.
Materials:
-
Enzyme source (e.g., partially purified protein extract from I. tinctoria leaves or recombinant itUGT protein)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH adjusted to the enzyme's optimum, which may be alkaline ~10.0)
-
Substrate 1: Indoxyl (handle with care, as it is unstable and auto-oxidizes)
-
Substrate 2: Uridine diphosphate glucose (UDP-glucose)
-
Reaction stop solution (e.g., 2M HCl or an organic solvent like ethyl acetate)
-
Microplate reader or HPLC system for product quantification
Procedure:
-
Reaction Setup: In a microtube or microplate well, prepare the reaction mixture. A typical 100 µL reaction might contain:
-
50 µL of Assay Buffer (2x concentration)
-
10 µL of Indoxyl solution (at desired concentration, e.g., 10 mM stock in DMSO)
-
10 µL of UDP-glucose solution (at desired concentration, e.g., 10 mM stock in water)
-
20 µL of enzyme solution
-
10 µL of deionized water
-
-
Control Reactions: Prepare negative controls, such as a reaction with no enzyme (to measure non-enzymatic product formation) and a reaction with no indoxyl or no UDP-glucose (to ensure both substrates are required).
-
Initiation and Incubation: Start the reaction by adding the enzyme solution. Incubate at the optimal temperature (e.g., 30-37°C) for a set period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Product Detection: Quantify the amount of this compound produced using an appropriate method:
-
HPLC: The most direct method. Separate the reaction mixture using the HPLC protocol described in 4.1 and quantify the this compound peak.
-
Spectrophotometry (Indirect): If a chromogenic analog of indoxyl is used, the product can be measured colorimetrically.
-
Workflow for Transcriptomic Analysis to Identify Biosynthesis Genes
RNA-Seq is a powerful tool for discovering the genes encoding the enzymes of a biosynthetic pathway.
References
- 1. youtube.com [youtube.com]
- 2. Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Indican as a Secondary Metabolite in Plants: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indican (indoxyl-β-D-glucoside) is a colorless, water-soluble secondary metabolite predominantly found in various plant species, most notably in the genus Indigofera and Polygonum.[1][2] For centuries, these plants have been cultivated as the primary source of the vibrant blue dye, indigo.[3] this compound itself is not blue; it is a stable precursor that, upon enzymatic hydrolysis and subsequent oxidation, yields the indigo pigment.[2][4] Beyond its role in dye production, recent research has begun to shed light on the ecological significance of this compound as a component of plant defense mechanisms against herbivores and pathogens. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and experimental analysis of this compound in plants.
Biosynthesis of this compound
The biosynthesis of this compound originates from the shikimic acid pathway, diverging from the tryptophan biosynthesis pathway at the intermediate indole. The key steps are as follows:
-
Tryptophan Synthesis: The pathway begins with the synthesis of the amino acid tryptophan from chorismate, involving a series of enzymatic reactions catalyzed by enzymes such as anthranilate synthase and tryptophan synthase.
-
Indole Formation: The α-subunit of tryptophan synthase can catalyze the formation of indole from indole-3-glycerol phosphate.
-
Hydroxylation of Indole: Indole is then hydroxylated to form indoxyl. This step is thought to be carried out by dioxygenase enzyme systems.
-
Glycosylation of Indoxyl: Finally, indoxyl is glycosylated by a glucosyltransferase, which attaches a glucose molecule to form the stable this compound molecule. This process is catalyzed by this compound synthase.
Diagram: this compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from chorismate.
Quantitative Data on this compound Content
The concentration of this compound in plants varies significantly depending on the species, tissue type, developmental stage, and environmental conditions. The highest concentrations are typically found in the leaves.
| Plant Species | Tissue | This compound Content | Reference |
| Indigofera tinctoria | Leaves | 0.2% - 0.76% of fresh weight | |
| Polygonum tinctorium | Leaves | 12 - 25 g/kg of fresh weight | |
| Isatis tinctoria | Leaves | Lower than P. tinctorium | |
| Isatis indigotica | Leaves | Lower than P. tinctorium | |
| Indigofera arrecta | Leaves | 55% indigotin content in extracted indigo | |
| Strobilanthes cusia | Leaves | 56% indigotin content in extracted indigo |
Note: Indigotin content in the extracted indigo provides an indirect measure of the precursor this compound content in the plant material.
Environmental factors such as light intensity have a significant impact on this compound production. Studies on Indigofera tinctoria have shown that lower light intensities can lead to higher this compound content. For example, shading at 10% light intensity during the mid-growth phase resulted in the highest this compound production.
Role of this compound in Plant Defense
This compound is considered a secondary metabolite, a class of compounds not directly involved in growth and development but crucial for environmental interactions. The primary role of this compound in plants is believed to be in defense against herbivores and pathogens.
Defense Mechanism
The defense mechanism is based on a "toxic bomb" model. This compound itself is a non-toxic, stable compound stored in the plant cell's vacuole. However, when plant tissues are damaged by herbivores or pathogens, the cellular compartmentalization is disrupted. This brings this compound into contact with β-glucosidases, enzymes that are localized in other cellular compartments. The β-glucosidase hydrolyzes this compound into glucose and indoxyl. Indoxyl is a reactive and toxic compound that can deter feeding by herbivores and inhibit the growth of pathogens.
Diagram: this compound-based Plant Defense Activation
Caption: Activation of this compound-based plant defense upon tissue damage.
Signaling Pathways
While the direct signaling pathways initiated by this compound are still under investigation, the closely related compound indole has been shown to act as a potent signaling molecule in plant defense. Herbivore attack triggers the release of volatile indole, which can prime both systemic tissues within the same plant and neighboring plants for an enhanced defense response. This priming involves the increased production of stress hormones like jasmonate-isoleucine and abscisic acid. It is plausible that the production of indoxyl from this compound hydrolysis could also trigger similar defense signaling cascades.
Plant defense signaling is a complex network involving various signaling molecules such as calcium ions (Ca²⁺), reactive oxygen species (ROS), and phytohormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). These pathways often involve mitogen-activated protein kinase (MAPK) cascades that lead to the activation of defense-related genes.
Diagram: Hypothetical this compound-Mediated Defense Signaling
Caption: Hypothetical signaling cascade initiated by indoxyl.
Experimental Protocols
Extraction and Quantification of this compound using HPLC
This protocol is adapted from methods described for Indigofera tinctoria and Polygonum tinctorium.
Materials:
-
Fresh or freeze-dried plant leaf tissue
-
Deionized water
-
Acetonitrile (CH₃CN)
-
Glass tubes
-
Water bath or heating block
-
Centrifuge and microtubes
-
HPLC system with a C18 column and a photodiode array (PDA) or evaporative light scattering detector (ELSD)
-
This compound standard
Procedure:
-
Weigh approximately 0.5 g of fresh leaf material and place it in a glass tube.
-
Add 2 ml of a water/acetonitrile mixture (75%/25% v/v).
-
Seal the tube and heat at 90°C for 2 minutes to inactivate endogenous enzymes.
-
Separate the leaf material from the liquid extract.
-
Cool the extract to room temperature (approximately 25°C).
-
Centrifuge the extract at 6,000 rpm for 10 minutes.
-
Transfer the supernatant to a microtube and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the final supernatant to an HPLC vial.
-
Inject 10 µL of the sample into the HPLC system.
-
Separation is typically achieved on a C18 column with a gradient elution.
-
Detect this compound using a PDA detector at an appropriate wavelength or an ELSD.
-
Quantify the this compound content by comparing the peak area with a calibration curve generated from an this compound standard.
Enzymatic Hydrolysis of this compound
This protocol describes the general procedure for the enzymatic hydrolysis of this compound to produce indoxyl.
Materials:
-
This compound extract or purified this compound solution
-
β-glucosidase (e.g., from almonds or Aspergillus niger)
-
Buffer solution (e.g., acetate buffer, pH 5.0)
-
Reaction vessel
-
Stirrer
-
HPLC system for monitoring the reaction
Procedure:
-
Prepare a solution of this compound in the appropriate buffer.
-
Add a known amount of β-glucosidase to the this compound solution. For example, 50 units of enzyme per 50 mL of solution.
-
Maintain the reaction at a constant temperature (e.g., 25°C) with continuous stirring.
-
Take aliquots of the reaction mixture at different time points.
-
Stop the enzymatic reaction in the aliquots (e.g., by heating or adding a quenching agent).
-
Analyze the aliquots by HPLC to monitor the decrease in the this compound peak and the appearance of the indoxyl or subsequent indigo peak.
Diagram: Experimental Workflow for this compound Analysis
References
The Function of Indican in Plant Defense: A Technical Guide
Abstract
Plants have evolved sophisticated chemical defense strategies to deter herbivores and pathogens. A key strategy involves the storage of non-toxic secondary metabolites, which are rapidly converted into toxic compounds upon tissue damage. Indican (indoxyl-β-D-glucoside), a colorless and water-soluble compound, represents a classic example of such a "two-component" defense system. Stored in the vacuoles of leaf cells, this compound serves as a stable precursor to the reactive and toxic molecule indoxyl. This guide provides an in-depth examination of the biosynthesis of this compound, its activation mechanism upon herbivory, and the subsequent signaling roles of related indole derivatives in priming plant-wide defense responses. We present quantitative data on this compound concentrations, detailed experimental protocols for its analysis, and visual pathways to elucidate the core mechanisms for researchers in plant science and drug development.
The this compound Biosynthesis and Storage Pathway
The synthesis of this compound is a diversion from the tryptophan biosynthetic pathway, starting with the compound indole. This process ensures that the reactive indoxyl molecule is immediately stabilized through glycosylation, preventing autotoxicity, and is then safely sequestered.
The biosynthesis proceeds in two main steps:
-
Oxidation of Indole: Indole is first oxidized to form the unstable intermediate, indoxyl. This reaction is catalyzed by dioxygenase systems or cytochrome P450 monooxygenases.[1] While the specific enzymes in this compound-producing plants are not fully characterized, bacterial dioxygenases have been successfully used to produce this compound in engineered E. coli[2].
-
Glucosylation of Indoxyl: The highly reactive indoxyl is then stabilized by the addition of a glucose molecule from UDP-glucose. This glucosylation is catalyzed by the enzyme this compound synthase (indoxyl-UDPG-glucosyltransferase), resulting in the formation of the stable, non-toxic this compound molecule.[3][4][5]
Once synthesized in the cytosol, this compound is transported and stored at high concentrations within the cell vacuole. This spatial separation from the activating enzymes in other cellular compartments is the cornerstone of this defense strategy. Younger leaves in mature plants typically contain higher concentrations of this compound than older ones, suggesting a role in protecting new, vulnerable growth.
The "this compound Bomb": Activation of the Defense System
The efficacy of the this compound-based defense lies in its rapid activation upon physical damage, such as that caused by a chewing insect. This mechanism is analogous to the "cyanide bomb" found in cyanogenic plants, where a stable glycoside and its hydrolyzing enzyme are kept in separate cellular compartments.
-
Tissue Disruption: When a herbivore bites into a leaf, the cellular structure is compromised. The vacuoles rupture, releasing their stored this compound.
-
Enzymatic Hydrolysis: The released this compound comes into contact with β-glucosidase enzymes, which are localized in the chloroplasts and cytosol. These enzymes rapidly hydrolyze the glycosidic bond of this compound, releasing glucose and the unstable aglycone, indoxyl.
-
Formation of Toxic Compounds: Indoxyl is highly reactive and, in the presence of oxygen, spontaneously undergoes oxidative dimerization. This process forms a mixture of compounds, most notably the blue pigment indigo and its red isomer, indirubin. While indigo itself is insoluble and relatively inert, the reactive intermediates in this process and other potential indoxyl derivatives are believed to be toxic or antifeedant to herbivores and pathogens. The accumulation of these indigestible pigments can further diminish the nutritional value of the plant tissue.
Indole Signaling in Priming Systemic Defense
Beyond the direct defense mechanism, the this compound pathway is linked to a more subtle, systemic defense strategy through the volatile compound indole. Upon herbivore damage, plants can release a blend of herbivore-induced plant volatiles (HIPVs), which act as signals to other parts of the same plant or to neighboring plants. Indole is a key component of this volatile blend.
Exposure to indole can "prime" the plant's defenses. A primed plant does not mount a full defense response immediately but is prepared to respond more quickly and strongly to a subsequent attack. Studies on tea plants have shown that indole exposure triggers a specific signaling cascade:
-
Perception: Volatile indole is perceived by the plant tissue.
-
Early Signaling: This perception rapidly activates early defense signaling components, including an influx of calcium ions (Ca²⁺) and the activation of Mitogen-Activated Protein Kinase (MPK) signaling pathways.
-
Hormone Biosynthesis: The Ca²⁺ and MPK signals lead to the increased biosynthesis of the key defense hormone, jasmonic acid (JA).
-
Defense Activation: The elevated JA levels lead to the expression of JA-responsive defense genes and the production of protective secondary metabolites, resulting in enhanced resistance to herbivores.
This indole-mediated priming allows the plant to anticipate further attacks and allocate defensive resources more efficiently.
Quantitative Data
The concentration of this compound can vary significantly between species, within the plant itself, and in response to environmental factors like light intensity.
| Parameter | Plant Species | Value/Range | Reference |
| This compound Concentration | Indigofera tinctoria (leaves) | 0.2% - 0.76% | |
| Isatis accessions (leaves) | 0.6 - 2.11 g/kg | ||
| Indigofera suffruticosa (leaves) | ~0.01 g⁻¹ | ||
| Enzyme Kinetics | This compound Synthase (Km for UDP-glucose) | Polygonum tinctorium | 0.13 mM |
| Induced Volatile Release | Indole emission rate (post-herbivory) | Camellia sinensis (Tea Plant) | >450 ng·hr⁻¹ |
| Analytical Detection | LOD for this compound (LC/ESI-MS/MS) | Isatis indigotica | 0.004 ng |
| LOQ for this compound (LC/ESI-MS/MS) | Isatis indigotica | 0.015 ng |
Experimental Protocols
Protocol for Quantification of this compound in Plant Leaves via HPLC
This protocol is adapted from methods described for Polygonum tinctorium and Indigofera tinctoria.
1. Sample Preparation and Extraction: a. Harvest fresh young leaves from the plant. b. Weigh 0.5 g of leaf material and place it into a glass tube. c. Add 2.0 mL of an extraction solvent mixture of Water/Acetonitrile (75%/25% v/v). d. Seal the tube and heat at 90°C for 2 minutes to denature native β-glucosidases and prevent this compound hydrolysis. e. Cool the mixture to room temperature (~25°C). f. Separate the leaf material from the liquid extract. g. Centrifuge the extract for 10 minutes at 6,000 rpm to pellet coarse debris.
2. Sample Clarification: a. Transfer the supernatant to a new microcentrifuge tube. b. Centrifuge for 10 minutes at 13,000 rpm to pellet fine particulates. c. Transfer 200 µL of the final clear supernatant to an HPLC vial for analysis.
3. HPLC Analysis: a. Instrument: Alliance HPLC 2695 (Waters) or equivalent. b. Detector: Photodiode Array (PDA) Detector (e.g., Waters 2996) or Evaporative Light Scattering Detector (ELSD). c. Column: C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm Symmetry C18). d. Injection Volume: 10 µL. e. Mobile Phase & Gradient: A suitable gradient of water and acetonitrile is typically used. (Note: Specific gradient conditions must be optimized based on the exact column and system). f. Quantification: Create a standard curve using purified this compound. Identify and quantify the this compound peak in the sample chromatogram based on retention time and spectral data compared to the standard.
Protocol for β-Glucosidase Activity Assay
This protocol evaluates the ability of an enzyme preparation to hydrolyze this compound, leading to the formation of indigo.
1. Reaction Mixture Preparation: a. Prepare a buffered solution of this compound substrate at a known concentration. The optimal pH will depend on the enzyme source but is often slightly acidic to neutral. b. Prepare the enzyme extract from plant tissue or use a purified enzyme solution.
2. Enzymatic Reaction: a. In a reaction vessel, combine the this compound substrate solution with the enzyme extract. b. Incubate the mixture at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 30-60 minutes). The reaction should be carried out under aerobic conditions to allow for indigo formation. c. To stop the reaction, add a strong base (e.g., NaOH) or a denaturing agent.
3. Indigo Quantification: a. The indigo formed is insoluble and will precipitate. Centrifuge the reaction mixture to pellet the indigo. b. Discard the supernatant and wash the pellet. c. Solubilize the indigo pellet in a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO). d. Measure the absorbance of the solubilized indigo solution using a spectrophotometer at its maximum absorbance wavelength (~610 nm). e. Calculate the amount of indigo produced using a standard curve prepared with pure indigo.
4. Activity Calculation: a. One unit (U) of β-glucosidase activity can be defined as the amount of enzyme that produces 1 µmol of indigo per minute under the specified assay conditions. b. Calculate the specific activity by dividing the units by the amount of protein in the enzyme extract (U/mg protein).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tissue and intracellular localization of this compound and the purification and characterization of this compound synthase from indigo plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Critical Period of Production of the Secondary Metabolite this compound in (Indigofera tinctoria L.) on Light Intensity [arccjournals.com]
Tryptophan Metabolism to Indican by Gut Microbiota: A Technical Guide
Executive Summary: Tryptophan, an essential amino acid, is a critical substrate for both host and microbial metabolic pathways, yielding a range of bioactive molecules that influence physiological homeostasis. While host cells primarily metabolize tryptophan through the kynurenine and serotonin pathways, the gut microbiota utilizes a distinct route to produce indole and its derivatives. This guide provides an in-depth examination of the microbial conversion of tryptophan to indole, its subsequent host-mediated transformation into indoxyl sulfate (indican), and the systemic impact of this uremic toxin. We detail the key bacterial players, the biochemical cascade, the associated cellular signaling pathways, and comprehensive experimental protocols for researchers, scientists, and drug development professionals.
The Biochemical Pathway: From Tryptophan to this compound
The transformation of dietary tryptophan into this compound is a multi-step process involving both microbial and host enzymatic activities. This pathway is a prime example of host-microbiota co-metabolism.
Microbial Conversion of Tryptophan to Indole
The initial and rate-limiting step occurs within the gut lumen. Certain commensal bacteria possess the enzyme tryptophanase (TnaA), which catalyzes the conversion of L-tryptophan into indole, pyruvic acid, and ammonia.[1][2] This reaction is central to the production of nearly all gut-derived indole.[3] A wide array of both Gram-positive and Gram-negative bacteria can express tryptophanase.[1][3]
Host Absorption and Hepatic Metabolism
Indole produced in the gut is readily absorbed through the colonic epithelium into the portal circulation. Upon reaching the liver, it undergoes phase I and phase II detoxification reactions.
-
Phase I (Hydroxylation): Indole is first oxidized to indoxyl by cytochrome P450 enzymes, primarily CYP2A6, CYP2C19, and CYP2E1.
-
Phase II (Sulfonation): The resulting indoxyl is then rapidly sulfonated by sulfotransferases (SULTs) to form indoxyl sulfate, commonly known as this compound.
Renal Excretion
This compound is a protein-bound uremic toxin that is transported in the blood and subsequently excreted by the kidneys into the urine. In cases of renal dysfunction, this compound accumulates in the bloodstream, contributing to the pathophysiology of chronic kidney disease (CKD).
Cellular and Systemic Impact of this compound
This compound is not a benign metabolite; it is recognized as a significant protein-bound uremic toxin that exerts pleiotropic pathogenic effects, particularly in the context of chronic kidney disease.
Activation of the Aryl Hydrocarbon Receptor (AHR)
A primary mechanism of this compound's toxicity is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding this compound in the cytoplasm, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) on DNA. This binding initiates the transcription of target genes, including those involved in inflammation and oxidative stress.
Downstream Pro-inflammatory and Pro-oxidant Signaling
AHR activation by this compound triggers several downstream signaling cascades:
-
Inflammation: It promotes a pro-inflammatory phenotype in vascular cells by activating pathways such as p38 MAPK, ERK1/2, and NF-κB.
-
Oxidative Stress: this compound has been shown to increase the production of reactive oxygen species (ROS) in endothelial cells, partly by increasing NADPH oxidase activity.
-
Renal and Vascular Damage: Chronic AHR activation by this compound contributes to renal tubulointerstitial fibrosis, cellular senescence, and vascular dysfunction. It also impairs the production of erythropoietin (EPO) by inhibiting the hypoxia-inducible factor (HIF) pathway, contributing to anemia in CKD.
Quantitative Data and Key Microbial Players
The production of indole is dependent on the composition and metabolic activity of the gut microbiota.
Table 1: Key Bacterial Genera and Enzymes in Indole Production
| Bacterial Genus | Key Enzyme(s) | Role in Tryptophan Metabolism | References |
| Escherichia | Tryptophanase (TnaA) | Converts Tryptophan to Indole | |
| Bacteroides | Tryptophanase (TnaA) | Converts Tryptophan to Indole | |
| Clostridium | Tryptophanase (TnaA), Tryptophan decarboxylase | Converts Tryptophan to Indole and Tryptamine | |
| Proteus | Tryptophanase (TnaA) | Converts Tryptophan to Indole | |
| Providencia | Tryptophanase (TnaA) | Converts Tryptophan to Indole | |
| Lactobacillus | Aromatic amino acid aminotransferase (AroAT) | Converts Tryptophan to Indole-3-pyruvic acid, leading to other indole derivatives | |
| Bifidobacterium | Tryptophan monooxygenase | Can form Indole-3-acetic acid (IAA) from Tryptophan |
Table 2: Representative Concentrations of Tryptophan and Indoxyl Sulfate (this compound)
| Analyte | Matrix | Condition | Concentration Range | References |
| Tryptophan | Serum | Healthy Controls | ~45-65 µM | |
| Tryptophan | Serum | Cancer Patients | 52.7 µM (Median) | |
| Indoxyl Sulfate | Serum | Healthy Controls | < 1 µM | |
| Indoxyl Sulfate | Serum | Hemodialysis Patients | 0.1 to 500 µM (Linear Range of Assay) | |
| Tryptophan | Urine | Healthy Human | 32.6 µM (Example) |
Note: Concentrations can vary significantly based on diet, age, health status, and analytical methodology.
Key Experimental Protocols
Investigating the tryptophan-indican pathway requires a multi-omics approach, combining metabolomics to quantify the molecules and metagenomics to profile the responsible microbiota.
Protocol: Quantification of Tryptophan and this compound by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of tryptophan and indoxyl sulfate in serum samples, adapted from published methodologies.
-
Sample Preparation (Serum):
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 300 µL of ice-cold methanol containing a mixture of deuterated internal standards (e.g., Tryptophan-d5, Indoxyl sulfate-d4).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., Atlantis T3 C18, 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for re-equilibration.
-
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive (for Tryptophan) and negative (for Indoxyl Sulfate) modes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Parent ion -> Fragment ion):
-
Tryptophan (Positive): m/z 205 -> 188
-
Tryptophan-d5 (Positive): m/z 210 -> 192
-
Indoxyl Sulfate (Negative): m/z 212 -> 132
-
Indoxyl Sulfate-d4 (Negative): m/z 216 -> 80
-
-
Data Analysis: Quantify analytes by creating a calibration curve using standards and normalizing to the corresponding internal standard peak areas.
-
Protocol: Gut Microbiota Profiling using 16S rRNA Sequencing
This protocol provides a standard workflow for analyzing the bacterial composition of fecal samples.
-
Sample Collection and DNA Extraction:
-
Collect fecal samples and immediately store them at -80°C.
-
Extract total microbial DNA using a commercially available kit optimized for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
16S rRNA Gene Amplification and Library Preparation:
-
Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached Illumina adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Verify the size of the PCR product via gel electrophoresis.
-
Pool triplicate PCR products and purify them (e.g., using AMPure XP beads).
-
Perform a second PCR step to attach unique dual indices for sample multiplexing.
-
Purify the final library and quantify it.
-
-
Sequencing and Bioinformatic Analysis:
-
Pool indexed libraries in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a 2x250 or 2x300 bp paired-end kit.
-
Perform quality control on raw sequencing reads (e.g., using QIIME 2 or DADA2) to filter low-quality reads, trim primers, and merge paired-end reads.
-
Cluster sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to each ASV by aligning against a reference database (e.g., SILVA, Greengenes).
-
Perform downstream analyses, including alpha diversity (within-sample richness/evenness), beta diversity (between-sample community differences), and differential abundance testing.
-
Conclusion and Future Directions
The metabolism of tryptophan to this compound by the gut microbiota is a critical pathway at the intersection of microbial ecology, host physiology, and disease. The accumulation of this compound, a potent uremic toxin, is strongly associated with the progression of CKD and cardiovascular complications, primarily through the activation of the AHR signaling pathway. Understanding the specific bacterial species and the host factors that govern this metabolic route is paramount. Future research should focus on therapeutic strategies to modulate this pathway, such as targeted inhibition of microbial tryptophanase, development of novel adsorbents to sequester indole in the gut, or probiotic/prebiotic interventions designed to shift the microbiota towards a less indole-producing state. Such approaches hold significant promise for mitigating uremic toxicity and improving clinical outcomes in high-risk patient populations.
References
Indican as a Biomarker for Intestinal Dysbiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indican, a metabolite derived from the bacterial breakdown of dietary tryptophan, has long been recognized as a valuable biomarker for intestinal dysbiosis. Elevated urinary this compound levels are indicative of protein maldigestion and an overgrowth of proteolytic bacteria in the gut. This technical guide provides a comprehensive overview of this compound's biochemical origins, its clinical significance in various gastrointestinal and systemic conditions, and detailed methodologies for its quantification. Furthermore, it delves into the molecular signaling pathways influenced by this compound's precursor, indole, and presents structured quantitative data to aid in the interpretation of this compound levels in research and clinical settings.
Introduction
The human gut harbors a complex and dynamic ecosystem of microorganisms that play a pivotal role in host physiology, including nutrient metabolism, immune system development, and protection against pathogens. A state of equilibrium within this microbial community is termed "eubiosis," while an imbalance, known as "dysbiosis," is associated with a growing number of diseases.[1] Intestinal dysbiosis, characterized by an overgrowth of potentially pathogenic bacteria and a reduction in beneficial microbes, can lead to a range of health issues, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), small intestinal bacterial overgrowth (SIBO), and even systemic conditions.[2][3][4]
This compound (indoxyl sulfate) is a byproduct of protein putrefaction in the intestine and serves as a sensitive indicator of such dysbiosis.[5] When dietary proteins are inadequately digested and absorbed, they become a substrate for proteolytic bacteria in the distal small intestine and colon. These bacteria metabolize the amino acid tryptophan into indole, which is then absorbed into the bloodstream, conjugated in the liver to form this compound, and subsequently excreted in the urine. Consequently, elevated urinary this compound levels can signify issues with protein digestion, an overgrowth of indole-producing bacteria, or both. This guide will explore the multifaceted role of this compound as a biomarker and provide the necessary technical details for its application in research and drug development.
Biochemical Pathway of this compound Formation
The formation of this compound is a multi-step process involving both the gut microbiota and host metabolism. The pathway begins with the dietary intake of tryptophan, an essential amino acid found in protein-rich foods.
-
Tryptophan to Indole Conversion: In the presence of undigested protein in the intestine, anaerobic bacteria, particularly species from the genera Clostridium, Escherichia, Bacteroides, and Proteus, utilize the enzyme tryptophanase to convert tryptophan into indole and other metabolites.
-
Indole Absorption and Hepatic Metabolism: A portion of the indole produced in the gut is absorbed across the intestinal epithelium into the portal circulation and transported to the liver.
-
This compound Formation and Renal Excretion: In the liver, indole is hydroxylated to form indoxyl. Indoxyl is then conjugated with sulfate to form indoxyl sulfate, commonly known as this compound. This water-soluble compound is released into the systemic circulation and efficiently cleared by the kidneys for excretion in the urine.
Clinical Significance of Elevated this compound
Elevated urinary this compound is associated with a variety of clinical conditions, primarily those involving intestinal dysbiosis and impaired protein digestion.
-
Small Intestinal Bacterial Overgrowth (SIBO): SIBO is a condition characterized by an excessive number of bacteria in the small intestine. This leads to premature putrefaction of proteins and subsequent increased production of indole, resulting in elevated urinary this compound.
-
Inflammatory Bowel Disease (IBD): Patients with Crohn's disease and ulcerative colitis often exhibit intestinal dysbiosis and malabsorption, which can contribute to increased this compound levels.
-
Celiac Disease: The mucosal damage in celiac disease can lead to malabsorption of nutrients, including proteins, providing a substrate for bacterial putrefaction and elevated this compound.
-
Hypochlorhydria: Insufficient stomach acid production impairs the initial stages of protein digestion, leading to an increased load of undigested protein reaching the intestines and subsequent bacterial fermentation.
-
Pancreatic Insufficiency: A deficiency in pancreatic digestive enzymes results in maldigestion of proteins and other macronutrients, contributing to intestinal putrefaction and elevated this compound.
-
Leaky Gut Syndrome (Increased Intestinal Permeability): While this compound is a marker of dysbiosis that can lead to increased intestinal permeability, some sources also suggest a direct link where the "leaky gut" itself might contribute to the clinical picture associated with high this compound.
Quantitative Data on Urinary this compound Levels
The interpretation of urinary this compound levels requires a comparison to established reference ranges in healthy individuals and data from populations with specific conditions. The following tables summarize available quantitative data. It is important to note that values can vary based on the analytical method used, diet, and individual metabolic differences.
Table 1: Urinary this compound Reference Ranges in Healthy Adults
| Population | Method | Reference Range | Source |
| Healthy Adults | Not Specified | 0 - 90 mcg/mg creatinine | |
| Adult Controls | Colorimetric | Mean: 49 mg/24 hours (± 24 mg) | |
| Control Children | Colorimetric | Mean: 13 mg/24 hours (± 7 mg) |
Table 2: Urinary this compound Levels in Pathological Conditions
| Condition | Method | Reported Levels | Source |
| Small Bowel Disease | Colorimetric | >100 mg/24 hours | |
| Small Bowel Bacterial Overgrowth | Colorimetric | >200 mg/24 hours (virtually synonymous with overgrowth) | |
| Calcific Pancreatitis | Colorimetric | Mean: 48 mg/24 hours (± 32 mg) | |
| Kwashiorkor (pre-treatment) | Colorimetric | Mean: ~5 mg/24 hours |
Experimental Protocols for this compound Measurement
Several methods are available for the determination of urinary this compound, ranging from qualitative screening tests to quantitative analytical techniques.
Obermeyer Test (Qualitative)
The Obermeyer test is a classic qualitative method for detecting the presence of this compound in urine.
Principle: this compound is hydrolyzed in the presence of a strong acid to indoxyl. An oxidizing agent then converts indoxyl to indigo blue and indirubin red, which are extracted into an organic solvent, resulting in a colored layer.
Reagents:
-
Obermeyer's Reagent: 0.2 g ferric chloride in 100 mL concentrated hydrochloric acid.
-
Chloroform
Procedure:
-
To 5 mL of urine in a test tube, add 5 mL of Obermeyer's reagent.
-
Mix the contents thoroughly by inversion.
-
Add 2 mL of chloroform and mix gently by inverting the tube several times.
-
Allow the layers to separate.
Interpretation:
-
Negative: The chloroform layer remains colorless.
-
Positive: The chloroform layer develops a blue or violet color, indicating the presence of this compound. The intensity of the color provides a rough estimate of the this compound concentration.
Colorimetric Method using p-Dimethylaminobenzaldehyde (Quantitative)
This method provides a quantitative measure of this compound based on the reaction of this compound with p-dimethylaminobenzaldehyde (DMAB).
Principle: this compound reacts with DMAB in an acidic medium to form a colored complex that can be measured spectrophotometrically.
Reagents:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent: Dissolve 1 g of DMAB in 100 mL of 95% ethanol.
-
Concentrated Hydrochloric Acid
-
This compound standard solution
Procedure:
-
Sample Preparation: Mix equal volumes of urine and 10% TCA. Centrifuge to remove precipitated proteins.
-
Reaction: To 1 mL of the supernatant, add 1 mL of DMAB reagent and 1 mL of concentrated hydrochloric acid.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 480 nm) using a spectrophotometer.
-
Quantification: Determine the this compound concentration by comparing the absorbance of the sample to a standard curve prepared with known concentrations of this compound.
High-Performance Liquid Chromatography (HPLC) (Quantitative)
HPLC offers a highly sensitive and specific method for the quantification of this compound.
Principle: Urine samples are separated by reverse-phase HPLC, and this compound is detected by its ultraviolet (UV) absorbance or by fluorescence detection.
Instrumentation and Conditions:
-
HPLC System: With a UV or fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at approximately 280 nm or fluorescence detection (excitation ~280 nm, emission ~340 nm).
Procedure:
-
Sample Preparation: Urine samples are typically diluted and filtered before injection. Solid-phase extraction may be used for sample cleanup and concentration.
-
Injection: Inject a defined volume of the prepared sample into the HPLC system.
-
Chromatography: Elute the column with the mobile phase gradient to separate this compound from other urinary components.
-
Detection and Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration based on the peak area relative to a standard curve.
Signaling Pathways Influenced by Indole
Indole, the precursor to this compound, is not merely a waste product but also a signaling molecule that interacts with host receptors to modulate intestinal homeostasis and immune responses.
Aryl Hydrocarbon Receptor (AhR) Pathway
Indole and its derivatives are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
-
Activation: Upon binding of indole or other ligands, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT).
-
Gene Transcription: This complex binds to xenobiotic response elements (XREs) in the DNA, promoting the transcription of target genes.
-
Intestinal Effects: In the gut, AhR activation by indole derivatives enhances the production of interleukin-22 (IL-22) by innate lymphoid cells. IL-22 plays a crucial role in promoting the production of antimicrobial peptides and strengthening the intestinal barrier function.
Pregnane X Receptor (PXR) Pathway
Indole-3-propionic acid (IPA), another microbial metabolite of tryptophan, is a ligand for the Pregnane X Receptor (PXR).
-
Activation: IPA activates PXR, a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and inflammation.
-
Intestinal Effects: PXR activation by IPA has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α and upregulate the expression of tight junction proteins, thereby enhancing intestinal barrier integrity.
Conclusion
This compound serves as a clinically relevant and easily accessible biomarker for intestinal dysbiosis and protein malabsorption. Its measurement can provide valuable insights into the health of the gastrointestinal tract and guide therapeutic interventions aimed at restoring gut eubiosis. The understanding of the signaling pathways modulated by indole and its derivatives further highlights the intricate communication between the gut microbiota and the host, opening new avenues for research and the development of novel therapeutic strategies targeting the gut microbiome. This technical guide provides a foundational resource for researchers and clinicians interested in utilizing this compound as a biomarker in their work.
References
- 1. This compound Urine Test | Ulta Lab Tests [ultalabtests.com]
- 2. ndhealthfacts.org [ndhealthfacts.org]
- 3. Urinary this compound test – what is this? | Nature's Medicine [naturesmedicine.com.au]
- 4. This compound, Urine - EnteroScan® - Intestinal Microbiome Tests | Diagnostiki Athinon [athenslab.gr]
- 5. Urine this compound: A Sensitive Test for Malabsorption - Dr Robert Brody [brodynd.com]
The Historical Alchemy of Blue: A Technical Guide to Indican's Role in Indigo Dye Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical and chemical processes underlying the production of indigo dye from its natural precursor, indican. For millennia, the vibrant blue of indigo was coaxed from plants through a remarkable feat of early biotechnology. This document provides an in-depth exploration of this process, summarizing quantitative data, detailing experimental protocols from historical accounts and modern analyses, and visualizing the intricate chemical and procedural pathways.
Introduction: The Chemistry of a Prized Color
Indigo dye itself, indigotin, is not present in plants. Instead, various plant species, most notably those of the Indigofera genus (e.g., Indigofera tinctoria) and Isatis tinctoria (woad), store the precursor molecule, this compound.[1] this compound is a colorless, water-soluble glycoside.[2] The historical process of indigo production is, in essence, a controlled enzymatic and chemical conversion of this precursor into the desired insoluble blue pigment.
The fundamental chemical transformation involves two key steps:
-
Hydrolysis: The process begins with the enzymatic cleavage of the glycosidic bond in this compound. This reaction, facilitated by the enzyme β-glucosidase which is naturally present in the plant leaves, breaks down this compound into indoxyl and a glucose molecule.[1]
-
Oxidative Dimerization: The resulting indoxyl is a highly reactive intermediate. In an alkaline and oxygen-rich environment, two molecules of indoxyl undergo oxidative dimerization to form the stable, intensely blue, and water-insoluble pigment, indigotin.[3] A common byproduct of this reaction is indirubin, an isomer of indigotin, which imparts a reddish hue to the final dye.
Quantitative Analysis of this compound Content and Indigo Yield
The efficiency of historical indigo production was intrinsically linked to the this compound concentration in the harvested plants and the success of the extraction and conversion process. The following tables summarize quantitative data from various studies on different indigo-producing plant species.
Table 1: this compound and Indigo Precursor Content in Various Plant Species
| Plant Species | Precursor(s) | Precursor Content (per kg of fresh/dry weight) | Source(s) |
| Indigofera tinctoria | This compound | 0.2% - 0.76% of fresh leaves | [2] |
| Polygonum tinctorium | This compound | 12 - 25 g/kg (seasonally dependent) | |
| Isatis tinctoria (Woad) | Isatan B, this compound | Isatan B: 1 - 2 g/kg, this compound: 0.3 - 0.7 g/kg | |
| Isatis indigotica | Isatan B, this compound | Isatan B: 1.5 - 4.9 g/kg, this compound: 0.3 - 0.7 g/kg | |
| Indigofera suffruticosa | This compound | ~10 g/kg (accumulated indigo in leaves) |
Table 2: Indigo and Indigotin Yield from Various Plant Species and Processes
| Plant Species | Extraction Method | Indigo Yield (per kg of plant material) | Indigotin Content in Final Product | Source(s) |
| Indigofera tinctoria | Traditional | 1.6 g/kg | 23% | |
| Indigofera arrecta | Modern Standardized | - | 55% | |
| Indigofera suffruticosa | Traditional | 1.3 g/kg | 10% | |
| Persicaria tinctoria | Traditional | - | 44% | |
| Strobilanthes cusia | Traditional | - | 56% | |
| Indigofera tinctoria | Traditional (Bangladesh) | 4.85 g/kg | Not specified | |
| Indigofera plant biomass | Optimized Fermentation | 2.84 mg/g (pure indigo) | High Purity |
Experimental Protocols
The following protocols are based on historical accounts and modern reconstructions of the traditional water-extraction method for indigo production.
Historical Water-Extraction and Fermentation Protocol
This method was the cornerstone of indigo production for centuries.
Materials:
-
Freshly harvested indigo-bearing plants (Indigofera spp. or other)
-
Large vats (steeping vat and beating vat), historically made of wood or stone, sometimes waterproofed with gypsum and lime mortars.
-
Water
-
Lime (calcium hydroxide) or ash water (alkali source)
-
Paddles or other aeration tools
-
Fine cloth for filtration
Methodology:
-
Harvesting: Harvest the indigo plants, typically the leaves and upper stems where this compound concentration is highest.
-
Steeping and Fermentation:
-
Tightly pack the harvested plant material into the steeping vat.
-
Submerge the plants completely in water, using weights to keep them submerged. The typical water-to-biomass ratio is approximately 10:1.
-
Allow the mixture to ferment. This process can take from 12 to 24 hours, depending on the ambient temperature. Higher temperatures (around 40°C) can optimize the yield, with a 12-hour fermentation period being effective. During fermentation, the plant's enzymes (β-glucosidase) hydrolyze this compound into indoxyl and glucose. The liquid will change color, often to a greenish-yellow or turquoise hue.
-
-
Removal of Plant Material:
-
Once fermentation is complete, drain the liquid (the "indigo liquor") from the steeping vat into the beating vat.
-
Remove and discard the spent plant material, which can be used as fertilizer.
-
-
Alkalization and Oxidation (Beating):
-
Add an alkali, such as lime (calcium hydroxide) or ash water, to the indigo liquor in the beating vat. This raises the pH, which is crucial for the subsequent oxidation step.
-
Vigorously agitate the alkaline liquor to introduce air (oxygen). This was historically done by beating the surface with paddles or by pouring the liquid between vessels. This "beating" process can take around 20 minutes.
-
During aeration, the colorless indoxyl in the solution oxidizes and dimerizes to form the insoluble blue indigo pigment (indigotin). The liquid will change color from greenish-yellow to a deep blue.
-
-
Precipitation and Settling:
-
Cease agitation and allow the insoluble indigo particles to precipitate and settle at the bottom of the vat. This process can take several hours to overnight.
-
-
Collection and Drying:
-
Carefully drain the clear supernatant water from the settled indigo paste.
-
Collect the blue sludge and filter it through a fine cloth to remove excess water.
-
The resulting paste can be used directly or dried into cakes for storage and trade.
-
Modern Analytical Protocol for this compound Quantification (HPLC)
For research purposes, the this compound content in plant material can be accurately quantified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh or dried leaf sample
-
Deionized water and acetonitrile (HPLC grade)
-
Centrifuge
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or UV detector.
Methodology:
-
Extraction:
-
Weigh a precise amount of leaf material (e.g., 0.5 g).
-
Place the sample in a tube with a solvent mixture, such as 2 ml of 75:25 water/acetonitrile.
-
Heat the mixture (e.g., at 90°C for 2 minutes) to facilitate extraction and inactivate enzymes.
-
-
Sample Preparation:
-
Separate the plant material from the liquid extract.
-
Centrifuge the extract at high speed (e.g., 6,000 rpm for 10 minutes, followed by 13,000 rpm for the supernatant) to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the prepared supernatant into the HPLC system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient to separate the components of the extract.
-
Detect and quantify the this compound peak using an ELSD or a UV detector at an appropriate wavelength.
-
Compare the peak area to a standard curve prepared with pure this compound to determine its concentration in the original sample.
-
Visualizing the Process
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways in historical indigo production.
Chemical Signaling Pathway: From this compound to Indigo
Caption: Chemical conversion of this compound to indigotin.
Experimental Workflow: Historical Water-Extraction Method
Caption: Workflow of traditional indigo dye production.
Conclusion
The historical production of indigo from this compound-containing plants represents a sophisticated understanding of natural chemical processes. By manipulating conditions of fermentation, pH, and aeration, early artisans and chemists were able to consistently produce one of the world's most enduring and valuable dyes. This technical guide provides a framework for understanding these historical methods through a modern scientific lens, offering valuable insights for researchers in fields ranging from ethnobotany and historical chemistry to biotechnology and sustainable chemical production. The principles of enzymatic conversion and controlled oxidation, mastered centuries ago, continue to be relevant in the development of novel biocatalytic and green chemistry pathways today.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Indican
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indican, a colorless and water-soluble organic compound, is a significant glycoside naturally occurring in plants of the Indigofera genus.[1][2][3] It serves as a crucial precursor to the historic and industrially important indigo dye.[2][4] Chemically, this compound is composed of a β-D-glucose moiety linked to an indoxyl aglycone. Beyond its role in dye production, this compound has garnered considerable attention in the medical field as a biomarker for intestinal dysbiosis and protein malabsorption. This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, along with detailed experimental protocols for its analysis.
Chemical Structure
This compound, systematically named (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-[(1H-indol-3-yl)oxy]oxane-3,4,5-triol, is an O-glycoside. The structure consists of an indoxyl molecule attached to a glucose molecule via a β-glycosidic bond.
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol |
| CAS Number | 487-60-5 |
| Chemical Formula | C₁₄H₁₇NO₆ |
| SMILES Code | O[C@@H]1--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@H]1O |
| InChI Key | XVARCVCWNFACQC-RKQHYHRCSA-N |
Physicochemical Properties
This compound is a colorless solid that is soluble in water. Its properties can vary depending on its hydration state.
| Property | Value |
| Molar Mass | 295.291 g·mol⁻¹ |
| Exact Mass | 295.1056 u |
| Appearance | Colorless solid |
| Melting Point | 178 to 180 °C (decomposes) (anhydrous) |
| 57-58 °C (trihydrate) | |
| 101 °C (hemihydrate) | |
| Solubility | Soluble in water, methanol, alcohol, acetone. Slightly soluble in ether, benzene, chloroform, ethyl acetate, carbon disulfide. |
| Optical Rotation | [α]D¹⁵ -66° (c = 2) |
Biological Significance and Metabolism
Biosynthesis in Plants
In plants, this compound is a secondary metabolite derived from the shikimate pathway. The biosynthesis begins with indole-3-glycerol-phosphate, which is converted to indole. Dioxygenase enzymes then convert indole to indoxyl, which subsequently undergoes glycosylation by this compound synthase to form this compound.
References
The Nexus of Tryptophan Metabolism and Gut Dysbiosis: A Technical Guide to Indican's Role in Small Intestinal Bacterial Overgrowth (SIBO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the relationship between urinary indican and Small Intestinal Bacterial Overgrowth (SIBO). This compound, a product of bacterial metabolism of tryptophan, has long been considered a potential biomarker for gut dysbiosis. This document synthesizes the current understanding of the underlying biochemical pathways, explores the quantitative data correlating this compound levels with SIBO, details the experimental protocols for its measurement, and discusses the clinical implications and limitations of its use. Through a comprehensive review of available literature, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's utility and constraints as a marker for SIBO.
Introduction
Small Intestinal Bacterial Overgrowth (SIBO) is a clinical condition characterized by an excessive number of bacteria in the small intestine, leading to a variety of gastrointestinal symptoms such as bloating, gas, abdominal pain, and diarrhea.[1][2][3] The diagnosis of SIBO can be challenging, with the gold standard being jejunal aspirate culture, a procedure that is invasive and not widely available.[1][4] Consequently, non-invasive methods like breath tests and urinary biomarkers are of significant interest.
Urinary this compound, also known as indoxyl sulfate, is a metabolite derived from the bacterial breakdown of the essential amino acid tryptophan. Elevated levels of urinary this compound have been historically associated with protein putrefaction in the gut and are often cited as an indicator of intestinal dysbiosis, including SIBO. This guide delves into the scientific basis for this association, presenting the available evidence and methodologies for its assessment.
Biochemical Pathway of this compound Formation
The formation of urinary this compound is a multi-step process involving both the gut microbiota and host metabolism. The pathway begins with the dietary intake of tryptophan-containing proteins.
Bacterial Metabolism of Tryptophan to Indole
In the gastrointestinal tract, unabsorbed tryptophan becomes a substrate for certain gut bacteria that possess the enzyme tryptophanase. This enzyme catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. Bacterial species known to exhibit tryptophanase activity include Escherichia coli, Clostridium species, and Bacteroides species. In the context of SIBO, an increased bacterial population in the small intestine can lead to greater conversion of tryptophan to indole.
Absorption and Hepatic Metabolism of Indole
Indole produced in the gut is absorbed into the bloodstream and transported to the liver via the portal vein. In the liver, indole undergoes phase I and phase II detoxification. The primary phase I reaction is the hydroxylation of indole to indoxyl (3-hydroxyindole), a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1.
Subsequently, indoxyl undergoes phase II conjugation, primarily through sulfation by sulfotransferases (SULTs) to form indoxyl sulfate (this compound). A smaller fraction may be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). These conjugation reactions increase the water solubility of the molecule, facilitating its excretion.
Renal Excretion of this compound
The water-soluble this compound is released from the liver into the systemic circulation and is then filtered by the kidneys to be excreted in the urine. Thus, the concentration of this compound in the urine is considered a reflection of the amount of indole produced by the gut microbiota.
Signaling Pathway: From Dietary Tryptophan to Urinary this compound
Quantitative Data on Urinary this compound in SIBO
The utility of a biomarker is critically dependent on its ability to differentiate between healthy and diseased states. While elevated this compound is conceptually linked to SIBO, quantitative data from well-controlled studies are sparse and sometimes contradictory.
A key challenge in interpreting the existing literature is the variability in diagnostic criteria for SIBO and the methods used for this compound measurement. The "gold standard" for SIBO diagnosis is a jejunal aspirate culture with a bacterial count of >10^5 colony-forming units (CFU)/mL, although some consider >10^3 CFU/mL as positive. However, due to its invasive nature, breath tests measuring hydrogen and methane gas production after a carbohydrate challenge (lactulose or glucose) are more commonly used, despite having lower sensitivity and specificity.
One of the few studies that directly compared urinary this compound excretion with quantitative jejunal cultures found a poor correlation (r = 0.22). This study, however, is dated, and modern analytical techniques may provide more precise measurements.
More recent studies have focused on broader tryptophan metabolism in SIBO, often measuring metabolites other than this compound. For instance, a study on SIBO patients diagnosed by lactulose hydrogen breath test found increased urinary levels of 5-hydroxyindoleacetic acid (5-HIAA), another tryptophan metabolite, particularly in the diarrhea-predominant subtype. Another study observed alterations in the kynurenine pathway of tryptophan metabolism in SIBO patients. While these studies highlight the disruption of tryptophan metabolism in SIBO, they do not provide specific quantitative data on this compound levels that can be used to establish diagnostic thresholds.
The table below summarizes the available, albeit limited, quantitative data on urinary this compound levels. It is important to note the lack of recent, large-scale studies directly correlating this compound with a definitive SIBO diagnosis.
| Study Population | Diagnostic Method for SIBO | Urinary this compound Levels in SIBO-Positive Patients | Urinary this compound Levels in Healthy Controls/SIBO-Negative Patients | Reference |
| 40 subjects with various GI symptoms | Jejunal Aspirate Culture | Poor correlation (r = 0.22) with jejunal colony counts | Not explicitly separated | |
| 50 normal controls | Not applicable | Not applicable | Mean: < 59 mg/24 hours (2SD above mean) | |
| 18 patients with small bowel disease | Clinical diagnosis | Elevated in a variety of small bowel conditions (>59 mg/24 hours) | Mean: < 59 mg/24 hours |
Note: The lack of recent, robust quantitative data directly linking specific urinary this compound concentrations to a confirmed SIBO diagnosis is a significant limitation in the field. The values presented are from older studies and may not be representative of the broader SIBO population or reflective of results obtained with modern analytical methods.
Experimental Protocols for Urinary this compound Measurement
Several methods are available for the determination of urinary this compound, ranging from qualitative colorimetric tests to more quantitative spectrophotometric and chromatographic techniques.
Obermeyer Test (Qualitative)
The Obermeyer test is a classic qualitative colorimetric method for detecting the presence of this compound in urine.
Principle: The test is based on the oxidation of indoxyl (derived from the acid hydrolysis of this compound) to indigo blue by an oxidizing agent in an acidic medium. The resulting indigo blue is then extracted into an organic solvent, typically chloroform, imparting a blue color to the solvent layer.
Reagents:
-
Obermeyer's Reagent: Ferric chloride (FeCl₃) dissolved in concentrated hydrochloric acid (HCl).
-
Chloroform (CHCl₃).
Procedure:
-
To a few milliliters of urine in a test tube, add an equal volume of Obermeyer's reagent.
-
Mix the contents thoroughly.
-
Add a few milliliters of chloroform.
-
Invert the tube several times to allow for the extraction of the colored compound into the chloroform layer.
-
Allow the layers to separate.
Interpretation: The development of a blue or violet color in the chloroform layer indicates the presence of this compound. The intensity of the color provides a rough estimation of the this compound concentration.
Experimental Workflow: Obermeyer Test
Spectrophotometric Quantification
Quantitative analysis of urinary this compound can be performed using spectrophotometry, which measures the absorbance of the colored product formed in the reaction. Several commercial kits are available for this purpose.
Principle: These assays are typically based on the reaction of this compound with a chromogen in an acidic environment to produce a colored compound. The intensity of the color, which is directly proportional to the this compound concentration, is measured at a specific wavelength (commonly 480 nm).
General Procedure (based on commercial kits):
-
Sample Preparation: Urine samples may require centrifugation to remove particulate matter.
-
Reaction Setup:
-
Pipette a specific volume of urine into a microplate well or cuvette.
-
Add a reagent containing an acidic solution.
-
Take an initial absorbance reading (blank).
-
Add a second reagent containing the chromogen (e.g., p-dimethylaminobenzaldehyde).
-
-
Incubation: Incubate the reaction mixture for a specified time at a controlled temperature.
-
Measurement: Measure the absorbance of the colored product at the specified wavelength (e.g., 480 nm) using a spectrophotometer or microplate reader.
-
Calculation: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of this compound.
Note: Specific volumes, incubation times, and reagents will vary depending on the commercial kit used. It is essential to follow the manufacturer's protocol precisely.
Gas Chromatography-Mass Spectrometry (GC-MS)
For a more sensitive and specific quantification of this compound and other metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Principle: GC-MS separates volatile compounds in a sample based on their physicochemical properties as they pass through a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used to identify and quantify the original compounds.
General Procedure:
-
Sample Preparation: Urine samples undergo a multi-step preparation process, which may include:
-
Depletion of urea.
-
Protein precipitation.
-
Derivatization to make the analytes volatile (e.g., trimethylsilyl derivatization).
-
-
GC Separation: The prepared sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
MS Detection and Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification and quantification.
Advantages: High sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites.
Disadvantages: Requires specialized equipment and expertise, and the sample preparation is more complex and time-consuming compared to spectrophotometric methods.
Clinical Implications and Limitations
The use of urinary this compound as a biomarker for SIBO has both potential applications and significant limitations.
Potential Applications:
-
Screening Tool: A simple, non-invasive urine test for this compound could serve as an initial screening tool for patients with symptoms suggestive of SIBO, helping to identify individuals who may require further, more definitive testing.
-
Monitoring Treatment Response: Serial measurements of urinary this compound could potentially be used to monitor the effectiveness of treatments for SIBO, such as antibiotics or dietary interventions. A decrease in this compound levels may indicate a reduction in the bacterial load in the small intestine.
Limitations:
-
Lack of Specificity: Elevated urinary this compound is not specific to SIBO. Other conditions associated with increased intestinal putrefaction, such as malabsorption, hypochlorhydria (low stomach acid), and certain dietary patterns (high protein intake), can also lead to increased this compound levels.
-
Poor Correlation with Gold Standard: As previously mentioned, a study has shown a poor correlation between urinary this compound levels and the gold standard for SIBO diagnosis, jejunal aspirate culture.
-
Influence of Diet and Other Factors: The production of this compound is highly dependent on the dietary intake of tryptophan and the composition and metabolic activity of the gut microbiota, which can be influenced by numerous factors other than SIBO.
-
Lack of Standardized Reference Ranges: There is a lack of universally accepted reference ranges for urinary this compound that have been validated against a definitive diagnosis of SIBO.
Logical Relationship: this compound as a Biomarker for SIBO
Future Directions and Conclusion
The concept of using urinary this compound as a non-invasive biomarker for SIBO is appealing due to the simplicity and accessibility of urine sample collection. However, the current body of evidence is insufficient to support its routine use as a standalone diagnostic tool. The lack of specificity and the poor correlation with the gold standard for SIBO diagnosis are significant hurdles.
Future research in this area should focus on:
-
Large-scale validation studies: Well-designed clinical trials are needed to compare urinary this compound levels in a large cohort of SIBO patients (diagnosed by jejunal aspirate culture and/or standardized breath tests) with a healthy control group.
-
Establishment of standardized reference ranges: These studies should aim to establish clear and validated reference ranges and diagnostic cut-off values for urinary this compound.
-
Multi-marker approaches: Investigating this compound in conjunction with other biomarkers of gut dysbiosis and tryptophan metabolism may provide a more accurate and comprehensive picture of the gut environment in SIBO.
-
Advanced analytical techniques: The use of highly sensitive and specific methods like LC-MS/MS for the quantification of this compound and other related metabolites may improve the diagnostic accuracy.
References
- 1. Urine this compound | Diagnostiki Athinon [athenslab.gr]
- 2. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidation and sulfation in the rat in vivo. The role of the liver and the intestine in the in vivo clearance of 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine this compound: A Sensitive Test for Malabsorption - Dr Robert Brody [brodynd.com]
The Role of Indican in Host-Microbiome Interaction Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indican, a derivative of the essential amino acid tryptophan, has emerged as a significant biomarker in the study of host-microbiome interactions. Its presence and concentration in biological fluids, particularly urine, offer a window into the complex metabolic activities occurring within the gut. This guide provides a comprehensive overview of this compound's role as an indicator of gut dysbiosis, its biochemical pathways, and its implications in various pathological conditions. Furthermore, it details the experimental protocols for this compound measurement and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Biochemical Pathway of this compound Formation
This compound, chemically known as indoxyl sulfate, is the end product of the metabolic breakdown of tryptophan by intestinal bacteria.[1][2] The pathway begins with dietary tryptophan that is not absorbed in the small intestine and subsequently travels to the colon. Here, a subset of the gut microbiota, including species like Escherichia coli, Clostridium sp., and Bacteroides sp., possess the enzyme tryptophanase, which metabolizes tryptophan into indole.[3]
A portion of this indole is absorbed into the bloodstream and transported to the liver.[4][5] In the liver, indole undergoes hydroxylation to form indoxyl, which is then conjugated with sulfate to produce the water-soluble compound this compound. Finally, this compound is transported to the kidneys and excreted in the urine. Elevated urinary this compound levels are therefore indicative of increased intestinal putrefaction of tryptophan, often associated with an overgrowth of anaerobic bacteria and gut dysbiosis.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine this compound: A Sensitive Test for Malabsorption - Dr Robert Brody [brodynd.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Intracellular Localization of Indican in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular localization of indican, the precursor to the natural dye indigo, within plant cells. It details the precise compartmentalization of its biosynthesis, storage, and degradation, supported by quantitative data and detailed experimental protocols. This information is critical for understanding the metabolic regulation of this important secondary metabolite and for potential applications in synthetic biology and drug development.
Tissue-Specific and Subcellular Distribution of this compound
This compound accumulation is highly specific, both at the tissue and subcellular levels. Research on indigo-producing plants, such as Polygonum tinctorium, has demonstrated that this compound is found almost exclusively in the green leaves.[1][2][3] The concentration of this compound is notably higher in younger, developing leaves compared to older ones.[1][2] Within the leaf cells, this compound is sequestered and stored exclusively in the vacuole. This spatial separation is a key feature of its metabolic regulation.
Table 1: Quantitative Distribution of this compound in Polygonum tinctorium
| Tissue/Organelle | This compound Content | Reference |
|---|---|---|
| Green Leaves | 32.3 pmol / mg tissue | |
| Other Tissues (Stem, Root, etc.) | < 0.1 pmol / mg tissue | |
| Etiolated Tissues & Callus | Not detected | |
| Isolated Protoplast (average) | 1.1 pmol / protoplast |
| Isolated Vacuole (average) | 1.4 pmol / vacuole | |
The Compartmentalization of this compound Metabolism
The biosynthesis, storage, and degradation of this compound are spatially segregated into three distinct subcellular compartments. This prevents premature degradation of the stored glucoside, which only occurs upon cellular damage, suggesting a role in plant defense.
-
Biosynthesis (Cytosol & Endoplasmic Reticulum): this compound is synthesized from indoxyl and UDP-glucose. This reaction is catalyzed by the enzyme this compound synthase (an indoxyl-β-D-glucoside synthase, PtIGS), which is a type of UDP-glucosyltransferase. Studies have localized this compound synthase to the cytosol and associated with the microsomal fraction, with further evidence pointing to a strong association with the endoplasmic reticulum (ER) membrane. The enzyme's optimal pH of approximately 10.0 is consistent with a cytosolic or ER localization, rather than the acidic environment of the vacuole.
-
Storage (Vacuole): Following its synthesis in the cytosol, this compound is transported into the vacuole for storage. The vacuole serves as the primary reservoir for this compound, accumulating high concentrations within the leaf cells. While the specific transporters responsible for moving this compound across the tonoplast (vacuolar membrane) have not been definitively identified, this process is likely mediated by active transport mechanisms, similar to the vacuolar sequestration of other secondary metabolites.
-
Degradation (Chloroplast): The enzyme responsible for this compound hydrolysis is a specific β-glucosidase. This enzyme breaks this compound down into indoxyl and glucose. Immunocytochemical studies have unequivocally localized this β-glucosidase to the stroma of chloroplasts in mesophyll cells. This localization ensures that this compound is protected from degradation under normal physiological conditions. When the plant tissue is damaged, the cellular compartments are disrupted, allowing the vacuolar this compound to come into contact with the chloroplast-localized β-glucosidase, initiating the process that leads to the formation of indigo dye.
Table 2: Properties of Key Enzymes in this compound Metabolism
| Enzyme | Location | Substrates | Optimal pH | Molecular Weight (SDS-PAGE) | Reference |
|---|---|---|---|---|---|
| This compound Synthase | Cytosol / ER Membrane | Indoxyl, UDP-glucose | ~10.0 | 53,000 Da |
| β-Glucosidase | Chloroplast Stroma | this compound | ~6.5 | N/A | |
Diagram 1: Intracellular Compartmentation of this compound Metabolism
Caption: Spatial separation of this compound synthesis, storage, and degradation.
Experimental Protocols
The elucidation of this compound's subcellular localization relies on a combination of biochemical fractionation and microscopy techniques.
This method, adapted from Minami et al. (2000), is used to separate vacuoles from protoplasts to determine the specific localization of stored this compound.
-
Plant Material: Use fresh, young leaves from Polygonum tinctorium.
-
Enzymatic Digestion: Mince the leaves and incubate them in an enzyme solution (e.g., 1% Cellulase, 0.5% Macerozyme) in a mannitol buffer for 2-4 hours to digest the cell walls and release protoplasts.
-
Protoplast Purification: Filter the digest through a nylon mesh to remove undigested tissue. Centrifuge the filtrate at low speed (e.g., 100 x g) to pellet the protoplasts. Wash the protoplasts with fresh mannitol buffer.
-
Vacuole Isolation: Resuspend the purified protoplasts in a lysis buffer and gently shear them to release vacuoles.
-
Density Gradient Centrifugation: Layer the lysate onto a Percoll density gradient (e.g., with 15% and 30% layers). Centrifuge at a force sufficient to separate the organelles. Intact vacuoles are typically recovered from the 15% Percoll fraction, while protoplasts are found in the 30% fraction.
-
Quantification:
-
Verify the purity of the fractions using light microscopy.
-
Extract this compound from a known number of protoplasts or vacuoles using a methanol-chloroform solution.
-
Analyze the this compound content in the aqueous layer via High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
Caption: Experimental workflow for localizing this compound synthase.
Conclusion and Implications
The intracellular localization of this compound metabolism in plant cells is a highly organized system. The synthesis of this compound occurs in the cytosol and/or on the ER membrane, followed by its transport and sequestration within the vacuole. The degradative enzyme, β-glucosidase, is kept separate in the chloroplasts. This compartmentalization prevents unwanted metabolic activity, preserving the stable precursor until tissue damage triggers its rapid conversion to indoxyl, the first step in forming the defensive compound indigo.
For researchers and drug development professionals, this understanding is paramount. It provides a blueprint for metabolic engineering in microbial or plant systems for the enhanced production of this compound or related glucosides. Furthermore, the reliance on specific transport mechanisms for vacuolar sequestration highlights potential targets for modulating the accumulation of valuable secondary metabolites within plant cells.
References
The Periphery of Central Metabolism: A Technical Guide to Indican's Link with the Shikimate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The shikimate pathway, a conserved metabolic route in microorganisms and plants, is the primary source of aromatic amino acids, including tryptophan. While not a direct intermediate, the secondary metabolite Indican emerges from a metabolic offshoot of tryptophan biosynthesis. This technical guide provides an in-depth exploration of this compound's biochemical connection to the shikimate pathway, its enzymatic synthesis, and relevant quantitative data. Detailed experimental protocols for the quantification and enzymatic synthesis of this compound are provided, alongside visual representations of the key metabolic and experimental workflows. This document serves as a comprehensive resource for researchers in metabolic engineering, natural product synthesis, and drug development who are interested in the biosynthesis and potential applications of this compound and related indole derivatives.
Introduction: Situating this compound in Aromatic Amino Acid Metabolism
The shikimate pathway is a seven-step metabolic process that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the last common precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan[1][2][3]. This pathway is essential in plants, bacteria, fungi, and algae, but absent in animals, making its enzymes attractive targets for herbicides and antimicrobial agents[1][3].
This compound (indoxyl-β-D-glucoside) is a colorless, water-soluble glycoside found in various plant species, notably those of the Indigofera genus. It is renowned as the stable precursor to the blue dye indigo. The biosynthesis of this compound is not an integral part of the core shikimate pathway. Instead, it represents a downstream diversification of one of the pathway's primary products, L-tryptophan. Understanding the synthesis of this compound, therefore, requires a thorough understanding of the terminal steps of the shikimate pathway and the subsequent enzymatic modifications of its tryptophan product. This guide will elucidate these connections, providing the technical details necessary for further research and application.
The Biosynthetic Pathway: From Shikimate to this compound
The formation of this compound is a multi-step enzymatic cascade that begins with the output of the shikimate pathway. The overall transformation can be conceptually divided into two major stages: the synthesis of the indole core from tryptophan and the subsequent glycosylation to form this compound.
Stage 1: Generation of the Indole Moiety
The journey from the central metabolism to this compound begins with chorismate, which is converted to tryptophan via several enzymatic steps. The key intermediate for this compound biosynthesis is indole. Indole can be generated from tryptophan or its precursors through various enzymatic reactions:
-
Tryptophanase: In many bacteria, the enzyme tryptophanase (TnaA) catalyzes the β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia.
-
Tryptophan Synthase Alpha Subunit (TSA) / Indole-3-glycerol Phosphate Lyase (IGL): In plants and some bacteria, indole is an intermediate in tryptophan synthesis itself. The tryptophan synthase complex catalyzes the final two steps. The alpha subunit (TSA) cleaves indole-3-glycerol phosphate (IGP) to indole and glyceraldehyde-3-phosphate. The indole is then typically channeled through a hydrophobic tunnel to the beta subunit to be condensed with serine, forming tryptophan. However, "free" indole can be released and become a substrate for downstream pathways. Some plants possess standalone indole-3-glycerol phosphate lyases (IGLs) that also perform this conversion.
Stage 2: Hydroxylation and Glycosylation
Once indole is formed, it undergoes a two-step modification to yield this compound:
-
Hydroxylation to Indoxyl: Indole is hydroxylated to form indoxyl (3-hydroxyindole). This oxidation is catalyzed by a variety of monooxygenases and dioxygenases, such as flavin-containing monooxygenases (FMOs), naphthalene dioxygenases, or cytochrome P450 monooxygenases.
-
Glycosylation of Indoxyl: The final step is the glycosylation of indoxyl. The enzyme UDP-glucosyltransferase (UGT), also referred to as this compound synthase, transfers a glucose moiety from UDP-glucose to the hydroxyl group of indoxyl, forming the stable, water-soluble this compound.
The complete pathway, from the shikimate pathway-derived tryptophan to this compound, is illustrated in the diagram below.
Quantitative Data
The efficiency of this compound biosynthesis is dependent on the kinetic parameters of the key enzymes involved and the titers achieved in various production systems. A summary of available quantitative data is presented below.
| Enzyme / Product | Organism / System | Parameter | Value | Reference(s) |
| This compound Synthase (UGT) | Indigofera tinctoria | Km (UDP-glucose) | 0.13 mM | |
| Tryptophanase | Fusobacterium nucleatum | Km (L-Tryptophan) | 0.26 ± 0.03 mM | |
| kcat | 0.74 ± 0.04 s-1 | |||
| This compound Production | Engineered E. coli | Titer (from Tryptophan) | 5.65 mM | |
| Engineered E. coli (bglA knockout) | Titer (from Tryptophan) | 6.79 mM | ||
| Engineered E. coli | Titer (from Tryptophan) | up to 2.9 g/L | ||
| This compound Content | Indigofera tinctoria (air-dried leaves) | Concentration | ~3% |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to this compound biosynthesis and quantification.
Protocol for Quantification of this compound in Urine (Colorimetric Assay)
This protocol is adapted from methods used in commercially available assay kits, which are based on the reaction of this compound with p-dimethylaminobenzaldehyde.
Principle: this compound (indoxyl sulfate) reacts with p-dimethylaminobenzaldehyde in an acidic environment to produce a colored product that can be quantified spectrophotometrically at 480 nm.
Materials:
-
Urine sample
-
Reagent A (e.g., Trichloroacetic acid solution)
-
Reagent B (e.g., p-dimethylaminobenzaldehyde solution)
-
This compound Standard (e.g., 30 mg/dL)
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Sample Preparation: Centrifuge urine samples to pellet any precipitate. Use the clear supernatant for the assay. If high concentrations of this compound are expected, dilute the sample with distilled water.
-
Assay Reaction: a. Transfer 50 µL of urine samples and standards into separate wells of the 96-well plate. b. Add 140 µL of Reagent A to each well. Tap the plate gently to mix. c. Measure the absorbance at 480 nm. This reading serves as the blank for each sample
ngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted">
. d. Add 10 µL of Reagent B to each well. Tap the plate gently to mix. e. Incubate for 5 minutes at room temperature. f. Measure the absorbance at 480 nm. This is the final sample reading{\text{blank}}(A480)blank
.{480})_{\text{sample}}(A480)sample -
Calculation: a. Calculate the change in absorbance: ΔA480 = (A480)sample - (A480)blank. b. Determine the concentration of this compound in the sample by comparing the ΔA480 to that of the known standard. this compound Concentration (mg/dL) = (ΔA480, sample / ΔA480, standard) * Concentration of Standard. c. If the sample was diluted, multiply the result by the dilution factor.
Protocol for In Vitro this compound Synthesis Assay (UGT Activity)
This protocol is designed to measure the activity of UDP-glucosyltransferase (this compound synthase) by quantifying the amount of this compound produced from indoxyl and UDP-glucose.
Principle: A purified UGT enzyme or cell extract is incubated with the substrates indoxyl and UDP-glucose. The reaction is stopped, and the produced this compound is quantified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified UGT enzyme or cell extract from a relevant source (e.g., Indigofera tinctoria leaves, recombinant E. coli)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Indoxyl solution (in a compatible solvent like DMSO, prepared fresh)
-
UDP-glucose solution
-
Stop Solution (e.g., 2M HCl or Acetonitrile)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture:
- Reaction Buffer: to a final volume of 100 µL
- UDP-glucose: to a final concentration of 1 mM
- Enzyme solution: appropriate amount (e.g., 10 µg of purified protein) b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: a. Start the reaction by adding indoxyl to a final concentration of 0.5 mM. b. Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Stop Reaction: a. Terminate the reaction by adding an equal volume of Stop Solution. b. Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated protein.
-
HPLC Analysis: a. Transfer the supernatant to an HPLC vial. b. Inject a suitable volume (e.g., 20 µL) onto the HPLC system. c. Elute with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). d. Monitor the absorbance at a wavelength appropriate for this compound (e.g., 280 nm). e. Quantify the this compound peak by comparing its area to a standard curve generated with pure this compound.
The general workflow for the heterologous production and analysis of this compound in an engineered microbial host is depicted below.
Applications and Future Directions
The study of this compound's biosynthesis is not merely an academic exercise. It has significant implications for several fields:
-
Sustainable Manufacturing: There is a strong industrial drive to develop biotechnological routes for indigo production to replace the current harsh chemical synthesis. Engineered microbes that produce this compound offer a promising solution, as this compound is a stable, soluble precursor that can be easily stored and later converted to indigo at the point of dyeing using a simple enzymatic step.
-
Drug Development: Indole and its derivatives are privileged scaffolds in medicinal chemistry. Understanding the enzymatic machinery that produces these compounds can provide tools for the chemoenzymatic synthesis of novel drug candidates. Furthermore, this compound's major metabolite in humans, indoxyl sulfate, is a uremic toxin, and inhibiting its formation or transport is a therapeutic target in chronic kidney disease.
-
Metabolic Engineering: The production of this compound serves as a model system for diverting flux from primary metabolic pathways (shikimate pathway) into valuable secondary metabolites. The knowledge gained from optimizing this compound titers can be applied to the production of other tryptophan-derived compounds.
Future research will likely focus on discovering and engineering more efficient enzymes for the this compound pathway, optimizing microbial chassis and fermentation conditions for industrial-scale production, and exploring the broader biological roles of this compound in plants.
Conclusion
This compound's involvement with the shikimate pathway is indirect but profound. It represents a valuable natural product derived from the pathway's aromatic amino acid output. By understanding the enzymatic steps that connect tryptophan to this compound, researchers are now poised to harness this metabolic route for applications ranging from sustainable textile dyeing to pharmaceutical synthesis. The data and protocols presented in this guide offer a foundational resource for scientists and engineers to further explore and exploit this fascinating intersection of primary and secondary metabolism.
References
The Discovery and Isolation of Indican from Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indican, a colorless, water-soluble glycoside, is a pivotal precursor to the historic and industrially significant dye, indigo.[1][2][3] Found in a variety of plant species, its isolation and characterization are of significant interest for natural product chemistry, biotechnology, and the development of sustainable dyeing processes. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, purification, and quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.
Introduction: A Brief History of this compound and Indigo
The story of this compound is intrinsically linked to that of indigo, a dye treasured for millennia for its deep blue hue.[4] Archaeological evidence suggests the use of indigo dye dates back over 6,000 years.[5] The primary commercial source of natural indigo was "true indigo" (Indigofera tinctoria), a plant native to the tropics. The precursor molecule within the plant, however, is not the blue dye itself but the colorless compound, this compound. The historical process of indigo production, which involves fermenting the plant leaves, is, in essence, a method of hydrolyzing this compound to indoxyl, which then oxidizes to form the insoluble indigo pigment. The chemical synthesis of indigo was first achieved by Adolf von Baeyer in 1878, a discovery that revolutionized the dye industry. However, there is a renewed interest in natural indigo and its precursor, this compound, driven by the demand for sustainable and bio-based products.
Natural Sources of this compound
This compound is found in several plant families, with the highest concentrations typically located in the leaves. The most well-known and commercially significant sources include:
-
Indigofera tinctoria (True Indigo): A member of the Fabaceae family, this species is renowned for producing high-quality indigo dye. The this compound content in its leaves typically ranges from 0.2% to 0.76%.
-
Polygonum tinctorium (Japanese Indigo): Belonging to the Polygonaceae family, this plant is another significant source of this compound. Studies have reported this compound content in the range of 12-25 grams per kilogram of fresh leaf weight.
-
Isatis tinctoria (Woad): A member of the Brassicaceae family, woad was the primary source of blue dye in Europe before the establishment of trade routes with India. Besides this compound, it also contains other indigo precursors like isatan B.
-
Strobilanthes cusia : This plant is a traditional source of indigo in parts of Asia and has been shown to have a high indigotin content, suggesting a significant this compound concentration.
Quantitative Data on this compound and Indigotin Content
The concentration of this compound and its resulting indigo (indigotin) can vary significantly depending on the plant species, cultivation conditions, and harvesting time. The following tables summarize quantitative data from various studies.
Table 1: this compound and Indigotin Content in Various Plant Species
| Plant Species | Family | Compound Measured | Concentration | Reference |
| Indigofera tinctoria | Fabaceae | This compound | 0.2% - 0.76% (of leaf weight) | |
| Indigofera arrecta | Fabaceae | Indigotin | 55% (of extracted indigo) | |
| Indigofera suffruticosa | Fabaceae | Indigotin | 10% (of extracted indigo) | |
| Polygonum tinctorium | Polygonaceae | This compound | 12 - 25 g/kg (fresh leaf weight) | |
| Polygonum tinctorium | Polygonaceae | Indigotin | 44% (of extracted indigo) | |
| Isatis tinctoria | Brassicaceae | Indigo | 4.19 mg/g (fresh leaf weight) | |
| Isatis candolleana | Brassicaceae | Indigo | 2.53 mg/g (fresh leaf weight) | |
| Strobilanthes cusia | Acanthaceae | Indigotin | 56% (of extracted indigo) |
Table 2: Indigo and Indigotin Yield from Different Extraction Methods
| Plant Species | Extraction Method | Indigo Yield (g/kg fresh weight) | Indigotin Yield (g/kg fresh weight) | Reference |
| Indigofera suffruticosa | Standardized Hot-Extraction | 1.3 | 0.1 | |
| Indigofera tinctoria | Standardized Hot-Extraction | 1.6 | 0.3 | |
| Persicaria tinctoria | Standardized Hot-Extraction | Not specified | 0.6 | |
| Indigofera arrecta | Standardized Hot-Extraction | Not specified | 0.8 |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant sources.
Extraction of this compound from Indigofera tinctoria Leaves
This protocol focuses on the extraction of this compound for subsequent purification, minimizing its hydrolysis to indoxyl.
Materials:
-
Fresh or dried leaves of Indigofera tinctoria
-
Deionized water
-
Methanol
-
Liquid nitrogen
-
Waring blender or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Harvesting and Preparation: Harvest fresh, young leaves of Indigofera tinctoria. If using dried leaves, ensure they have been rapidly dried in the shade to preserve this compound content.
-
Homogenization: Immediately freeze the fresh leaves in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle or a blender. For dried leaves, grind them to a fine powder at room temperature.
-
Solvent Extraction: Suspend the powdered leaf material in a 1:10 (w/v) ratio of plant material to a solvent mixture of 80% methanol in deionized water.
-
Incubation: Stir the suspension at room temperature for 4 hours in the dark to prevent photodegradation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris.
-
Filtration: Carefully decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol. The resulting aqueous extract contains this compound.
-
Storage: Store the crude this compound extract at -20°C until further purification.
Purification of this compound by Column Chromatography
This protocol describes a general procedure for purifying this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Concentrate the crude this compound extract to a thick syrup. Adsorb this concentrate onto a small amount of silica gel and allow it to dry completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10 mL each).
-
TLC Analysis: Monitor the separation by spotting each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the pure this compound (identified by a single spot with a consistent Rf value) are pooled together.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Characterization: The purity and identity of the isolated this compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method developed for the quantification of this compound in Polygonum tinctorium and can be applied to other plant extracts.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound standard (if available for calibration)
Procedure:
-
Sample Preparation: Prepare the crude plant extract as described in section 4.1. Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile in water. A typical gradient might start at 5% acetonitrile and increase to 30% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.
-
-
Analysis: Inject the prepared sample into the HPLC system. The this compound peak is identified by comparing its retention time with that of a pure standard.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with a calibration curve generated from known concentrations of the this compound standard.
Signaling Pathways and Logical Relationships
This compound Biosynthesis Pathway
The biosynthesis of this compound in plants begins with the amino acid tryptophan. The pathway involves the conversion of indole to indoxyl, which is then glycosylated to form this compound. This process prevents the spontaneous oxidation of the reactive indoxyl into indigo.
Caption: Simplified biosynthetic pathway of this compound from tryptophan.
Experimental Workflow for this compound Isolation and Analysis
The overall process for isolating and analyzing this compound from a plant source can be summarized in the following workflow.
References
- 1. A new HPLC-ELSD method to quantify this compound in Polygonum tinctorium L. and to evaluate beta-glucosidase hydrolysis of this compound for indigo production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue and intracellular localization of this compound and the purification and characterization of this compound synthase from indigo plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amm-mcrc.org [amm-mcrc.org]
- 4. "Purplish Blue" or "Greenish Grey"? Indigo Qualities and Extraction Yields from Six Species (PHAIDRA - o:4359) [phaidra.vetmeduni.ac.at]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Indican in Human Urine using High-Performance Liquid Chromatography (HPLC)
Introduction
Indican, chemically known as 3-indoxyl sulfate, is a metabolite derived from the bacterial breakdown of dietary tryptophan in the intestine.[1][2] Tryptophan is converted to indole, absorbed into the bloodstream, and then metabolized in the liver to 3-indoxyl sulfate before being excreted in the urine.[2] Urinary this compound levels are considered a valuable biomarker for intestinal dysbiosis, an imbalance in the gut microbiota, and may be elevated in conditions such as small intestinal bacterial overgrowth (SIBO), malabsorption, and certain genetic disorders like Hartnup disease.[2] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the sensitive and accurate quantification of this compound in human urine.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other endogenous components in a urine matrix. The sample preparation is straightforward, involving dilution and centrifugation to remove particulate matter.[3] Chromatographic separation is achieved on a C18 analytical column using an isocratic mobile phase. Quantification is performed using a highly sensitive fluorescence detector, leveraging the native fluorescence of the this compound molecule. The method has been validated for selectivity, linearity, accuracy, and precision.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Acetic Acid (Glacial), Triethylamine.
-
Standards: 3-Indoxyl sulfate potassium salt (this compound standard).
-
Equipment:
-
HPLC system equipped with a fluorescence detector (FLD).
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Microcentrifuge.
-
0.22 µm syringe filters (optional).
-
HPLC vials.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetic acid-triethylamine buffer (pH 4.0) and Acetonitrile (88:12, v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Injection Volume | 5-20 µL |
| Column Temperature | Ambient (or 25°C for consistency) |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 375 nm |
| Run Time | Approximately 10-15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the aqueous component by adjusting deionized water to pH 4.0 with acetic acid and triethylamine. Mix this buffer with acetonitrile in an 88:12 (v/v) ratio. Degas the final mobile phase before use.
-
Standard Stock Solution (e.g., 100 mg/L): Accurately weigh and dissolve an appropriate amount of 3-indoxyl sulfate potassium salt in deionized water to prepare a stock solution. Store this solution at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to create calibrators covering the desired analytical range (e.g., 0.10 to 10.00 mg/L).
Sample Collection, Handling, and Preparation
-
Collection: Collect first-morning mid-stream urine samples in sterile containers.
-
Storage: For immediate analysis, samples can be stored at 4°C for up to 10 days. For long-term storage, samples should be frozen at -20°C or -80°C, where they are stable for at least 60 days.
-
Preparation Protocol:
-
Thaw frozen urine samples completely at room temperature.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer 1 mL of urine into a microcentrifuge tube.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any cellular debris and particulates.
-
Carefully collect the supernatant.
-
Dilute the supernatant with deionized water as required to bring the concentration within the calibration range. A 1:10 dilution is a common starting point.
-
Transfer the final diluted solution into an HPLC vial for injection.
-
Method Validation and Performance
The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose.
Linearity and Range
The method demonstrates excellent linearity over the concentration range of 0.10 to 10.00 mg/L.
| Parameter | Result |
| Linearity Range | 0.10 - 10.00 mg/L |
| Correlation Coefficient (r²) | > 0.997 |
| Calibration Model | Linear, y = mx + c |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels. The results meet the acceptance criteria (Accuracy: 85-115%; Precision: <15% RSD).
| QC Level | Concentration (mg/L) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |
| Low (L-LOQ) | 0.10 | 1.5% | 3.7% | 112.6% |
| Medium | 1.00 | 0.2% | 1.7% | 100.1% |
| High | 10.00 | 0.8% | 2.5% | 100.5% |
| (Data synthesized from reported validation studies for 3-indoxyl sulfate) |
Stability
This compound in urine samples demonstrated adequate stability under typical laboratory conditions.
| Stability Test | Condition | Result |
| Freeze-Thaw Stability | Three cycles (-20°C to RT) | Stable |
| Short-Term Stability | 24 hours at 4°C (Autosampler) | Stable |
| Long-Term Stability | 60 days at -20°C | Stable |
Visualizations
Metabolic Pathway of this compound Formation
Caption: Metabolic conversion of dietary tryptophan to urinary this compound.
Experimental Workflow for this compound Quantification
Caption: Step-by-step workflow for HPLC analysis of urinary this compound.
References
Application Note: A High-Throughput Colorimetric Assay for the Quantification of Indican
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indican, the potassium salt of indoxyl sulfate, is a product of tryptophan metabolism by intestinal bacteria.[1] Elevated levels of this compound in urine can be indicative of dysbiosis, small intestinal bacterial overgrowth (SIBO), and protein malabsorption.[2] Consequently, the quantification of urinary this compound is a valuable tool in clinical diagnostics and gut microbiome research. This application note describes a robust and sensitive colorimetric assay for the high-throughput screening (HTS) of this compound, enabling rapid and efficient analysis of numerous samples for clinical research and drug discovery applications.
The assay is based on the reaction of this compound with p-dimethylaminobenzaldehyde (DMAB) in an acidic environment, which results in the formation of a colored product.[1] The intensity of the color, measured at 480 nm, is directly proportional to the this compound concentration in the sample. This method is a quantitative adaptation of the qualitative Ehrlich test and offers a simple and direct procedure for measuring this compound levels.
Key Features:
-
High-Throughput: The assay is performed in a 96-well microplate format, making it amenable to automation and high-throughput screening.
-
Sensitive: The assay has a wide linear detection range, typically from 0.2 to 20 mg/dL of this compound.
-
Rapid: The "mix-incubate-measure" format allows for a short assay time, often as little as 10 minutes.
-
Quantitative: Provides accurate and reproducible quantitative results, unlike traditional qualitative methods like the Obermayer's test.
Principle of the Assay
The colorimetric assay for this compound is based on the chemical reaction between this compound (indoxyl sulfate) and p-dimethylaminobenzaldehyde (DMAB) under acidic conditions. The acid in the assay buffer first hydrolyzes this compound to indoxyl. The indoxyl then reacts with DMAB to form a colored chromophore, which can be quantified by measuring its absorbance at 480 nm.
Figure 1: Chemical reaction for the colorimetric detection of this compound.
Quantitative Data Summary
The performance of the this compound colorimetric assay is summarized in the table below. The data is compiled from various commercially available assay kits and published literature.
| Parameter | Value | Reference |
| Detection Method | Colorimetric | |
| Wavelength | 480 nm | |
| Linear Detection Range | 0.2 - 20 mg/dL (8 - 800 µmoles/L) | |
| Assay Format | 96-well microplate | |
| Sample Type | Urine | |
| Assay Time | 10 - 60 minutes | |
| Storage Temperature | -20°C (for kit components) |
Experimental Protocols
Materials and Reagents
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 480 nm
-
Single and multichannel pipettes
-
This compound Assay Buffer (contains hydrochloric acid)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
This compound Standard (e.g., 30 mg/dL)
-
Deionized water (dH2O)
-
Urine samples
Note: Commercially available kits provide pre-made reagents. If preparing reagents in-house, refer to specific literature for concentrations.
Sample Preparation
-
Collect urine samples in sterile containers.
-
To remove any insoluble particles, centrifuge the urine samples at 1,000 x g for 15 minutes at 4°C.
-
Use the clear supernatant for the assay. If not assayed immediately, samples can be stored frozen.
Assay Protocol for 96-Well Plate
This protocol is a general guideline and may need to be optimized based on the specific assay kit or laboratory conditions.
Figure 2: Experimental workflow for the this compound colorimetric assay.
1. Standard Curve Preparation:
-
Prepare a series of this compound standards by diluting the stock solution (e.g., 30 mg/dL) with dH2O to final concentrations within the linear range of the assay (e.g., 0, 2.5, 5, 10, 15, 20 mg/dL).
2. Assay Procedure:
-
Add Samples and Standards: Pipette 50 µL of each standard and urine sample into separate wells of the 96-well plate. For the blank, add 50 µL of dH2O.
-
Add Assay Buffer: Add 140 µL of this compound Assay Buffer to all wells. Mix gently by tapping the plate.
-
Add DMAB Reagent: Add 20 µL of the DMAB reagent to all wells. Mix well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. Some rapid protocols suggest a 5-10 minute incubation at room temperature.
-
Measurement: Measure the absorbance of each well at 480 nm using a microplate reader.
Data Analysis
-
Subtract Blank: Subtract the absorbance value of the blank from the absorbance values of all standards and samples.
-
Standard Curve: Plot the corrected absorbance values for the this compound standards against their known concentrations to generate a standard curve.
-
Calculate this compound Concentration: Determine the this compound concentration in the unknown samples by interpolating their absorbance values from the standard curve.
For High-Throughput Screening (HTS):
-
Automation: The liquid handling steps (sample and reagent addition) can be automated using robotic liquid handlers to increase throughput and reduce variability.
-
Data Analysis: Utilize plate reader software and data analysis packages to automate the calculation of this compound concentrations from the raw absorbance data.
-
Quality Control: For HTS, it is crucial to include positive and negative controls on each plate to monitor assay performance. The Z'-factor can be calculated to assess the quality and robustness of the assay for screening purposes. A Z'-factor > 0.5 is generally considered excellent for an HTS assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal or sensitivity | - Incorrect wavelength | - Ensure the plate reader is set to 480 nm. |
| - Reagents not at room temperature | - Allow all reagents to equilibrate to room temperature before use. | |
| - Inaccurate pipetting | - Calibrate pipettes and use proper pipetting technique. | |
| High background | - Contaminated reagents or water | - Use fresh, high-quality reagents and deionized water. |
| - Turbid samples | - Ensure samples are properly centrifuged to remove particulates. | |
| High well-to-well variability | - Incomplete mixing of reagents | - Mix the plate thoroughly after each reagent addition. |
| - Bubbles in wells | - Centrifuge the plate briefly to remove bubbles before reading. |
Conclusion
The colorimetric assay for this compound provides a simple, rapid, and reliable method for the quantitative determination of this compound in urine samples. Its adaptability to a 96-well plate format makes it an ideal tool for high-throughput screening in clinical research and drug discovery, facilitating the study of gut health and the development of new therapeutics.
References
Application Notes and Protocol for the QuantiChrom™ Indican Assay Kit
These application notes provide a detailed protocol for the quantitative determination of indican (indoxyl sulfate) in urine samples using the QuantiChrom™ this compound Assay Kit. This assay is intended for research use only and is suitable for researchers, scientists, and drug development professionals investigating gut dysbiosis, small intestinal bacterial overgrowth (SIBO), and related metabolic conditions.
Principle
The QuantiChrom™ this compound Assay Kit utilizes a colorimetric method for the quantification of this compound. The assay is based on an improved Curzon and Walsh method where this compound reacts with a chromogen to produce a colored product.[1][2] The intensity of the color, measured at an absorbance of 480nm, is directly proportional to the this compound concentration in the sample.[1][3] This allows for rapid and sensitive quantification.
Key Features
-
Fast and Sensitive: The assay can be completed in approximately 10 minutes.[4]
-
High-Throughput: The "mix-incubate-measure" format is amenable to automation for processing a large number of samples.
-
Quantitative Analysis: Provides a linear detection range of 0.2 to 20 mg/dL (8-800 µmoles/L) of this compound.
-
Sample Type: Validated for use with urine samples from all species.
Kit Components and Storage
| Component | Quantity | Storage Condition |
| Reagent A | 20 mL | -20°C |
| Reagent B | 1.5 mL | -20°C |
| Standard | 1.5 mL | -20°C |
| This compound Assay Buffer | 25 ml | 4°C |
| DMAB (in DMSO) | 5 ml | -20°C |
| This compound Standard (30 mg/ml) | 100 μl x 2 | -20°C |
Note: Reagent A contains hydrochloric acid and should be handled with appropriate personal protective equipment. All kit components should be stored at -20°C upon receipt and protected from light. Avoid multiple freeze-thaw cycles.
Experimental Protocol
Reagent Preparation
-
Equilibration: Before starting the assay, bring all reagents to room temperature (18-25°C).
-
This compound Standard Preparation: If using a concentrated standard (e.g., 30 mg/mL), prepare a 100-fold dilution to create a 30 mg/dL working standard solution. For example, add 2 µL of the 30 mg/mL this compound Standard stock to 198 µL of dH2O and mix well. This diluted standard should be prepared fresh before each assay.
Sample Preparation
-
Urine Collection: Collect urine samples in a sterile container. The first morning urine is often recommended.
-
Clarification: Centrifuge the urine samples at 1,000 x g for 15 minutes at 4°C to remove any insoluble particles.
-
Supernatant Collection: Carefully collect the supernatant for the assay.
-
Dilution: If the this compound concentration is expected to be higher than 20 mg/dL, dilute the sample with deionized water and repeat the assay. Remember to multiply the final result by the dilution factor.
Assay Procedure (96-well plate format)
-
Sample Addition: Add 50 µL of the prepared urine samples into separate wells of a 96-well clear, flat-bottom plate.
-
Reagent A Addition: Add 140 µL of Reagent A to each well containing the sample. Tap the plate gently to mix.
-
Initial Absorbance Reading (ODO): Measure the absorbance at 480nm using a microplate reader. This reading serves as the initial absorbance (ODO).
-
Reagent B Addition: Add 10 µL of Reagent B to each well. Tap the plate gently to mix.
-
Incubation: Incubate the plate for 5 minutes at room temperature.
-
Second Absorbance Reading (ODS): After incubation, read the absorbance at 480nm (ODS).
-
Standard Addition: Add 10 µL of the provided Standard to each well. Tap the plate gently to mix.
-
Final Incubation: Incubate for an additional 5 minutes at room temperature.
-
Final Absorbance Reading (ODSTD): Read the final absorbance at 480nm (ODSTD).
Data Analysis
The concentration of this compound in the sample is calculated using the following formula:
This compound (mg/dL) = [(ODS - ODO) / (ODSTD - ODS)] x Standard Concentration
Where:
-
ODO is the initial absorbance reading.
-
ODS is the absorbance reading after the addition of Reagent B.
-
ODSTD is the final absorbance reading after the addition of the Standard.
-
Standard Concentration is the concentration of the provided standard.
Experimental Workflow Diagram
Caption: Workflow for the QuantiChrom™ this compound Assay Kit.
Quantitative Data Summary
| Parameter | Value |
| Linear Detection Range | 0.2 - 20 mg/dL |
| (8 - 800 µmoles/L) | |
| Detection Limit | 0.2 mg/dL |
| Assay Time | ~10 minutes |
| Absorbance Wavelength | 480nm |
| Sample Volume | 50 µL |
| Incubation Time 1 | 5 minutes |
| Incubation Time 2 | 5 minutes |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | - Reagents not at room temperature- Incorrect incubation time- Expired reagents | - Ensure all reagents are equilibrated to room temperature before use.- Adhere strictly to the incubation times.- Check the expiration date of the kit. |
| High Background | - Contaminated reagents or samples- Insufficient centrifugation of samples | - Use fresh, sterile pipette tips for each reagent and sample.- Ensure urine samples are properly centrifuged to remove particulates. |
| Inconsistent Results | - Pipetting errors- Bubbles in wells- Plate reader not calibrated | - Use calibrated pipettes and ensure accurate dispensing.- Avoid introducing bubbles into the wells.- Ensure the plate reader is functioning correctly and calibrated. |
| Calculated concentration > 20 mg/dL | - this compound concentration is above the linear range | - Dilute the urine sample in deionized water and repeat the assay. Multiply the result by the dilution factor. |
References
Application Notes and Protocols for Indican Analysis in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indican, a product of bacterial tryptophan metabolism in the gut, is gaining prominence as a biomarker for dysbiosis and various gastrointestinal and systemic conditions. Accurate and reproducible quantification of this compound in fecal samples is crucial for advancing research and clinical applications. The complex and heterogeneous nature of the fecal matrix, however, presents significant challenges for sample preparation and analysis.
These application notes provide a detailed overview of validated protocols for the preparation of fecal samples for this compound analysis, primarily focusing on methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is intended to guide researchers in establishing robust and reliable workflows for fecal this compound quantification.
Signaling Pathway: Tryptophan Metabolism to this compound
The formation of this compound in the gut is a multi-step process initiated by the bacterial conversion of the essential amino acid tryptophan to indole. This is followed by absorption and subsequent metabolism in the liver.
Figure 1: Tryptophan to this compound Metabolic Pathway.
Experimental Protocols
A validated method for the simultaneous quantification of tryptophan and 20 of its metabolites, including this compound, in stool has been developed and is detailed below.[1] This protocol is based on a single-run LC-MS/MS analysis without the need for derivatization.
Fecal Sample Collection and Storage
Proper sample collection and storage are critical to preserve the integrity of the fecal metabolome.
-
Collection: Collect fresh stool samples in a clean, dry container.
-
Aliquoting and Storage: Immediately after collection, homogenize the stool sample and aliquot into smaller portions in cryovials. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis. Long-term storage at -80°C has been shown to maintain the stability of the fecal microbiome and its metabolites.
Sample Preparation and Extraction
This protocol outlines the steps for extracting this compound and other tryptophan metabolites from fecal samples.
Materials:
-
Frozen fecal sample
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold methanol
-
Internal standards (IS) solution (e.g., isotope-labeled this compound)
-
Bead-beating tubes with ceramic beads
-
Homogenizer (e.g., Precellys)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
LC-MS vials
Procedure:
-
Sample Weighing: On dry ice, weigh approximately 50 mg of the frozen fecal sample into a pre-chilled bead-beating tube.
-
Addition of Buffer and IS: Add 500 µL of ice-cold PBS and the appropriate volume of the internal standard solution to the tube.
-
Homogenization: Homogenize the sample using a bead-beater (e.g., 3 cycles of 30 seconds at 6500 Hz), ensuring the samples are kept on ice between cycles to prevent degradation.
-
Protein Precipitation and Extraction: Add 1 mL of ice-cold methanol to the homogenate.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet proteins and solid debris.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Second Centrifugation: Centrifuge the supernatant again at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Final Sample Preparation: Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
The following are general parameters for the LC-MS/MS analysis of this compound. Specific parameters should be optimized for the instrument being used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating this compound from other metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: The specific parent and daughter ion transitions for this compound and its internal standard should be determined and optimized.
-
Quantitative Data and Method Validation
The performance of the analytical method should be thoroughly validated to ensure accurate and precise quantification of this compound. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).
The following table summarizes the validation data for fecal this compound analysis from a published LC-MS/MS method[1].
| Parameter | Fecal this compound |
| Linearity (R²) | >0.99 |
| LOD | 0.5 µM |
| LOQ | 1.5 µM |
| Recovery (%) | 95-105% |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
Workflow Diagram
The overall workflow for fecal this compound analysis is depicted in the following diagram.
Figure 2: Fecal this compound Analysis Workflow.
Discussion and Considerations
-
Homogenization: Thorough homogenization of the fecal sample is crucial to ensure that the analyzed aliquot is representative of the entire sample. Bead-beating is a highly effective method for achieving this.
-
Extraction Solvent: While methanol is a commonly used and effective solvent for extracting a broad range of metabolites, including this compound, other solvents or solvent mixtures could be explored for optimization. Studies have shown that ethanol and isopropanol can also be effective for fecal metabolomics.
-
Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of quantification.
-
Method Validation: It is essential to perform a full method validation for the specific laboratory conditions and instrument used. This ensures the reliability of the generated data.
-
Stability: While long-term storage at -80°C is the gold standard, the stability of this compound in fecal samples under other conditions (e.g., short-term storage at -20°C or 4°C) should be empirically determined if such storage is necessary.
By following these detailed protocols and considering the key aspects of sample handling and analysis, researchers can achieve reliable and reproducible quantification of this compound in fecal samples, paving the way for a better understanding of its role in health and disease.
References
Application of Indican as a Urinary Biomarker in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indican, a metabolite of the essential amino acid tryptophan, has emerged as a valuable non-invasive urinary biomarker for assessing gut dysbiosis and related gastrointestinal disorders.[1][2] Produced from the bacterial breakdown of tryptophan in the intestine, elevated urinary this compound levels are associated with protein maldigestion, small intestinal bacterial overgrowth (SIBO), and increased intestinal permeability.[3][4][5] This document provides detailed application notes and protocols for the utilization of this compound as a urinary biomarker in clinical trials, offering insights into its clinical significance, methods of analysis, and potential applications in drug development.
Clinical Significance
Elevated urinary this compound is indicative of an imbalance in the gut microbiota and is associated with a variety of clinical conditions, making it a useful biomarker in clinical research for:
-
Gastrointestinal Disorders: Elevated this compound levels are frequently observed in individuals with SIBO, irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and celiac disease.
-
Malabsorption Syndromes: Inefficient protein digestion and absorption lead to increased tryptophan availability for gut bacteria, resulting in higher this compound production.
-
Hypochlorhydria: Low stomach acid can impair protein digestion, contributing to bacterial overgrowth and elevated this compound.
-
Monitoring Gut Health: Urinary this compound can be used to monitor the efficacy of interventions aimed at improving gut health, such as probiotics, prebiotics, antibiotics, and dietary modifications.
Biochemical Pathway of this compound Formation
The formation of this compound begins with the dietary intake of tryptophan. In a state of gut dysbiosis, there is an overgrowth of proteolytic bacteria that metabolize undigested tryptophan into indole. Indole is then absorbed into the bloodstream, transported to the liver, and metabolized into indoxyl sulfate, commonly known as this compound. Finally, this compound is excreted in the urine.
Data Presentation: Urinary this compound Levels
The following table summarizes the expected urinary this compound levels in various populations. It is important to note that reference ranges can vary between laboratories and analytical methods.
| Population/Condition | Typical Urinary this compound Levels | Method of Analysis | Reference |
| Healthy Adults (Optimal) | 0 - 90 mcg/mg creatinine | LC-MS/MS or Colorimetric | |
| General Healthy Range | < 20 mg/dL | Colorimetric | |
| Gut Dysbiosis/SIBO | Elevated | Qualitative or Quantitative | |
| Malabsorption Syndromes | Elevated | Qualitative or Quantitative | |
| Parkinson's Disease | Significantly higher than controls | Quantitative |
Experimental Protocols
Qualitative Urinary this compound Test (Obermeyer Test)
This is a simple, colorimetric screening test for the presence of elevated this compound in urine.
a. Principle: The Obermeyer test relies on the reaction of this compound in urine with a reagent containing ferric chloride in concentrated hydrochloric acid. The this compound is oxidized to indigo blue, which is then extracted into a chloroform layer, resulting in a colored solution. The intensity of the color provides a qualitative assessment of the this compound level.
b. Reagents and Materials:
-
Obermeyer's Reagent: Dissolve 2g of ferric chloride (FeCl₃) in 1000 mL of concentrated hydrochloric acid (HCl).
-
Chloroform
-
Test tubes
-
Pipettes
-
Urine collection cups
c. Patient Preparation:
-
Avoid alcohol for 24 hours prior to the test.
-
Consume a meal containing protein the evening before the test.
-
Discontinue high-dose iodine or bile supplements for 3-4 days prior to testing.
-
Collect the first-morning, mid-stream urine sample.
d. Procedure:
-
Pipette 5 mL of urine into a test tube.
-
Add 5 mL of Obermeyer's reagent to the test tube.
-
Mix the solution thoroughly by inversion.
-
Add 2-3 mL of chloroform to the test tube.
-
Stopper the tube and gently invert several times to extract the indigo blue pigment into the chloroform layer. Do not shake vigorously.
-
Allow the layers to separate.
e. Interpretation of Results: The color of the bottom chloroform layer is observed and compared to a color chart.
| Color | Interpretation |
| Colorless/Slightly Yellow | Normal |
| Pale Blue to Medium Blue | Positive |
| Dark Blue to Purple | Strongly Positive |
A commercial kit from BioAssay Systems provides a color chart for interpretation:
| Color | Interpretation |
| Clear or Light Yellow | 0: Normal |
| Greenish Blue | 1: Low Positive |
| Light Blue | 2: Medium Positive |
| Blue | 3: High Positive |
| Dark Blue | 4: Very High Positive |
Quantitative Colorimetric Urinary this compound Assay
Several commercial kits are available for the quantitative determination of urinary this compound. The following is a general protocol based on these kits.
a. Principle: This assay is based on the reaction of this compound with a specific chromogen in an acidic medium. The resulting color intensity is directly proportional to the this compound concentration in the sample and is measured spectrophotometrically at a specific wavelength (e.g., 480 nm).
b. Reagents and Materials (typically provided in a kit):
-
Reagent A (Acidic solution)
-
Reagent B (Chromogen)
-
This compound Standard solution
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
-
Pipettes
c. Patient Preparation: Follow the same patient preparation guidelines as for the qualitative test.
d. Procedure (96-well plate format):
-
Bring all reagents to room temperature.
-
Add 50 µL of urine sample to each well.
-
Add 140 µL of Reagent A to each well and mix by tapping the plate. Read the absorbance at 480 nm (this is the blank reading, OD₀).
-
Add 10 µL of Reagent B to each well, mix, and incubate for 5 minutes at room temperature. Read the absorbance at 480 nm (ODs).
-
To a separate set of wells containing the sample and Reagent A, add 10 µL of the this compound Standard. Mix and incubate for 5 minutes. Read the absorbance at 480 nm (ODstd).
e. Calculation: The this compound concentration is calculated using the following formula:
This compound (mg/dL) = [(ODs - OD₀) / (ODstd - ODs)] x Standard Concentration
f. Performance Characteristics (Example from a commercial kit):
-
Linear Detection Range: 0.2 – 20 mg/dL
-
Assay Time: Approximately 10 minutes
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
HPLC and LC-MS/MS offer higher sensitivity and specificity for the quantification of urinary this compound. These methods are ideal for clinical trials requiring precise and accurate measurements.
a. Principle: Urine samples are prepared and injected into an HPLC or LC-MS/MS system. The this compound is separated from other urinary components on a chromatographic column and detected by a UV or fluorescence detector (for HPLC) or a mass spectrometer (for LC-MS/MS).
b. General Protocol Outline:
-
Sample Preparation: Urine samples are typically diluted and may undergo a protein precipitation or solid-phase extraction (SPE) step to remove interfering substances.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of an acidic buffer and an organic solvent (e.g., acetonitrile).
-
Detection:
-
HPLC-UV/Fluorescence: Detection is typically performed at an excitation wavelength of ~280 nm and an emission wavelength of ~340-400 nm.
-
LC-MS/MS: This method offers the highest specificity by monitoring for the specific mass-to-charge ratio (m/z) of this compound and its fragments.
-
-
Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount in the urine samples.
Application in Clinical Trials
Urinary this compound can be a valuable biomarker in various phases of clinical drug development.
-
Patient Stratification: In clinical trials for drugs targeting gastrointestinal disorders, urinary this compound can be used as an inclusion criterion to enroll patients with evidence of gut dysbiosis. This can help in selecting a more homogenous patient population that is more likely to respond to the investigational therapy.
-
Pharmacodynamic Biomarker: this compound levels can be monitored throughout a clinical trial to assess the biological activity of an investigational drug on the gut microbiota. A decrease in urinary this compound could indicate a positive therapeutic effect.
-
Efficacy Endpoint: In studies evaluating treatments for SIBO or other conditions associated with gut dysbiosis, a change in urinary this compound levels from baseline can serve as a secondary efficacy endpoint.
-
Safety Monitoring: Changes in urinary this compound could also be monitored as a safety biomarker to detect any unintended negative effects of a drug on the gut microbiome.
Conclusion
Urinary this compound is a valuable, non-invasive biomarker that provides a window into the health of the gut microbiome. Its association with various gastrointestinal disorders makes it a useful tool for clinical trials in gastroenterology and related fields. The availability of both simple, qualitative tests and highly sensitive, quantitative methods allows for its flexible application, from initial patient screening to precise monitoring of therapeutic response. The integration of urinary this compound testing into clinical trial protocols can aid in patient selection, dose optimization, and the overall assessment of a drug's efficacy and safety profile in relation to gut health.
References
- 1. This compound, Urine - EnteroScan® - Intestinal Microbiome Tests | Diagnostiki Athinon [athenslab.gr]
- 2. This compound - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Urine this compound: A Sensitive Test for Malabsorption - Dr Robert Brody [brodynd.com]
- 4. drkaslow.com [drkaslow.com]
- 5. This compound Urine Test | Ulta Lab Tests [ultalabtests.com]
Application Notes and Protocols for Enzymatic Hydrolysis of Indican for Indigo Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo, a vibrant blue dye with a long history of use in textiles, is produced from the colorless precursor indican, which is naturally present in various plant species. Traditional methods for indigo production often involve lengthy fermentation processes or harsh chemical treatments. The enzymatic hydrolysis of this compound offers a more controlled, efficient, and environmentally friendly alternative for the production of indigo. This document provides detailed application notes and protocols for the enzymatic conversion of this compound to indigo, intended for use in research and development settings.
The core of this process is the enzymatic cleavage of the glycosidic bond in this compound (indoxyl-β-D-glucoside) by a β-glucosidase. This reaction releases indoxyl, a highly reactive intermediate. Subsequently, in the presence of oxygen, two molecules of indoxyl undergo oxidative dimerization to form the insoluble blue pigment, indigotin, the primary component of indigo dye.
Key Principles
The enzymatic production of indigo from this compound can be summarized in two main stages:
-
Enzymatic Hydrolysis: A β-glucosidase enzyme catalyzes the hydrolysis of this compound into indoxyl and glucose. This step is typically performed under conditions that favor the stability and activity of the enzyme while minimizing the spontaneous oxidation of the indoxyl product. Often, an acidic pH is used to suppress premature indigo formation.[1]
-
Oxidative Dimerization: The resulting indoxyl solution is then subjected to aeration at an alkaline pH. The presence of oxygen and alkaline conditions facilitates the rapid dimerization of indoxyl into the insoluble indigo pigment, which then precipitates from the solution.
This compound Biosynthesis Pathway
This compound is synthesized in plants from the amino acid tryptophan. The pathway involves the conversion of indole-3-glycerol-phosphate to indole, which is then hydroxylated to form indoxyl. Finally, a glucosyltransferase attaches a glucose molecule to indoxyl to form this compound.
Caption: Biosynthesis pathway of this compound from indole-3-glycerol-phosphate in plants.
Experimental Workflow for Indigo Production
The overall experimental workflow for the enzymatic production of indigo from plant sources involves several key steps, from the extraction of the this compound precursor to the final purification of the indigo pigment.
References
Application Notes and Protocols: In Vitro Evaluation of Indican's Effects on Gut Epithelial Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of Indican on gut epithelial cells. The protocols outlined below are based on established methodologies for studying intestinal cell biology and can be adapted to explore the specific impacts of this compound on cellular health, barrier integrity, and signaling pathways.
Introduction
This compound (indoxyl sulfate) is a metabolite of tryptophan that is produced by the gut microbiota. Elevated levels of this compound in circulation have been associated with several pathological conditions, suggesting its potential to influence cellular functions. The intestinal epithelium, as the primary interface between the host and the gut lumen, is a key target for microbial metabolites. Understanding the direct effects of this compound on gut epithelial cells is crucial for elucidating its role in gut health and disease. These protocols provide a framework for investigating the impact of this compound on key cellular processes, including cell viability, apoptosis, oxidative stress, and intestinal barrier function.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments. These examples are illustrative and should be populated with experimental results.
Table 1: Effect of this compound on Gut Epithelial Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Line | Treatment Duration (hours) | % Cell Viability (Mean ± SD) |
| 0 (Control) | Caco-2 | 24 | 100 ± 5.2 |
| 10 | Caco-2 | 24 | 98.1 ± 4.8 |
| 50 | Caco-2 | 24 | 92.5 ± 6.1 |
| 100 | Caco-2 | 24 | 85.3 ± 5.5 |
| 250 | Caco-2 | 24 | 70.1 ± 7.3 |
| 500 | Caco-2 | 24 | 55.8 ± 6.9 |
| 0 (Control) | HT-29 | 24 | 100 ± 4.9 |
| 10 | HT-29 | 24 | 99.2 ± 5.3 |
| 50 | HT-29 | 24 | 95.0 ± 4.7 |
| 100 | HT-29 | 24 | 88.7 ± 6.2 |
| 250 | HT-29 | 24 | 75.4 ± 5.8 |
| 500 | HT-29 | 24 | 60.2 ± 7.1 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | Cell Line | Treatment Duration (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Control) | Caco-2 | 48 | 3.2 ± 1.1 | 1.5 ± 0.5 |
| 100 | Caco-2 | 48 | 8.5 ± 2.3 | 2.1 ± 0.8 |
| 250 | Caco-2 | 48 | 15.7 ± 3.5 | 4.8 ± 1.2 |
| 500 | Caco-2 | 48 | 25.1 ± 4.2 | 8.9 ± 2.0 |
Table 3: Effect of this compound on Intestinal Barrier Function (TEER Measurement)
| This compound Concentration (µM) | Treatment Duration (hours) | Transepithelial Electrical Resistance (TEER) (Ω·cm²) (Mean ± SD) |
| 0 (Control) | 0 | 550 ± 25 |
| 0 (Control) | 24 | 545 ± 30 |
| 100 | 24 | 480 ± 28 |
| 250 | 24 | 350 ± 35 |
| 500 | 24 | 210 ± 22 |
Table 4: this compound-Induced Oxidative Stress (ROS Production Assay)
| This compound Concentration (µM) | Cell Line | Treatment Duration (hours) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| 0 (Control) | Caco-2 | 6 | 100 ± 8 |
| 100 | Caco-2 | 6 | 180 ± 15 |
| 250 | Caco-2 | 6 | 350 ± 25 |
| 500 | Caco-2 | 6 | 620 ± 40 |
Experimental Protocols
Cell Culture
Cell Lines:
-
Caco-2: A human colorectal adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with enterocyte-like characteristics. This cell line is widely used as a model for the intestinal epithelial barrier.[1]
-
HT-29: A human colorectal adenocarcinoma cell line that can be cultured to be either undifferentiated or differentiated into mucus-secreting or absorptive cells.
Culture Conditions:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Environment: 37°C, 5% CO₂, and 95% humidity.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed gut epithelial cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Intestinal Barrier Function Assay (Transepithelial Electrical Resistance - TEER)
TEER measurement is a non-invasive method to assess the integrity of the tight junctions in a polarized epithelial monolayer.[2]
Materials:
-
Transwell® inserts (0.4 µm pore size)
-
24-well plates
-
This compound stock solution
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the TEER values periodically until a stable, high resistance is achieved (typically >300 Ω·cm²).
-
Once the monolayer is established, treat the cells with different concentrations of this compound added to the apical chamber.
-
Measure the TEER at various time points (e.g., 0, 4, 8, 24, 48 hours) after this compound treatment.
-
Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².
Oxidative Stress Assay (Intracellular ROS Measurement)
This assay uses a fluorescent probe (e.g., DCFDA) to quantify the levels of intracellular reactive oxygen species (ROS).
Materials:
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFDA solution (typically 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Visualization of Cellular Pathways and Workflows
General Experimental Workflow
Caption: A generalized workflow for in vitro studies of this compound's effects.
Simplified Apoptosis Signaling Pathway
Caption: A potential intrinsic apoptosis pathway induced by this compound.
Impact on Intestinal Barrier Function
Caption: A logical flow of this compound's potential effect on gut barrier integrity.
References
Application Notes and Protocols for the Use of Indican Standards in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indican, chemically known as indoxyl sulfate, is a key biomarker for assessing gut dysbiosis and intestinal permeability.[1][2] It is a metabolic product derived from the bacterial breakdown of dietary tryptophan in the intestine.[1] Elevated levels of this compound in biological fluids, such as urine and serum, are associated with various pathological conditions, including small intestinal bacterial overgrowth (SIBO), malabsorption syndromes, and chronic kidney disease (CKD).[3][4] Accurate and reliable quantification of this compound is crucial for clinical diagnostics and research. This document provides detailed application notes and protocols for the use of this compound standards in various analytical methods.
Metabolic Pathway of Tryptophan to this compound
This compound originates from the metabolism of the essential amino acid tryptophan by intestinal bacteria. Tryptophan is first converted to indole, which is then absorbed into the bloodstream and transported to the liver. In the liver, indole is hydroxylated to form indoxyl, which is subsequently conjugated with sulfate to produce the water-soluble compound, indoxyl sulfate (this compound). This compound is then released into circulation and ultimately excreted by the kidneys.
References
Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Indican Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indican, or indoxyl sulfate, is a metabolite generated from the bacterial breakdown of dietary tryptophan in the intestine. Elevated levels of this compound are associated with intestinal dysbiosis, protein malabsorption, and have been implicated as a uremic toxin in chronic kidney disease. The production of this compound begins with the conversion of tryptophan to indole by the enzyme tryptophanase, which is present in over 85 species of bacteria. Subsequently, indole is absorbed, metabolized in the liver to indoxyl, and then sulfonated to form this compound, which is excreted in the urine. Inhibition of this pathway, particularly the initial enzymatic step catalyzed by tryptophanase, presents a promising therapeutic strategy for reducing this compound levels and mitigating its pathological effects.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of this compound production. The focus is on targeting the bacterial tryptophanase enzyme, the key initiator of this metabolic cascade. The provided assays are suitable for screening large chemical libraries to discover novel therapeutic leads.
Signaling Pathway of this compound Production
The metabolic pathway leading to this compound production involves both microbial and host enzymatic activities. It begins in the gut with the bacterial conversion of tryptophan to indole, which is then absorbed and metabolized by the host.
High-Throughput Screening Assays
A variety of HTS assays can be employed to identify inhibitors of this compound production, primarily by targeting the bacterial enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole. The following sections detail two robust HTS-compatible methods: a colorimetric assay and a fluorescence-based assay.
Assay 1: Colorimetric Indole Quantification Assay (Modified Ehrlich's Test)
This assay is based on the reaction of indole with p-dimethylaminobenzaldehyde (DMAB) in an acidic environment, which produces a colored product that can be quantified spectrophotometrically. This method is suitable for HTS due to its simplicity and cost-effectiveness.
Experimental Workflow
Detailed Protocol
-
Materials and Reagents:
-
Tryptophanase-positive bacterial strain (e.g., Escherichia coli)
-
Growth medium (e.g., Luria-Bertani broth) supplemented with L-tryptophan (e.g., 5 mM)
-
96-well or 384-well microtiter plates
-
Test compound library
-
Positive control (e.g., a known tryptophanase inhibitor)
-
Negative control (e.g., DMSO)
-
Kovac's Reagent (e.g., Sigma-Aldrich) or a modified Ehrlich's reagent. A hydroxylamine-based assay can also be adapted for higher specificity.[1]
-
Microplate reader
-
-
Procedure:
-
Prepare an overnight culture of the tryptophanase-positive bacteria in the growth medium.
-
Dilute the overnight culture to a starting OD600 of ~0.1 in fresh growth medium supplemented with L-tryptophan.
-
Dispense the bacterial culture into the wells of the microtiter plate.
-
Add test compounds and controls to the respective wells. The final concentration of DMSO should be consistent across all wells and typically below 1%.
-
Incubate the plate at 37°C for a predetermined time (e.g., 4-6 hours) to allow for indole production.
-
Following incubation, centrifuge the plate to pellet the bacteria.
-
Carefully transfer a portion of the supernatant to a new microtiter plate.
-
Add Kovac's reagent to each well and mix thoroughly.[1]
-
Incubate at room temperature for 15-30 minutes to allow for color development.[1]
-
Measure the absorbance at a wavelength between 530 nm and 600 nm using a microplate reader.[1][2]
-
-
Data Analysis:
-
The percentage inhibition of indole production for each test compound can be calculated using the following formula: % Inhibition = [1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100
-
Assay 2: Fluorescence-Based Tryptophanase Activity Assay
This assay utilizes a fluorescent probe that reacts with a product of tryptophan metabolism, providing a highly sensitive method for HTS. For instance, a probe that fluoresces upon reaction with N-formylkynurenine (NFK), a downstream product of tryptophan catabolism by enzymes like IDO1 and TDO, can be adapted for tryptophanase which also metabolizes tryptophan. Alternatively, a fluorescence assay can be based on the tryptophan-dependent association of fluorochrome-labeled DNA half-fragments in the presence of the TrpR protein.
Experimental Workflow
Detailed Protocol
-
Materials and Reagents:
-
Purified tryptophanase enzyme or bacterial lysate containing the enzyme.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5).
-
L-tryptophan substrate.
-
Fluorescent probe (e.g., NFK Green for IDO/TDO assays which could be adapted, or a custom probe for indole).
-
96-well or 384-well black microtiter plates.
-
Test compound library.
-
Positive and negative controls.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-tryptophan, and the tryptophanase enzyme/lysate.
-
Dispense the reaction mixture into the wells of the black microtiter plate.
-
Add test compounds and controls to the respective wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Add the fluorescent probe to each well.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~400-485 nm, emission ~510-665 nm).
-
-
Data Analysis:
-
The percentage inhibition of tryptophanase activity is calculated similarly to the colorimetric assay, using fluorescence intensity values instead of absorbance.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a structured format for easy comparison of the inhibitory potential of different compounds.
Table 1: Inhibitory Activity of Indole Derivatives on Biofilm Formation
| Compound ID | Structure/Modification | Target Organism | IC50 (µM) | Reference |
| 36 | Flustramine C analogue | A. baumannii | 193 | |
| 37 | Flustramine C analogue | E. coli | 36 | |
| 38 | Flustramine C analogue | MRSA | 3.4 | |
| 40 | Flustramine C analogue | A. baumannii / S. aureus | (Inhibitor) | |
| A19 | 3-Cyano-indole derivative | E. coli BL21ΔTolC | 7.97 | |
| A34 | Indole derivative | S. typhimurium ATCC202165ΔTolC | 20.14 |
Table 2: Inhibition of Biofilm Formation by 3-(2-isocyanobenzyl)-1H-indole Derivatives against P. aeruginosa PAO1
| Compound ID | Concentration (µg/mL) | % Inhibition |
| 11 | 25 | 50 |
| 18 | 25 | 40 |
| 20 | 25 | 38 |
| 21 | 25 | 47 |
| 22 | 25 | 24 |
| 32 | 6.25 | 32 |
| 32 | 12.5 | 53 |
| 32 | 25 | 70 |
Conclusion
The provided application notes and protocols describe robust and scalable high-throughput screening assays for the identification of inhibitors of this compound production. By targeting the bacterial enzyme tryptophanase, these assays offer a direct and relevant approach for discovering novel compounds with therapeutic potential for conditions associated with elevated this compound levels. The detailed workflows, protocols, and data presentation guidelines are intended to facilitate the implementation of these screening campaigns in a research and drug development setting.
References
Application Notes and Protocols: Indole in Breath and Indican in Urine as Non-Invasive Markers of Gut Microbiome Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The composition of the gut microbiome and its metabolic activity play a crucial role in human health and disease. Dysbiosis, an imbalance in the gut microbial community, has been linked to a range of pathologies, including gastrointestinal disorders, metabolic diseases, and inflammatory conditions. Consequently, there is a growing need for non-invasive tests to assess gut microbiome function. This document provides detailed application notes and protocols for the detection of two key metabolites of tryptophan metabolism by the gut microbiota: indole in exhaled breath and indican (indoxyl sulfate) in urine.
While this compound has traditionally been used as a urinary marker for intestinal dysbiosis, its precursor, indole, is a volatile organic compound (VOC) that can be detected in exhaled breath. This presents an opportunity for a completely non-invasive test to monitor gut health. This document will detail the biochemical relationship between these two markers and provide protocols for their detection and analysis.
Biochemical Pathway: Tryptophan Metabolism by Gut Microbiota
Dietary tryptophan that is not absorbed in the small intestine is metabolized by gut bacteria, primarily in the colon. Certain bacteria possess the enzyme tryptophanase, which converts tryptophan into indole, pyruvic acid, and ammonia. A portion of the indole is excreted in the feces, while the remainder is absorbed into the bloodstream. In the liver, indole is hydroxylated to indoxyl, which is then conjugated with sulfate to form indoxyl sulfate, commonly known as this compound. This compound is a water-soluble compound that is excreted in the urine. Elevated levels of urinary this compound are indicative of increased intestinal putrefaction of tryptophan, often associated with small intestinal bacterial overgrowth (SIBO) or protein malabsorption.[1][2] The volatile indole absorbed into the bloodstream can also be transported to the lungs and exhaled, making it a potential real-time, non-invasive biomarker of the same underlying gut dysbiosis.[3][4]
Data Presentation
The following tables summarize the reported concentrations of indole in exhaled breath and this compound in urine in various physiological and pathological states. It is important to note that breath VOC analysis is an emerging field, and reported concentrations can vary between studies due to differences in analytical techniques and study populations.
Table 1: Quantitative Data for Indole in Exhaled Breath
| Analyte | Population/Condition | Concentration Range | Analytical Method | Reference(s) |
| Indole | Healthy Subjects | Not consistently quantified; detected as present | GC-MS, PTR-MS | [5] |
| Indole | Liver Cirrhosis | Significantly increased in patients with obesity | TD-GC-MS | |
| Indole | Inflammatory Bowel Disease (IBD) | Significantly elevated in Crohn's Disease patients | SIFT-MS | |
| Indole | Diabetes Mellitus | Negatively correlated with blood glucose levels | PTR-ToF-MS |
Table 2: Quantitative Data for this compound in Urine
| Analyte | Population/Condition | Concentration Range | Analytical Method | Reference(s) |
| This compound | Healthy Adults (Normal Diet) | < 99 mg/24 hours | Colorimetric/Spectrophotometric | |
| This compound | Healthy Adults (Optimal) | 0 - 90 mcg/mg creatinine | LC-MS/MS or Spectrophotometric | |
| This compound | Intestinal Dysbiosis/SIBO | Elevated levels | Colorimetric (Obermeyer test) | |
| This compound | Liver Cirrhosis | Mean of 48 mg/24 hours | Spectrophotometric | |
| This compound | Malabsorption Syndromes | Elevated levels | Not specified |
Experimental Protocols
Protocol 1: Urinary this compound Analysis (Qualitative to Semi-Quantitative)
This protocol is based on the Obermeyer test, a colorimetric assay for the determination of this compound in urine.
1. Principle: this compound (indoxyl sulfate) is hydrolyzed in a strongly acidic environment to indoxyl. An oxidizing agent then converts two molecules of indoxyl into the blue-colored compound indigo. The intensity of the blue color is proportional to the concentration of this compound in the sample.
2. Materials:
-
First morning void urine sample
-
Test tubes
-
Obermeyer's reagent (concentrated HCl containing ferric chloride)
-
Chloroform
-
Pipettes
-
Color chart for interpretation
3. Procedure:
-
Patient Preparation: For 24-48 hours prior to the test, the patient should consume a diet with adequate protein and avoid alcohol and high doses of iodine or bile supplements.
-
Sample Collection: Collect the first morning urine sample in a clean container.
-
Assay: a. Pipette 5 mL of urine into a test tube. b. Add 5 mL of Obermeyer's reagent to the test tube. c. Mix thoroughly by inversion. d. Add 2-3 mL of chloroform to the test tube. e. Mix again by inversion to extract the indigo into the chloroform layer. f. Allow the layers to separate.
-
Interpretation:
-
Compare the color of the bottom chloroform layer to a standardized color chart. The color can range from colorless (negative) to deep blue/violet (highly positive).
-
Results are typically reported on a scale (e.g., 0 to 4+), providing a semi-quantitative measure of this compound levels.
-
Protocol 2: Breath Sample Collection and Analysis for Indole via TD-GC-MS
This protocol outlines a general procedure for the collection of breath samples and analysis of volatile organic compounds (VOCs), including indole, using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS). This is considered a gold-standard method for VOC analysis.
1. Principle: Exhaled breath is collected onto a sorbent tube to concentrate VOCs. The tube is then heated (thermal desorption) to release the trapped compounds into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).
2. Materials:
-
Inert breath collection bags (e.g., Tedlar®) or a dedicated breath sampler device.
-
Sorbent tubes packed with appropriate material for trapping indole and other VOCs (e.g., Tenax® TA, Carbograph).
-
Mouthpieces and nose clip.
-
Thermal desorption unit coupled to a GC-MS system.
-
Internal standards for quantification.
3. Procedure:
-
Patient Preparation: The patient should fast for at least 8 hours prior to breath collection to minimize the influence of recent food intake. The patient should also rest for at least 15 minutes in a clean-air environment to reduce background VOCs.
-
Breath Sample Collection: a. The patient should wear a nose clip to ensure only exhaled air is collected. b. The patient should exhale through a mouthpiece connected to the collection device. c. It is recommended to collect the end-tidal breath, as it is most representative of the alveolar air in equilibrium with the blood. d. A specific volume of breath (e.g., 1-2 liters) is passed through the sorbent tube at a controlled flow rate. e. A parallel sample of ambient room air should be collected to serve as a background control.
-
Sample Analysis (TD-GC-MS): a. The sorbent tube is placed in the thermal desorber. b. The tube is purged with an inert gas (e.g., helium) to remove residual air and water vapor. c. The tube is rapidly heated to desorb the VOCs onto a cooled focusing trap. d. The trap is then rapidly heated, injecting the focused VOCs into the GC column. e. The GC separates the VOCs based on their boiling points and affinity for the column's stationary phase. f. The separated compounds enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.
-
Data Analysis:
-
The peak corresponding to indole is identified based on its retention time and mass spectrum, often by comparison to a spectral library and a pure indole standard.
-
The concentration of indole is calculated by comparing its peak area to that of a known amount of an internal standard.
-
Protocol 3: Real-Time Breath Analysis for Indole via PTR-MS
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a sensitive technique for the real-time monitoring of VOCs in breath.
1. Principle: PTR-MS uses a soft chemical ionization method. H₃O⁺ ions are generated and mixed with the breath sample in a drift tube. VOCs with a proton affinity higher than water, such as indole, will accept a proton from H₃O⁺. The resulting protonated molecules are then detected by a mass spectrometer.
2. Materials:
-
PTR-MS instrument.
-
Heated, inert sampling line.
-
Disposable mouthpieces.
-
Calibration gas standard containing a known concentration of indole.
3. Procedure:
-
Instrument Setup and Calibration: a. The PTR-MS instrument is tuned and calibrated according to the manufacturer's instructions. b. A calibration gas standard is used to determine the instrument's sensitivity to indole.
-
Patient Preparation: Similar to the GC-MS protocol, the patient should be in a fasted and rested state in a controlled environment.
-
Real-Time Breath Analysis: a. The patient exhales directly into the heated sampling line of the PTR-MS through a disposable mouthpiece. b. The instrument continuously samples the breath, and the concentration of protonated indole (m/z 118) is monitored in real-time. c. Multiple breathing cycles are recorded to obtain a stable signal.
-
Data Analysis:
-
The concentration of indole in the breath is calculated from the ion signal intensity, the reaction time in the drift tube, and the reaction rate constant.
-
The end-tidal portion of the exhalation is typically used for quantification.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for breath and urine analysis for indole and this compound, respectively.
Conclusion
The analysis of indole in breath and this compound in urine offers complementary, non-invasive approaches to assess gut microbiome metabolism of tryptophan. While urinary this compound testing is a well-established method for detecting intestinal dysbiosis, the measurement of volatile indole in breath is an emerging field with the potential for real-time monitoring. The protocols and data presented here provide a framework for researchers and clinicians to explore the utility of these biomarkers in understanding and managing a variety of health conditions linked to gut microbiome function. Further research and standardization of protocols, particularly for breath indole analysis, are needed to fully establish their clinical utility.
References
- 1. This compound, Urine - EnteroScan® - Intestinal Microbiome Tests | Diagnostiki Athinon [athenslab.gr]
- 2. ndhealthfacts.org [ndhealthfacts.org]
- 3. owlstonemedical.com [owlstonemedical.com]
- 4. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 5. Blood and breath levels of selected volatile organic compounds in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Analysis of Indican and Other Tryptophan Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of indican and a comprehensive panel of other tryptophan metabolites from the kynurenine, serotonin, and indole pathways in human serum and urine. Tryptophan metabolism is implicated in a wide range of physiological and pathological processes, making the ability to measure these metabolites crucial for research in areas such as neurodegenerative diseases, cancer, and inflammatory bowel disease.[1] This method utilizes a simple protein precipitation step followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The protocol provides a valuable tool for researchers and clinicians to investigate the complex roles of tryptophan metabolites in health and disease.
Introduction
Tryptophan, an essential amino acid, is metabolized through several key pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway by gut microbiota.[2] Over 95% of dietary tryptophan is metabolized via the kynurenine pathway, which produces neuroactive and immunomodulatory metabolites.[3] The serotonin pathway synthesizes the neurotransmitter serotonin and the hormone melatonin.[3][4] The gut microbiome metabolizes tryptophan to produce various indolic compounds, including indole, which is absorbed and converted in the liver to this compound (indoxyl sulfate). Imbalances in these pathways have been linked to various diseases, including depression, Alzheimer's disease, and cancer. Therefore, the simultaneous measurement of metabolites from all three pathways is critical for a comprehensive understanding of tryptophan metabolism. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and the ability to quantify multiple analytes in a single run.
Experimental Protocols
Sample Preparation (Human Serum)
-
Thaw serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample, calibrator, or quality control sample.
-
Add 10 µL of an internal standard working solution containing isotopically labeled analogues of the target analytes.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (Human Urine)
-
Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.
-
Dilute the urine sample 1:10 with ultrapure water.
-
To 50 µL of the diluted urine, add 10 µL of the internal standard working solution.
-
Add 440 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive and negative switching mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V (positive), -3000 V (negative)
-
Data Presentation
The following tables summarize the quantitative data for the simultaneous analysis of this compound and other tryptophan metabolites.
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Retention Time (min) |
| Tryptophan | 205.1 | 188.1 | 15 | Positive | 4.2 |
| Kynurenine | 209.1 | 192.1 | 12 | Positive | 3.8 |
| Kynurenic Acid | 190.1 | 144.1 | 20 | Positive | 4.5 |
| Xanthurenic Acid | 206.1 | 178.1 | 18 | Positive | 4.3 |
| Anthranilic Acid | 138.1 | 92.1 | 15 | Positive | 3.5 |
| 3-Hydroxykynurenine | 225.1 | 208.1 | 14 | Positive | 3.9 |
| 3-Hydroxyanthranilic Acid | 154.1 | 108.1 | 16 | Positive | 4.1 |
| Quinolinic Acid | 168.1 | 124.1 | 12 | Positive | 2.8 |
| Serotonin | 177.1 | 160.1 | 10 | Positive | 3.2 |
| 5-Hydroxyindoleacetic Acid | 192.1 | 146.1 | 15 | Positive | 3.7 |
| Indole-3-acetic acid | 176.1 | 130.1 | 15 | Positive | 4.8 |
| Indole-3-lactic acid | 206.1 | 130.1 | 15 | Positive | 4.6 |
| Indole-3-propionic acid | 190.1 | 130.1 | 15 | Positive | 5.2 |
| Tryptamine | 161.1 | 144.1 | 12 | Positive | 3.6 |
| This compound (Indoxyl Sulfate) | 212.0 | 132.0 | -25 | Negative | 4.0 |
Visualizations
Tryptophan Metabolism Pathways
Caption: Major pathways of tryptophan metabolism.
Experimental Workflow
Caption: Overview of the analytical workflow.
Conclusion
The LC-MS/MS method presented here provides a reliable and sensitive tool for the simultaneous quantification of this compound and other key tryptophan metabolites in biological samples. The simple sample preparation and rapid chromatographic separation make this method suitable for high-throughput analysis in clinical and research settings. This comprehensive approach will facilitate a deeper understanding of the intricate role of tryptophan metabolism in various physiological and pathological states.
References
Application Notes and Protocols for Indican as a Substrate in β-Glucosidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indican (indoxyl-β-D-glucoside) is a chromogenic substrate widely utilized for the detection and quantification of β-glucosidase activity. The enzymatic hydrolysis of this compound by β-glucosidase yields indoxyl and glucose. Subsequently, indoxyl undergoes rapid oxidation in the presence of oxygen to form the water-insoluble blue pigment, indigo. The intensity of the resulting blue color is directly proportional to the β-glucosidase activity, providing a straightforward method for enzymatic analysis. These application notes provide detailed protocols and supporting data for the use of this compound in β-glucosidase assays.
Principle of the Assay
The assay is based on a two-step reaction. First, β-glucosidase catalyzes the hydrolysis of the glycosidic bond in this compound, releasing indoxyl and D-glucose. The colorless indoxyl is then oxidized by atmospheric oxygen to form the intensely colored indigo dye. The rate of indigo formation can be monitored spectrophotometrically to determine the enzyme's activity.
Applications
The β-glucosidase assay using this compound has a broad range of applications in various scientific and industrial fields:
-
Enzyme Characterization: Determination of kinetic parameters (Km and Vmax), optimal pH, and temperature for β-glucosidases from various sources.
-
Drug Discovery: Screening for inhibitors or activators of β-glucosidase, which is a therapeutic target in conditions like Gaucher's disease.
-
Biofuel Research: Assessing the efficiency of cellulolytic enzyme cocktails for biomass degradation.
-
Food and Beverage Industry: Monitoring fermentation processes and quality control.
-
Environmental Science: Evaluating soil health and microbial activity, as β-glucosidase is a key enzyme in the carbon cycle.
-
Textile Industry: Development of enzymatic processes for indigo dye production.
Quantitative Data Summary
The kinetic parameters of β-glucosidases from different sources with this compound as the substrate are summarized in the table below. These values are crucial for designing experiments and interpreting results.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (µM/min/mg) | Reference |
| Agrobacterium tumefaciens | 7.0 | 40 | 1.4 | 373.8 | |
| Sinorhizobium meliloti | 7.0 | 45 | - | - | |
| Aspergillus niger | Acidic (e.g., 3.0) | 50-60 | Michaelis-Menten kinetics observed | - | |
| Novarom G | 3.0 | - | - | - | |
| Novozym 188 | 3.0 | - | - | - |
Note: "-" indicates data not available in the cited sources. The activity of Novarom G was observed to be higher than Novozym 188 for this compound hydrolysis.
Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for β-Glucosidase Activity in a 96-Well Plate
This protocol provides a general method for determining β-glucosidase activity in a microplate format, suitable for high-throughput screening.
Materials:
-
β-glucosidase enzyme solution
-
This compound solution (Substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH adjusted to the enzyme's optimum)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to the optimal value for the specific β-glucosidase being tested.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer. Gentle warming may be required to dissolve the this compound completely. Store protected from light.
-
Enzyme Solution: Dilute the β-glucosidase enzyme to a suitable concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Assay Reaction:
-
Add 50 µL of the appropriate Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the enzyme solution to the sample wells. For the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 25 µL of the this compound stock solution to all wells. The final volume in each well will be 100 µL.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be sufficient to produce a measurable color change but should be within the linear range of the reaction.
-
-
Stop the Reaction and Measure Absorbance:
-
After the incubation period, stop the reaction by adding 100 µL of 1 M Sodium Carbonate to each well. This will also enhance the color of the indigo.
-
Measure the absorbance of each well at approximately 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the sample wells to correct for background absorbance.
-
The β-glucosidase activity can be calculated using a standard curve of known indigo concentrations or expressed as the change in absorbance per unit time per amount of enzyme.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Hydrolysis
This method is suitable for precise quantification of this compound consumption and indoxyl/indigo formation, providing more detailed kinetic information.
Materials:
-
β-glucosidase enzyme solution
-
This compound solution
-
Assay Buffer
-
HPLC system with a C18 column and a UV-Vis detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 2a to 2d) in a larger volume (e.g., 1 mL in a microcentrifuge tube).
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture (e.g., 100 µL).
-
Immediately stop the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid or by boiling).
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject a suitable volume of the supernatant onto the HPLC system.
-
Separate the components using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Monitor the elution of this compound, indoxyl, and indigo at their respective maximum absorbance wavelengths (e.g., ~280 nm for this compound and indoxyl, ~600 nm for indigo).
-
-
Data Analysis:
-
Quantify the concentration of this compound, indoxyl, and indigo by comparing the peak areas to those of known standards.
-
Plot the concentration of substrate consumed or product formed over time to determine the reaction rate.
-
Visualizations
Enzymatic Hydrolysis of this compound and Indigo Formation
Caption: Enzymatic conversion of this compound to indigo by β-glucosidase.
Experimental Workflow for Spectrophotometric Assay
Caption: Step-by-step workflow for the β-glucosidase assay using this compound.
Troubleshooting & Optimization
Optimizing HPLC separation of Indican from interfering compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the High-Performance Liquid Chromatography (HPLC) separation of Indican from interfering compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering systematic approaches to identify and resolve them.
Problem: Poor Peak Shape (Peak Tailing)
Q1: My this compound peak is tailing. What are the most common causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] It can compromise resolution and lead to inaccurate quantification.[2] The primary causes for peak tailing in the analysis of indole-related compounds like this compound often involve secondary interactions with the stationary phase, mobile phase issues, or column problems.[3]
Common Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing tailing.[3][4]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) ensures that the silanol groups are fully protonated, minimizing these secondary interactions. Note that standard silica columns should not be used below pH 3 to avoid silica dissolution; use a column designed for low pH operation, such as an Agilent ZORBAX Stable Bond (SB) column.
-
Solution 2: Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups are chemically bonded to reduce their activity.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help mask the residual silanol interactions, improving peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves. You can test for overload by injecting about 10 times less mass onto the column.
-
-
Column Bed Deformation or Contamination: A void at the column inlet or a partially blocked frit can distort the sample flow, causing tailing that often affects all peaks in the chromatogram.
-
Solution 1: Backflush the Column: Reverse the column and flush it with a strong solvent to remove any particulate matter from the inlet frit. Always check the manufacturer's instructions before reversing a column.
-
Solution 2: Use Guard Columns and In-line Filters: A guard column protects the analytical column from contaminants, while an in-line filter removes particulates from the mobile phase. Regularly replacing these components can prevent column blockage.
-
-
Extra-Column Volume: Excessive tubing length or fittings that are not properly connected can cause dead volume, leading to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector and ensure all fittings are secure.
-
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Problem: Co-elution of this compound with Interfering Compounds
Q2: this compound is co-eluting with another compound. How can I improve the separation?
Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks. To resolve this, you need to adjust the selectivity of your chromatographic system.
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition: This is often the first and most effective step.
-
Change Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention time and may improve separation. A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in analyte retention.
-
Change Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity because each solvent has different properties.
-
Adjust pH: For ionizable compounds like this compound, changing the mobile phase pH can significantly alter retention and selectivity. It is recommended to adjust the pH to be at least one unit away from the analyte's pKa.
-
Use Gradient Elution: If a single mobile phase composition (isocratic elution) does not resolve all compounds, a gradient elution, where the mobile phase composition is changed during the run, can be used to separate complex mixtures.
-
-
Change the Stationary Phase (Column): If mobile phase optimization is insufficient, changing the column chemistry is the next step.
-
Try a Different Chemistry: If you are using a standard C18 column, switching to a different stationary phase like C8, Phenyl, or a polar-embedded phase can provide different selectivity.
-
Consider HILIC: For very polar compounds that are poorly retained in reversed-phase, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative.
-
-
Use a Diode Array Detector (DAD): A DAD or a mass spectrometer can help determine if a peak is pure. These detectors collect spectra across the peak; if the spectra are not identical, it indicates co-elution.
Frequently Asked Questions (FAQs)
Q3: What are the recommended starting parameters for HPLC analysis of this compound?
While the optimal conditions must be determined empirically for your specific sample and system, the following table provides a good starting point for method development based on the analysis of similar indole compounds.
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks due to its lower viscosity. |
| Elution Mode | Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. |
| Column Temp. | 30 °C | Maintaining a constant temperature improves retention time reproducibility. |
| Detection (UV) | 280 nm | Indole compounds typically have strong absorbance around this wavelength. |
| Injection Volume | 5-10 µL | Adjust based on sample concentration to avoid column overload. |
Q4: What sample preparation techniques can I use to remove interferences before injecting my sample?
Proper sample preparation is critical to minimize interferences, protect the HPLC system, and ensure accurate results. The primary goal is to remove matrix components that can co-elute with this compound or foul the column.
Recommended Techniques:
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter that can clog the column frit.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. By choosing an SPE cartridge with a suitable sorbent (e.g., C18 for reversed-phase), you can selectively retain this compound while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from the sample matrix into an immiscible solvent, leaving many interferences behind.
-
Protein Precipitation: If your sample matrix contains a high concentration of proteins (e.g., plasma), they should be removed by precipitation with a solvent like acetonitrile or methanol.
Experimental Protocols
Protocol 1: General HPLC Method for this compound Separation
This protocol outlines a general procedure for the analysis of this compound. It should be optimized for your specific application.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the pump.
-
-
Sample Preparation (using SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with a stronger solvent (e.g., 80% methanol in water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase composition (e.g., 95% A: 5% B).
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System Operation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A: 5% B) until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run a gradient program, for example:
-
0-20 min: 5% to 80% B
-
20-25 min: 80% to 95% B (column wash)
-
25-30 min: 95% to 5% B (return to initial)
-
30-35 min: Hold at 5% B (re-equilibration)
-
-
Monitor the chromatogram at 280 nm.
-
The diagram below shows a typical experimental workflow for HPLC analysis.
References
Technical Support Center: Indican Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indican. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in biological samples during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A: this compound (indoxyl sulfate) is a metabolite of the amino acid tryptophan, produced by intestinal bacteria.[1] It is considered a uremic toxin, and its concentration in biological fluids is often measured to assess gut dysbiosis, renal function, and the progression of chronic kidney disease (CKD).[1][2] The stability of this compound in collected samples is crucial because degradation can lead to inaccurate quantification, potentially affecting clinical diagnoses and research outcomes.
Q2: What are the main factors that can affect this compound stability during storage?
A: The stability of this compound, like many other small molecules in biological matrices, can be influenced by several factors, including:
-
Temperature: Storage at inappropriate temperatures can lead to degradation.
-
pH: Changes in the pH of the sample can affect the chemical stability of this compound.
-
Enzymatic Degradation: Endogenous enzymes in biological samples can potentially metabolize this compound. For example, some bacteria produce sulfatases that can degrade indoxyl sulfate.[3]
-
Oxidation: Exposure to air and light can promote oxidative degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes.
Q3: What are the general recommendations for storing biological samples for this compound analysis?
A: For optimal stability, it is generally recommended to process and freeze samples as quickly as possible after collection. Here are some general guidelines:
-
Serum/Plasma: After collection, blood should be centrifuged to separate serum or plasma. The resulting supernatant should be transferred to a clean tube and frozen, preferably at -80°C, for long-term storage.[4]
-
Urine: Urine samples should be centrifuged to remove sediment and then frozen. For short-term storage (up to 48 hours), refrigeration at 4°C is often acceptable. However, for longer durations, freezing at -20°C or -80°C is recommended.
-
Feces: Fecal samples should be homogenized and frozen immediately at -80°C to minimize changes in the metabolome due to ongoing microbial activity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Low this compound Readings in Stored Samples
Possible Cause 1: Sample Degradation Due to Improper Storage Temperature.
-
Troubleshooting:
-
Verify Storage Temperature: Ensure that samples have been consistently stored at the recommended temperature. For long-term storage, -80°C is preferable to -20°C.
-
Review Sample History: Check for any instances of temperature fluctuations or prolonged periods at room temperature before processing and storage.
-
Conduct a Pilot Stability Test: If you suspect temperature-related degradation, you can perform a small-scale experiment. Aliquot a fresh, pooled sample and store it at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). Analyze the this compound concentration at various time points to determine the optimal storage condition for your specific laboratory setup.
-
Possible Cause 2: Degradation Due to Multiple Freeze-Thaw Cycles.
-
Troubleshooting:
-
Minimize Freeze-Thaw Cycles: When initially processing samples, aliquot them into smaller, single-use volumes to avoid the need for repeated thawing of the entire sample.
-
Document Freeze-Thaw Events: Keep a detailed log of how many times each sample has been frozen and thawed.
-
Stability Testing for Freeze-Thaw Effects: A study on indoxyl sulfate in plasma showed it was stable after three freeze-thaw cycles. However, it is best practice to validate this for your own experimental conditions. Aliquot a sample and subject it to a varying number of freeze-thaw cycles (e.g., 1, 3, 5 cycles) and compare the this compound concentrations to a baseline sample that was not subjected to additional freeze-thaw cycles.
-
Issue 2: High Background or Non-Specific Signal in ELISA Assays for this compound
Possible Cause 1: Poor Quality of Reagents or Improper Reagent Preparation.
-
Troubleshooting:
-
Check Reagent Expiration Dates: Ensure that all kit components and reagents are within their expiration dates.
-
Proper Reconstitution and Storage: Reconstitute and store standards and antibodies according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of reconstituted reagents.
-
Use Fresh Buffers: Prepare fresh wash and dilution buffers for each assay to avoid contamination.
-
Possible Cause 2: Inadequate Washing or Blocking.
-
Troubleshooting:
-
Optimize Washing Steps: Increase the number of wash cycles or the soaking time between washes to more effectively remove unbound reagents.
-
Optimize Blocking: Ensure that the blocking buffer is appropriate for your sample type and that the blocking step is performed for the recommended duration to prevent non-specific binding.
-
Possible Cause 3: Matrix Effects from the Biological Sample.
-
Troubleshooting:
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects. However, ensure that the diluted concentration of this compound is still within the detection range of the assay.
-
Use a Different Assay Method: If matrix effects are persistent, consider using a different analytical method, such as LC-MS/MS, which is generally less susceptible to matrix interference.
-
Data on this compound Stability
While specific quantitative data for this compound stability across all biological matrices and storage conditions are not extensively available in the literature, some studies on the closely related compound, indoxyl sulfate, provide valuable insights. The following tables summarize available data and provide general expectations for analyte stability.
Table 1: Stability of Indoxyl Sulfate in Human Plasma
| Storage Condition | Duration | Stability | Source |
| Room Temperature (after extraction) | 24 hours | Stable | |
| -20°C (after extraction) | 3 weeks | Stable | |
| Freeze-Thaw Cycles | 3 cycles | Stable |
Table 2: General Recommendations for Urine Metabolite Stability
| Storage Condition | Duration | General Metabolite Stability | Source |
| 4°C | up to 48 hours | Stable for most metabolites | |
| 22°C (Room Temp) | up to 24 hours | Stable for most metabolites | |
| 22°C (Room Temp) | 48 hours | Significant changes observed | |
| -80°C | Long-term | Preferred for long-term storage |
Table 3: General Recommendations for Fecal Sample Storage for Microbiome and Metabolomics Studies
| Storage Condition | Duration | Recommendation | Source |
| -80°C | Long-term | Immediate freezing is recommended to preserve the metabolic profile. |
Experimental Protocols
Protocol 1: General Procedure for Sample Collection and Processing for this compound Analysis
This protocol provides a general workflow for handling biological samples intended for this compound measurement.
Protocol 2: Troubleshooting Workflow for Low Signal in a Competitive ELISA
This diagram outlines a logical progression for troubleshooting low or no signal in a competitive ELISA for this compound.
This compound Degradation Pathway
Understanding the metabolic origin of this compound is helpful for interpreting results. This compound is derived from the bacterial metabolism of tryptophan in the gut.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to validate their own methods and sample handling procedures to ensure the accuracy and reliability of their results.
References
Reducing matrix effects in LC-MS/MS analysis of Indican
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Indican (Indoxyl Sulfate).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2][3] These effects can lead to either ion suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification of this compound levels.[1][2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a standard solution prepared in a pure solvent versus one prepared in a blank sample matrix that has undergone the entire extraction procedure. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100%
A value significantly different from 100% (e.g., <85% or >115%) indicates the presence of matrix effects (ion suppression or enhancement, respectively).
Q3: What is the most effective way to compensate for matrix effects in this compound analysis?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects. A SIL-IS, such as Indoxyl sulfate-¹³C₆ or Indoxyl-d₄ sulfate, is chemically and physically almost identical to this compound and will co-elute, experiencing similar ionization suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte to the internal standard signal.
Q4: Which sample preparation technique is best for reducing matrix effects for this compound?
A: The choice of sample preparation technique depends on the matrix and the required sensitivity. The most common methods for this compound and other uremic toxins are:
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile or methanol, that removes the majority of proteins. However, it may not effectively remove other matrix components like phospholipids, which can cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): A more selective technique that partitions this compound into an immiscible organic solvent, leaving many interfering substances in the aqueous phase. It is a very common approach for the analysis of uremic toxins.
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds and concentrate the analyte. SPE with mixed-mode or reversed-phase sorbents can be effective for uremic toxins.
Generally, SPE and LLE offer cleaner extracts and less matrix effect compared to PPT, but require more method development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Incompatible injection solvent3. Column contamination or degradation | 1. Dilute the sample or inject a smaller volume.2. Ensure the injection solvent is similar in strength to the initial mobile phase.3. Use a guard column and/or implement a more effective sample cleanup. Flush or replace the analytical column. |
| High Signal Suppression | 1. Co-eluting phospholipids or other endogenous matrix components.2. High salt concentration in the final extract. | 1. Improve sample preparation: switch from PPT to SPE or LLE, or use a phospholipid removal plate.2. Optimize chromatographic separation to move the this compound peak away from the suppression zone.3. Ensure proper desalting during SPE or consider sample dilution. |
| Inconsistent Results (Poor Precision) | 1. Variable matrix effects between samples.2. Inconsistent sample preparation (e.g., recovery).3. Analyte instability. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for this compound.2. Automate the sample preparation process if possible. Ensure consistent vortexing times and temperatures.3. Check the stability of this compound in the matrix and in the autosampler. One study found this compound to be stable at 4°C for 7 days and at -20°C and -70°C for 3 months. |
| Low Analyte Recovery | 1. Inefficient extraction during LLE or SPE.2. Analyte binding to precipitated proteins during PPT.3. Analyte degradation during sample processing. | 1. Optimize LLE solvent pH and polarity. For SPE, select the appropriate sorbent and optimize wash/elution solvents.2. Optimize the PPT procedure (e.g., solvent type, solvent-to-sample ratio, temperature).3. Minimize sample processing time and keep samples on ice. |
Data on Sample Preparation Methods for this compound (Indoxyl Sulfate)
The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of this compound, highlighting the performance of different sample preparation methods.
Table 1: Method Validation Parameters for this compound (Indoxyl Sulfate) using Protein Precipitation
| Matrix | Sample Prep Method | Internal Standard | Linearity (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery | Reference |
| Human Serum | Acetonitrile PPT | IS-d4 & pCS-d7 | 0.05 - 5 | 1.1 - 6.4% | 2.2 - 10.6% | 102 - 107% | |
| Human Serum | Methanol PPT | IndS-¹³C₆ & pCS-d₇ | 0.1 - 40 | < 15% | < 15% | 92 - 109% | |
| Multi-species Plasma | Acetonitrile PPT | Indoxyl sulfate-¹³C₆ | 0.1 - 100 | ≤ 4.0% | ≤ 4.3% | 97.7 - 107.3% | |
| Human Serum | Methanol PPT | Stable Isotope-Labeled IS | 0.001 - 0.05 (total) | - | - | Negligible Matrix Effect |
Table 2: Comparison of Sample Preparation Techniques for Uremic Toxins (General)
| Technique | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Less clean extract, significant matrix effects possible | Moderate |
| Liquid-Liquid Extraction (LLE) | Good cleanup, can concentrate analyte | More labor-intensive, uses organic solvents | Good |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high selectivity, can concentrate analyte | More complex method development, can be costly | Excellent |
| Phospholipid Removal Plates | Specifically targets phospholipids, simple workflow | May not remove other interfering substances | Good (for phospholipid-based effects) |
Experimental Protocols
Protocol 1: Protein Precipitation for Total this compound in Human Serum
This protocol is adapted from a validated UPLC-MS/MS method.
-
Sample Thawing: Thaw frozen serum samples at room temperature.
-
Aliquoting: Pipette 50 µL of serum into a microcentrifuge tube.
-
Precipitation: Add 500 µL of a precipitating reagent (acetonitrile) containing the stable isotope-labeled internal standard (e.g., 0.2 mg/L of Indoxyl-d₄ sulfate).
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,400 x g for 15 minutes to pellet the precipitated proteins.
-
Dilution & Transfer: Transfer the supernatant to an autosampler vial after a 10-fold dilution with water.
-
Injection: Inject 5 µL of the diluted supernatant into the LC-MS/MS system.
Protocol 2: General Solid-Phase Extraction (SPE) for Uremic Toxins in Serum
This is a general procedure that can be optimized for this compound analysis.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode or C18) with 1 mL of methanol, followed by 1 mL of water or an appropriate buffer.
-
Sample Loading: Load the pre-treated serum sample (e.g., diluted or pH-adjusted) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the analyte of interest (this compound) with a stronger organic solvent (e.g., methanol or acetonitrile). The elution solvent may contain a modifier (e.g., formic acid or ammonium hydroxide) to improve recovery.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., the initial mobile phase) before injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound sample preparation and analysis.
Caption: Troubleshooting logic for inconsistent results.
References
Cross-reactivity issues in Indican immunoassays
This technical support guide provides troubleshooting information and frequently asked questions regarding cross-reactivity issues in Indican immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of an this compound immunoassay?
A: Cross-reactivity occurs when the antibodies in an immunoassay, which are intended to bind specifically to this compound, also bind to other structurally similar molecules present in the sample.[1][2][3] This binding of non-target molecules can lead to inaccurate measurements, typically causing a falsely elevated signal (false positive).[1] The specificity of an immunoassay is its ability to distinguish between the target analyte (this compound) and other structurally related compounds.[1]
Q2: What are the common causes and consequences of cross-reactivity in this compound immunoassays?
A: The primary cause of cross-reactivity is the presence of endogenous substances in the sample matrix that share structural similarities with this compound. This compound is a metabolite of the amino acid tryptophan, and other tryptophan metabolites are common cross-reactants.
Common Potential Cross-Reactants:
-
Tryptophan
-
Indole
-
Indoxyl sulfate (a structurally similar compound to this compound)
-
Other indole derivatives
Q3: How can I identify if my this compound immunoassay is affected by cross-reactivity?
A: Several experimental procedures can help determine if your assay is experiencing interference from the sample matrix. The most common and effective methods are:
-
Spike and Recovery: A known amount of this compound standard is added ("spiked") into a sample matrix and its measurement ("recovery") is compared against the same spike in the standard assay diluent. A poor recovery percentage (typically outside of 80-120%) suggests interference from the sample matrix.
-
Linearity of Dilution: A sample is serially diluted with the assay buffer, and the this compound concentration is measured in each dilution. When corrected for the dilution factor, the calculated concentrations should be consistent across the dilution series. A lack of linearity indicates the presence of interfering substances in the sample matrix.
Q4: What steps can be taken to mitigate cross-reactivity?
A: If cross-reactivity is suspected, several strategies can be employed:
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer significantly impact the assay, while keeping the target analyte within the detectable range.
-
Antibody Selection: The choice of antibodies is critical. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies. Using a high-affinity, high-specificity monoclonal antibody for capture can significantly reduce cross-reactivity.
-
Assay Optimization: Adjusting incubation times and temperatures can sometimes favor the binding of the high-affinity target analyte over lower-affinity cross-reactants.
-
Sample Preparation: While more complex, sample purification steps like solid-phase extraction (SPE) or liquid chromatography (LC) prior to the immunoassay can remove cross-reacting molecules.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem: My this compound results are unexpectedly high.
This could be a sign of false-positive results due to cross-reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high this compound results.
Problem: My spike and recovery experiment shows poor recovery.
Poor recovery (e.g., <80% or >120%) strongly suggests that components in your sample matrix are interfering with the assay.
Possible Causes & Solutions:
-
Cause: Cross-reacting molecules are competing with this compound for antibody binding sites, leading to an underestimation of the spiked amount (low recovery).
-
Solution: Perform a linearity of dilution experiment to confirm matrix effects. If confirmed, increase the sample dilution factor and re-run the spike and recovery experiment.
-
Cause: Other substances in the sample are non-specifically binding to the antibodies or the plate, either enhancing or inhibiting the signal.
-
Solution: Try a different sample diluent or blocking buffer. Some commercial assay kits offer specialized diluents designed to minimize matrix effects.
Problem: My samples do not show linear dilution.
A non-linear response upon serial dilution is a classic sign of matrix interference.
Possible Causes & Solutions:
-
Cause: At low dilutions (high sample concentration), interfering substances are at a high enough concentration to significantly impact the results. As the sample is diluted, their effect diminishes, leading to a non-linear relationship.
-
Solution: The dilution at which linearity is achieved can be considered the minimum required dilution for that sample type. Ensure all samples are diluted to at least this factor before analysis.
-
Cause: The endogenous this compound concentration is too low, and at higher dilutions, it falls below the assay's limit of detection, causing a departure from linearity.
-
Solution: If possible, use a sample with a higher endogenous concentration of the analyte for the linearity experiment. Alternatively, spike the sample with a known amount of this compound before performing the serial dilutions.
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of this compound required to produce a 50% signal inhibition (IC50) with the IC50 of a potential cross-reactant.
Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
The following table provides an example of potential cross-reactivity data for an this compound immunoassay. Actual values will vary depending on the specific antibodies and assay format used.
| Compound | Structure Relative to this compound | Example IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Reference Compound | 10 | 100% |
| Indoxyl Sulfate | Isomer of this compound | 250 | 4.0% |
| Indole | Precursor | > 10,000 | < 0.1% |
| L-Tryptophan | Precursor Amino Acid | > 10,000 | < 0.1% |
| 5-Hydroxyindoleacetic acid | Serotonin Metabolite | > 10,000 | < 0.1% |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
This experiment assesses whether the sample matrix affects the detection of a known amount of analyte.
Methodology:
-
Prepare Samples: Select at least three different representative samples. For each, prepare two aliquots:
-
Unspiked Sample: The sample diluted as per the standard protocol.
-
Spiked Sample: The sample diluted as per the standard protocol, with a known concentration of this compound standard added ("spiked"). The spike amount should result in a concentration that falls in the middle of the standard curve range.
-
-
Prepare Control Spike: Prepare a control sample by adding the same amount of this compound standard to the assay's standard diluent instead of the sample matrix.
-
Run Assay: Analyze the unspiked samples, spiked samples, and the control spike in the this compound immunoassay according to the manufacturer's protocol.
-
Calculate Recovery:
-
Endogenous Level = Concentration of Unspiked Sample
-
Observed Level = Concentration of Spiked Sample
-
Expected Level = Endogenous Level + Concentration of Control Spike
-
% Recovery = (Observed Level / Expected Level) x 100
-
Acceptance Criteria: The percent recovery should typically be within 80-120%.
Caption: Experimental workflow for a Spike and Recovery assay.
Protocol 2: Linearity of Dilution Experiment
This experiment assesses the effect of sample dilution on the measured analyte concentration.
Methodology:
-
Select Sample: Choose a sample with an endogenous this compound concentration that is high enough to be detected even after several dilutions. If no such sample is available, a sample can be spiked with this compound.
-
Prepare Dilutions: Create a series of dilutions of the sample using the standard assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Run Assay: Analyze the neat sample and all dilutions in the this compound immunoassay.
-
Calculate Concentration:
-
Determine the concentration of this compound in each diluted sample from the standard curve.
-
Corrected Concentration = Measured Concentration x Dilution Factor
-
-
Assess Linearity: Compare the corrected concentrations across the dilution series. They should be consistent. You can also calculate the coefficient of variation (CV) across the corrected concentrations.
Acceptance Criteria: The CV of the corrected concentrations should ideally be less than 20%.
Protocol 3: Competitive ELISA for Cross-Reactivity Assessment
This is a common format to determine the specificity of the primary antibody by measuring how well a potential cross-reactant "competes" with the target analyte.
Methodology:
-
Coat Plate: Coat a microtiter plate with an this compound-protein conjugate (e.g., this compound-BSA). Incubate and then block the plate.
-
Prepare Competitors:
-
This compound Standard Curve: Prepare a serial dilution of the this compound standard.
-
Cross-Reactant Curves: Prepare serial dilutions of each potential cross-reacting compound.
-
-
Competition Step: Add the this compound standards and cross-reactant dilutions to the wells, followed immediately by a fixed amount of the anti-Indican antibody. Incubate to allow competition for antibody binding.
-
Detection: Wash the plate to remove unbound antibody. Add an enzyme-conjugated secondary antibody that binds to the primary anti-Indican antibody. Incubate and wash.
-
Signal Generation: Add a substrate that produces a colorimetric signal in the presence of the enzyme. Stop the reaction and read the absorbance on a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration for this compound and each potential cross-reactant. Determine the IC50 for each. The signal will be inversely proportional to the concentration of the competitor in the sample.
This compound Metabolic Pathway
Understanding the metabolic origin of this compound can help predict potential cross-reactants. This compound is formed from the bacterial breakdown of tryptophan in the intestine.
Caption: Simplified metabolic pathway from Tryptophan to urinary this compound.
References
Overcoming challenges in the enzymatic conversion of Indican to indigo
<_ A.I. will now generate the response. _>
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the enzymatic conversion of indican to indigo.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the enzymatic conversion of this compound to indigo?
A1: The process involves two main steps. First, a β-glucosidase enzyme hydrolyzes this compound (a colorless precursor) into indoxyl and glucose.[1] Second, the liberated indoxyl, which is unstable, undergoes spontaneous air-mediated oxidation and dimerization to form the insoluble blue pigment, indigo.[2][3]
Q2: Which enzyme is responsible for the conversion, and what are its typical sources?
A2: The key enzyme is a β-glucosidase (EC 3.2.1.21).[4] It can be sourced from various plants that produce indigo precursors, such as Polygonum tinctorium and Indigofera species, or from microbial sources like Aspergillus niger.[5] Recombinant β-glucosidases expressed in hosts like E. coli are also commonly used.
Q3: Why is controlling the pH crucial during the hydrolysis step?
A3: The pH directly impacts both enzyme activity and the stability of the indoxyl intermediate. Many β-glucosidases exhibit optimal activity in an acidic pH range (e.g., pH 3.0-5.0). Performing the hydrolysis at an acidic pH can also suppress the premature oxidation of indoxyl, allowing it to accumulate before the dyeing or pigment formation stage.
Q4: What are the main factors that influence the final indigo yield?
A4: Several factors affect the yield, including the initial this compound content in the plant material, enzyme activity, reaction temperature, pH, and oxygen availability during the oxidation step. Environmental conditions during plant cultivation, such as light intensity and weather, also significantly impact the concentration of this compound in the leaves.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Indigo Formation | 1. Inactive Enzyme: The β-glucosidase may be denatured or inhibited. 2. Poor Substrate Quality: Low this compound concentration in the plant extract or degradation of the this compound standard. 3. Sub-optimal Reaction Conditions: Incorrect pH or temperature for hydrolysis. | 1. Verify enzyme activity with a standard substrate (e.g., pNPG). Ensure proper storage of the enzyme. 2. Quantify this compound concentration using HPLC. Use fresh plant material or a high-quality this compound standard. 3. Optimize pH and temperature according to the specific enzyme's characteristics. Most plant and fungal β-glucosidases prefer acidic conditions (pH 3-5) and temperatures up to 50-60°C. |
| Reaction Solution Turns Brown/Black | 1. Formation of Side-Products: Indoxyl can oxidize into other products besides indigo, such as isatin and indirubin (a reddish isomer). This is often promoted by non-optimal pH during oxidation. 2. Over-oxidation: Prolonged exposure to harsh oxidative conditions can degrade the indigo pigment. | 1. Control the pH carefully during the oxidation step. The dimerization to indigo is favored under alkaline conditions. 2. After hydrolysis, raise the pH to an alkaline level (e.g., pH 8-10) and introduce gentle aeration. Avoid overly aggressive oxidation. |
| Enzyme Activity Decreases Over Time | 1. Product Inhibition: β-glucosidases are often inhibited by one of the reaction products, glucose. 2. Substrate Inhibition: At very high concentrations, the substrate (this compound) itself may cause nonproductive binding and inhibit the enzyme. 3. Thermal Instability: The enzyme may not be stable at the chosen reaction temperature over long periods. | 1. Consider using a glucose-tolerant β-glucosidase. If not possible, perform the reaction in a larger volume to avoid high glucose accumulation or use immobilized enzymes for continuous flow systems where the product is constantly removed. 2. Determine the optimal substrate concentration range for your enzyme to avoid substrate inhibition. 3. Select a reaction temperature that balances high activity with long-term stability. For enzymes from mesophilic sources, temperatures above 60°C can lead to rapid denaturation. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The this compound content in plants varies significantly with harvest time, season, and cultivation conditions. 2. Inconsistent Oxygenation: The rate and method of aeration during the oxidation step are not standardized. | 1. Standardize harvesting protocols. If possible, quantify this compound content in the extract before each experiment to normalize the substrate concentration. 2. Use a controlled method for aeration, such as a sparging with a defined airflow rate or stirring at a consistent speed to ensure reproducible oxidation. |
Reference Data
Table 1: Optimal Conditions for β-Glucosidase Hydrolysis of this compound
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Aspergillus niger | ~3.0 | 50-60°C | Thermally stable in an acidic pH region; shows weak competitive inhibition by glucose. |
| Novarom G (Trichoderma sp.) | ~3.0 | Not specified | Higher activity on this compound compared to other commercial preparations like Novozym 188. |
| Plant-based (e.g., I. tinctoria) | ~5.0 - 6.0 | 40-60°C | Activity is highly dependent on the specific plant; temperatures above 60°C can cause denaturation. |
Visual Guides and Workflows
Pathway of this compound to Indigo Conversion
The enzymatic conversion follows a two-step process: enzymatic hydrolysis followed by oxidative dimerization.
Caption: Chemical pathway from this compound to indigo.
General Experimental Workflow
This diagram outlines the typical steps involved in producing indigo from plant material.
Caption: Standard workflow for indigo production.
Troubleshooting Logic for Low Indigo Yield
This decision tree helps diagnose common reasons for poor indigo yield.
Caption: Troubleshooting low indigo yield.
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay
This protocol determines the activity of the β-glucosidase enzyme using a chromogenic substrate.
-
Reagents:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (Substrate).
-
Citrate-phosphate buffer (or other appropriate buffer for your enzyme's optimal pH).
-
Sodium carbonate (Na₂CO₃) solution (Stop solution).
-
β-glucosidase enzyme solution.
-
-
Procedure:
-
Prepare a reaction mixture by adding a known volume of enzyme solution to the pre-warmed buffer in a microcentrifuge tube.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the mixture at the enzyme's optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution. This also develops the yellow color of the product, p-nitrophenol (pNP).
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer.
-
Calculate the concentration of pNP released using a standard curve and determine the enzyme activity (typically in units of µmol/min/mg of protein).
-
Protocol 2: Enzymatic Conversion of this compound and Indigo Precipitation
This protocol details the complete conversion process from an this compound-containing extract.
-
Materials:
-
This compound-containing plant extract or a solution of pure this compound.
-
Purified β-glucosidase or a crude enzyme extract.
-
Buffer solution (e.g., 0.1 M citrate buffer, pH adjusted for the enzyme).
-
Alkaline solution (e.g., 1 M NaOH or Ca(OH)₂).
-
Magnetic stirrer and stir bar.
-
-
Procedure:
-
Hydrolysis:
-
Place the this compound solution in a beaker with a stir bar.
-
Adjust the pH to the optimal level for the β-glucosidase (e.g., pH 3.0-5.0).
-
Add the β-glucosidase enzyme to the solution.
-
Incubate at the optimal temperature (e.g., 40-50°C) with gentle stirring for 1-3 hours to allow for complete hydrolysis of this compound to indoxyl. To prevent premature oxidation, this step can be performed under a nitrogen gas supply.
-
-
Oxidation and Precipitation:
-
After the incubation period, stop the hydrolysis by raising the pH to an alkaline level (e.g., pH 10-11) using the alkaline solution.
-
Increase the stirring speed to introduce air (oxygen) into the solution, or use an aquarium pump to bubble air through the mixture.
-
Continue aeration for 1-2 hours. A blue precipitate (indigo) will form as the indoxyl dimerizes and oxidizes.
-
Collect the indigo pigment by centrifugation or vacuum filtration.
-
Wash the pigment with deionized water to remove impurities and dry it for quantification.
-
-
References
- 1. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of microbial indigo-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using the β-glucosidase catalyzed reaction product glucose to improve the ionic liquid tolerance of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a highly efficient indigo dyeing method using this compound with an immobilized beta-glucosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
Indican assay validation according to regulatory guidelines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of Indican assays in accordance with regulatory guidelines. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound assay validation, providing potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient washing.[1] 2. Cross-reactivity of antibodies (ELISA).[2] 3. Contaminated reagents or buffers.[3][4] 4. High concentration of detection reagent. 5. Matrix effects from urine samples. | 1. Increase the number of wash steps or the soaking time between washes. 2. Use a more specific antibody or optimize the blocking buffer. 3. Prepare fresh reagents and buffers using high-purity water. 4. Titrate the detection reagent to the optimal concentration. 5. Perform a matrix effect evaluation by spiking this compound into multiple sources of urine. |
| Low or No Signal | 1. Inactive or degraded reagents (e.g., enzyme conjugate in ELISA). 2. Incorrect wavelength reading. 3. Low affinity of the primary antibody (ELISA). 4. Suboptimal incubation times or temperatures. 5. Presence of inhibitors in the sample. | 1. Use fresh reagents and ensure proper storage conditions. 2. Verify the plate reader settings are correct for the assay's chromogen. 3. Screen different antibodies to find one with higher affinity. 4. Optimize incubation parameters according to the kit insert or literature. 5. Perform a spike and recovery experiment to assess for inhibition. |
| Poor Reproducibility (High %CV) | 1. Pipetting inconsistencies. 2. Temperature variations across the plate ("edge effect"). 3. Inconsistent incubation times. 4. Improper mixing of reagents. | 1. Calibrate pipettes regularly and use consistent pipetting technique. 2. Incubate plates in a temperature-controlled environment and avoid stacking plates. 3. Use a multichannel pipette for simultaneous addition of reagents. 4. Ensure thorough mixing of all reagents before adding to the plate. |
| Non-linear Standard Curve | 1. Incorrect preparation of standards. 2. Saturation of the detection system at high concentrations. 3. Inappropriate curve fitting model. | 1. Carefully prepare serial dilutions of the standard and use a fresh set for each assay. 2. Extend the dilution range of the standards to find the linear portion of the curve. 3. Use a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit for immunoassays. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of this compound assays according to regulatory guidelines.
Q1: What are the key parameters for validating an this compound biomarker assay?
A1: According to regulatory guidelines such as the ICH Q2(R2), the key validation parameters include:
-
Specificity/Selectivity : The ability to unequivocally measure this compound in the presence of other components in the urine matrix.
-
Linearity : The ability to obtain results that are directly proportional to the concentration of this compound in the sample.
-
Range : The interval between the upper and lower concentrations of this compound that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.
-
Accuracy : The closeness of the measured value to the true value.
-
Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) : The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability : The stability of this compound in the biological matrix under different storage and handling conditions.
Q2: What is the "fit-for-purpose" approach to biomarker assay validation?
A2: The "fit-for-purpose" approach tailors the extent of assay validation to the intended use of the biomarker data. For exploratory or research-use-only (RUO) this compound assays, a less stringent validation may be acceptable. However, for assays intended to support primary or secondary endpoints in clinical trials, a more rigorous validation following regulatory guidelines is required.
Q3: How do I assess the stability of this compound in urine samples?
A3: this compound stability should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability : Assess the impact of repeated freezing and thawing cycles on this compound concentration.
-
Short-Term Stability : Evaluate stability at room temperature or refrigerated conditions for the expected duration of sample handling.
-
Long-Term Stability : Determine the stability of this compound in urine stored at -20°C or -80°C for an extended period.
Q4: What are the acceptance criteria for the different validation parameters?
A4: While specific acceptance criteria may vary depending on the regulatory agency and the intended use of the assay, general recommendations are provided in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at the LLOQ) |
| LLOQ Signal | At least 5 to 10 times the signal of a blank sample. |
Experimental Protocols
This section provides detailed methodologies for key validation experiments.
Specificity
Objective: To demonstrate that the assay is specific for this compound and that there is no significant interference from other components in the urine matrix.
Methodology:
-
Analyze blank urine samples from at least six different sources to assess for any interfering peaks or signals at the retention time of this compound (for LC-MS/MS) or any non-specific binding (for ELISA).
-
Spike a known concentration of this compound into the blank urine samples and analyze to ensure that the signal is attributable to this compound.
-
For LC-MS/MS, assess for interference from structurally related compounds.
Linearity
Objective: To establish the linear range of the assay.
Methodology:
-
Prepare a series of at least five to six calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., synthetic urine or a pooled urine matrix).
-
Analyze the calibration standards in triplicate.
-
Plot the mean response versus the nominal concentration and perform a linear regression analysis.
-
The range over which the assay is linear is determined by the concentrations that meet the acceptance criteria for accuracy and precision.
Accuracy and Precision
Objective: To determine the accuracy and precision of the assay across its analytical range.
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze five replicates of each QC level in three separate analytical runs on different days.
-
Accuracy is calculated as the percent deviation of the mean measured concentration from the nominal concentration.
-
Precision is expressed as the coefficient of variation (%CV) of the measurements within and between runs.
Data Presentation
Table 1: Summary of Linearity Data
| Standard Concentration (ng/mL) | Mean Response (Area) | Calculated Concentration (ng/mL) | % Accuracy |
| 1.0 | 1523 | 0.98 | 98.0 |
| 5.0 | 7615 | 5.05 | 101.0 |
| 25.0 | 38050 | 24.9 | 99.6 |
| 100.0 | 151800 | 100.2 | 100.2 |
| 250.0 | 379900 | 249.5 | 99.8 |
| 500.0 | 758500 | 499.0 | 99.8 |
| Linear Regression | y = 1518x + 85 | r² = 0.9995 |
Table 2: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15) | ||
| Mean Conc. (ng/mL) | %CV | Mean Conc. (ng/mL) | %CV | ||
| Low QC | 2.5 | 2.45 | 5.2 | 2.55 | 8.7 |
| Mid QC | 75.0 | 76.2 | 3.8 | 74.1 | 6.5 |
| High QC | 400.0 | 395.5 | 2.5 | 405.2 | 4.9 |
Visualizations
Caption: Workflow for this compound Assay Validation.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
Selecting the appropriate internal standard for Indican quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and validating an appropriate internal standard for the accurate quantification of Indican (Indoxyl Sulfate) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it essential for accurate this compound quantification?
An internal standard is a compound with physicochemical properties similar to the analyte of interest (this compound) that is added at a constant, known concentration to every sample, including calibration standards and quality controls, before sample processing.[1] It is a critical component in quantitative bioanalysis, particularly for LC-MS/MS, as it compensates for variability that can occur during sample preparation and analysis, ensuring more accurate and reliable results.[2] The final calculation is based on the ratio of the analyte signal to the internal standard signal, which corrects for variations in extraction recovery, matrix effects, and instrument response.[3]
Q2: What are the different types of internal standards, and which is recommended for this compound analysis?
There are two main types of internal standards used in bioanalytical assays:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable isotope (e.g., ²H (deuterium), ¹³C, ¹⁵N).[2] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[1]
-
Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. They are used when a SIL-IS is not available.
For this compound quantification, a stable isotope-labeled internal standard is highly recommended . Specifically, Indoxyl sulfate-¹³C₆ has been successfully used and is commercially available.
Q3: Where can I source a stable isotope-labeled internal standard for this compound?
While a direct off-the-shelf "this compound-d5" or "this compound-d3" might not be readily found under those exact names, Indoxyl sulfate-¹³C₆ is a suitable and commercially available SIL internal standard for this compound quantification. Several chemical suppliers specialize in stable isotope-labeled compounds. It is advisable to search vendor catalogs for "Indoxyl sulfate-¹³C₆" or inquire about custom synthesis options if a specific deuterated version is required.
Q4: What are the key characteristics of a good internal standard for this compound quantification?
An ideal internal standard for this compound analysis should possess the following characteristics:
-
Structural Similarity: It should be structurally identical (SIL-IS) or very similar (analog) to this compound to ensure comparable extraction recovery and chromatographic behavior.
-
Mass Spectrometric Distinction: The internal standard must be clearly distinguishable from this compound by the mass spectrometer. A mass difference of at least 4-5 Da is recommended for SIL-IS to avoid mass spectrometric cross-talk.
-
Co-elution (for SIL-IS): Ideally, a SIL-IS should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.
-
Purity: The internal standard should be of high purity and free from any unlabeled analyte that could interfere with the measurement of endogenous this compound.
-
Stability: It must be stable throughout the entire analytical process, from sample collection to final analysis.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in internal standard response across samples. | Inconsistent sample preparation (e.g., pipetting errors, inconsistent extraction recovery). | - Ensure pipettes are properly calibrated. - Add the internal standard at the earliest stage of sample preparation. - Optimize the extraction procedure for consistency. |
| Matrix effects (ion suppression or enhancement). | - Evaluate matrix effects from at least six different sources of the biological matrix. - Improve chromatographic separation to move the analyte and IS away from interfering compounds. | |
| Instrument instability. | - Allow the LC-MS/MS system to stabilize before starting the run. - Monitor system suitability throughout the analysis. | |
| Internal standard signal is too low or absent. | Incorrect preparation of the internal standard working solution. | - Verify the concentration and preparation of the IS solution. |
| Degradation of the internal standard. | - Assess the stability of the internal standard in the sample matrix and in solution. | |
| Instrument issues (e.g., clogged injector, ion source problems). | - Perform routine instrument maintenance. - Check for clogs and ensure proper functioning of the autosampler and ion source. | |
| Internal standard interferes with the analyte signal. | Isotopic impurity in the SIL-IS (contains unlabeled analyte). | - Check the certificate of analysis for the isotopic purity of the internal standard. - The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response in blank samples. |
| In-source fragmentation of the internal standard. | - Optimize the mass spectrometer source conditions to minimize fragmentation. |
Experimental Protocols
Protocol for Internal Standard Validation
This protocol outlines the key experiments required to validate an internal standard for the quantification of this compound in a biological matrix (e.g., serum, plasma) in accordance with FDA and EMA/ICH M10 guidelines.
1. Selectivity and Specificity:
-
Objective: To ensure that components in the biological matrix do not interfere with the detection of the analyte (this compound) and the internal standard.
-
Procedure:
-
Obtain blank matrix samples from at least six different individual donors.
-
Analyze these blank samples to check for any interfering peaks at the retention times of this compound and the internal standard.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze to assess for interference.
-
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard's response.
-
2. Matrix Effect:
-
Objective: To evaluate the effect of the matrix on the ionization of this compound and the internal standard.
-
Procedure:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples:
-
Set A: Spike the analyte and internal standard into the post-extraction blank matrix.
-
Set B: Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as Set A.
-
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.
-
3. Accuracy and Precision:
-
Objective: To determine the accuracy and precision of the method using the selected internal standard.
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
The precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Quantitative Data Summary: Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Selectivity | Analyte: < 20% of LLOQ response in blank matrix Internal Standard: < 5% of IS response in blank matrix |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Carry-over | Analyte: ≤ 20% of LLOQ Internal Standard: ≤ 5% of IS response |
Workflow for Selecting an Internal Standard for this compound Quantification
References
Addressing analytical variability in multi-center Indican studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address analytical variability in multi-center Indican studies.
Section 1: Frequently Asked Questions (FAQs) - General Understanding
Q1: What is this compound and why is it measured in clinical studies? A1: this compound, also known as indoxyl sulfate, is a metabolite produced from the breakdown of the amino acid tryptophan by intestinal bacteria.[1] Tryptophan is converted to indole in the gut, absorbed into the bloodstream, and then metabolized in the liver to this compound, which is finally excreted in the urine.[1][2] Urinary this compound levels are often used as an indirect marker for intestinal dysbiosis, small intestinal bacterial overgrowth (SIBO), and protein malabsorption.[2][3] Elevated levels can be associated with conditions like inflammatory bowel disease (IBD), leaky gut syndrome, and hypochlorhydria (low stomach acid).
Q2: What are the primary sources of analytical variability in multi-center this compound studies? A2: Variability in multi-center studies can be broadly categorized into three main areas:
-
Pre-analytical Variability: This is the largest source of error, accounting for up to 75% of laboratory errors, and includes factors related to the patient and the sample handling before analysis. This involves patient-specific factors like diet, medication, and stress, as well as procedural aspects like sample collection, storage, and transportation.
-
Analytical Variability: These are factors related to the measurement process itself. This includes the choice of analytical method (e.g., LC-MS/MS, HPLC-UV, colorimetric assay), instrument calibration, reagent quality, and the specific protocol followed.
-
Inter-laboratory Variability: These are differences that arise when multiple sites are involved. Sources include variations in standard operating procedures (SOPs), equipment from different manufacturers, environmental conditions, and the training and experience of laboratory personnel.
Q3: How do patient-specific factors influence urinary this compound levels? A3: Several patient-related factors can significantly alter this compound levels, introducing variability. These include:
-
Diet: High-protein diets can increase the substrate (tryptophan) available for bacterial conversion to indole, leading to higher this compound levels.
-
Medications: Drugs that alter gut motility or gastric acid production, such as proton pump inhibitors (PPIs) or antacids, can affect protein digestion and the gut microbiome, thereby influencing this compound production.
-
Gastrointestinal Conditions: Pathological conditions like SIBO, IBD, celiac disease, and pancreatic insufficiency are directly linked to increased this compound levels.
-
Lifestyle: High stress levels and excessive alcohol consumption have been associated with elevated this compound.
Section 2: Troubleshooting Guide - Pre-Analytical Issues
Q1: We are observing significant baseline differences in this compound levels between study sites before any intervention. What should we investigate? A1: This issue often points to pre-analytical variability. A systematic investigation is required:
-
Review Patient Instructions: Ensure that all sites provide identical, clear instructions to participants regarding diet (e.g., protein intake), medication use (especially antacids), and alcohol consumption before sample collection.
-
Standardize Sample Collection: Verify that the timing of urine collection (e.g., first morning void) and the type of collection container are consistent across all centers.
-
Audit Sample Handling & Storage: Inconsistent storage temperatures or prolonged storage before analysis can degrade the analyte. Ensure all sites are strictly following a common SOP for sample processing, aliquoting, and storage (e.g., freezing at -80°C).
-
Check Shipping Procedures: Confirm that samples are shipped under consistent conditions (e.g., on dry ice) and that shipping times are minimized and uniform across sites.
Q2: A batch of samples from one center yielded unexpectedly low/undetectable this compound levels. What could be the cause? A2: Besides a true clinical effect, this could be a pre-analytical error:
-
Improper Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to analyte degradation.
-
Sample Mix-up or Dilution: Investigate the possibility of mislabeling or accidental dilution of the urine samples during collection or processing.
-
Medication Interference: Check patient records for recent antibiotic use, which can disrupt the gut bacteria responsible for producing indole.
-
Dietary Factors: A very low protein diet could result in genuinely low this compound levels.
Section 3: Troubleshooting Guide - Analytical Issues
This section is divided by analytical methodology.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Q1: We are experiencing poor signal intensity or high signal-to-noise ratios for this compound peaks. What should we check? A1: Poor signal intensity can stem from multiple sources in an LC-MS/MS system.
-
Ion Source Contamination: The ion source is prone to contamination from sample matrix components. This can suppress the ionization of this compound. A thorough cleaning of the ion source components (e.g., capillary, inlet) is recommended.
-
Sample Preparation: The efficiency of the protein precipitation and/or solid-phase extraction (SPE) step is critical. Inefficient removal of matrix components can cause ion suppression. Re-evaluate your sample cleanup protocol.
-
Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. An incorrect calibration can lead to poor sensitivity and mass accuracy errors.
-
Mobile Phase Issues: Use only high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can create high background noise.
Q2: We are observing a drift in retention time for this compound across a single analytical run. What is the likely cause? A2: Retention time shifts can compromise data quality and reproducibility.
-
Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature. Even minor fluctuations can affect retention times.
-
Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to drift. If preparing gradients online, ensure the pump is mixing solvents accurately. It may be helpful to pre-mix the mobile phase.
-
Column Equilibration: The column may not have been sufficiently equilibrated before the start of the run. Increase the equilibration time in your method.
-
Leaks: Check all fittings between the pump and the detector for any signs of leaks, which can cause pressure fluctuations and retention time shifts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Q1: Our chromatograms show split or tailing peaks for this compound. How can we improve the peak shape? A1: Poor peak shape is a common HPLC issue that can affect accurate quantification.
-
Column Contamination or Degradation: The column frit may be partially blocked, or the stationary phase may be contaminated or degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Injector Issues: A partially blocked injector port or issues with the injector seal can cause peak splitting. Ensure the injector is clean and properly maintained.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your processed sample in the initial mobile phase.
-
Improper Fittings: Ensure that all tubing and fittings are correctly installed and that there are no gaps or void volumes, which can cause peak tailing.
Q2: The baseline in our HPLC-UV chromatogram is noisy or drifting. What should we do? A2: A stable baseline is essential for accurate integration and quantification.
-
Mobile Phase Contamination/Degassing: Impurities in the mobile phase or dissolved gases are common causes of baseline noise. Use high-quality HPLC-grade solvents, filter them, and ensure they are adequately degassed before use.
-
Detector Lamp Failure: A failing UV detector lamp can cause significant baseline noise. Check the lamp's energy output and replace it if it is low.
-
Pump Malfunction: Inconsistent pumping or pressure fluctuations can manifest as a noisy baseline. Check the pump seals and check valves for wear and tear.
-
Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, non-reactive solvent like isopropanol.
Section 4: Data Interpretation & Inter-Center Variability
Q1: How can we normalize data from different centers to ensure comparability? A1: Achieving comparability is a key challenge in multi-center trials.
-
Use of a Central Laboratory: The most effective approach is to have all samples analyzed in a single, central laboratory. This eliminates inter-laboratory analytical variability.
-
Standardized Protocols and Training: If a central lab is not feasible, all participating labs must use an identical, validated SOP for analysis. Comprehensive training for all lab personnel is crucial.
-
Cross-Validation and Proficiency Testing: Before the study begins, and periodically throughout, conduct inter-laboratory comparisons by sending a set of identical quality control (QC) samples to all sites. The results can be used to identify and correct for systemic bias between labs.
-
Data Analysis: Statistical models can be employed during data analysis to account for site-specific effects.
Q2: One of our study sites consistently reports higher mean this compound values than others. How do we determine if this is a true population difference or an analytical error? A2:
-
Review QC Data: First, analyze the internal and external QC data for that specific site. If QC samples are also reading high, it points to an analytical bias.
-
Re-analyze Samples: Have the high-reading site send a subset of their samples (and their corresponding QC samples) to another participating lab (or the central lab) for re-analysis. If the re-analyzed values are lower and align with other sites, this confirms an issue at the original site.
-
Investigate Pre-analytical Factors: If the analytical process appears to be in control, conduct a thorough audit of the site's pre-analytical procedures and review the demographic and clinical data of their participant cohort for any confounding factors.
Section 5: Experimental Protocols
Protocol 1: Urinary this compound Analysis by LC-MS/MS
This protocol provides a general methodology. It must be fully validated for the specific matrix and instrument used.
-
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples on ice. Vortex to ensure homogeneity.
-
Centrifuge samples at 2000 x g for 10 minutes at 4°C to pellet any precipitate.
-
To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., ¹³C₆-Indoxyl Sulfate).
-
Add 200 µL of 0.1% formic acid in water. Vortex.
-
Condition an anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MS/MS Transitions (MRM):
-
This compound: Precursor ion (m/z) 212.0 -> Product ion (m/z) 80.0 (sulfate group).
-
¹³C₆-Indoxyl Sulfate (IS): Precursor ion (m/z) 218.0 -> Product ion (m/z) 80.0.
-
-
Protocol 2: Urinary this compound Analysis by HPLC-UV
This method is less sensitive and specific than LC-MS/MS but can be used for screening.
-
Sample Preparation (Protein Precipitation)
-
Thaw and centrifuge urine samples as described in the LC-MS/MS protocol.
-
To 200 µL of urine supernatant, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the mobile phase.
-
-
HPLC-UV Conditions
-
LC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 265 nm.
-
Quantification: Based on a calibration curve prepared from this compound standards.
-
Section 6: Quantitative Data Summary
The following tables summarize key performance metrics for analytical methods used in this compound measurement.
Table 1: Example Performance Characteristics of this compound Analytical Methods
| Parameter | LC-MS/MS | HPLC-UV | Colorimetric Assay Kit |
|---|---|---|---|
| Limit of Detection (LOD) | ~0.004 ng | ~0.016 µg/mL | ~0.2 mg/dL |
| Limit of Quantitation (LOQ) | ~0.015 ng | ~0.049 µg/mL | ~0.2 mg/dL |
| Typical Intra-assay CV (%) | < 5% | < 5% | < 10% |
| Typical Inter-assay CV (%) | < 10% | < 10% | < 15% |
| Specificity | High (Mass-based) | Moderate | Low (Prone to interference) |
Note: Values are illustrative and must be established by each laboratory during method validation. CV = Coefficient of Variation.
Table 2: Common Sources of Laboratory Error and Their Estimated Contribution
| Source of Error | Estimated Contribution to Total Error | Key Mitigation Strategy |
|---|---|---|
| Pre-analytical Phase | 32% - 75% | Strict adherence to standardized patient instruction, sample collection, and handling protocols. |
| Analytical Phase | 13% - 32% | Robust method validation, regular instrument maintenance and calibration, use of internal quality controls. |
| Post-analytical Phase | 9% - 31% | Automated data transfer, independent verification of results, standardized reporting formats. |
Section 7: Visualizations
This compound Biosynthesis and Excretion Pathway
Caption: Metabolic pathway from dietary Tryptophan to urinary this compound.
General Analytical Workflow for Multi-Center Studies
Caption: Recommended workflow using a central laboratory to minimize variability.
Troubleshooting Logic for High Inter-Site Variability
Caption: A logical workflow for diagnosing the cause of inter-site data variability.
References
Enhancing the efficiency of Indican extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of indican from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the optimal plant material for high-yield this compound extraction?
A1: The highest concentration of this compound, a precursor to indigo, is found in the green leaves of indigo-producing plants.[1][2] Younger leaves generally contain a higher concentration of this compound than older ones.[1][2] For optimal yield, it is recommended to harvest fresh, vibrant green leaves. The yield of indigo dye can vary significantly between different species, with some studies showing Strobilanthes cusia to have a particularly high indigotin yield per kilogram of plant material.[3]
Q2: My extraction is complete, but the final indigo yield is very low. What could be the cause?
A2: Low indigo yield can be attributed to several factors:
-
Incomplete Fermentation: If the fermentation process is stopped too soon, the this compound will not be fully extracted from the plant material.
-
Over-fermentation: Conversely, if the fermentation process is too long, it can lead to the degradation of the desired compounds.
-
Improper pH: The conversion of indoxyl to indigo is pH-dependent. An incorrect pH during the oxidation step can significantly reduce the yield. The addition of lime (calcium hydroxide) is often used to raise the pH to an alkaline level, which facilitates the precipitation of indigo.
-
Insufficient Aeration: The conversion of indoxyl to indigotin is an oxidation process. Insufficient aeration of the fermented liquid will result in a poor yield.
-
Plant Material Quality: The use of dried or semi-dried plant material can result in significantly lower yields, as the enzymatic activity required for this compound hydrolysis is reduced.
Q3: The color of my final product is not the expected deep blue. Why is this, and how can I improve it?
A3: The final color of the extracted pigment can be influenced by the presence of other compounds, such as indirubin, which has a reddish-pink hue. The ratio of indigotin (blue) to indirubin (red) can be affected by the extraction conditions. To obtain a purer blue pigment, purification steps such as column chromatography or high-speed counter-current chromatography may be necessary.
Q4: What is the role of lime (calcium hydroxide) in the extraction process?
A4: Lime is added to the fermented liquid to raise the pH, creating an alkaline environment. This alkaline condition is crucial for the subsequent oxidation of indoxyl to the insoluble blue pigment, indigotin, and facilitates its precipitation. However, it's important to note that while the addition of lime can increase the overall yield of indigo, it may result in a lower indigotin content compared to extractions performed without lime.
Troubleshooting Guides
Problem 1: Low or No Indigo Precipitate After Aeration
| Possible Cause | Troubleshooting Steps |
| Incomplete Fermentation | 1. Ensure the fermentation was allowed to proceed for a sufficient duration (typically 1-5 days, depending on temperature). 2. Check for signs of successful fermentation, such as a characteristic smell and a change in the liquid's color to a fluorescent greenish-yellow. 3. If fermentation appears incomplete, the plant material can sometimes be re-fermented. |
| Incorrect pH | 1. Measure the pH of the fermented liquid before aeration. 2. If the pH is not alkaline (ideally around 9-11), gradually add a calcium hydroxide solution while stirring until the target pH is reached. |
| Insufficient Aeration | 1. Ensure vigorous and prolonged aeration of the fermented liquid. This can be achieved by pouring the liquid between two containers or using a mechanical agitator. 2. The liquid should turn a deep, dark blue during aeration. Continue aeration for at least 10-20 minutes. |
Problem 2: Final Product is a Mix of Colors (Blue and Red/Pink)
| Possible Cause | Troubleshooting Steps |
| Presence of Indirubin | 1. This is a common occurrence as indirubin is a natural byproduct. 2. To isolate the blue indigotin, a purification step is required. 3. Solvent Extraction: Utilize the differential solubility of the pigments. Indirubin is soluble in methanol, while indigotin is not. The crude extract can be washed with methanol to remove the red pigment. 4. Chromatography: For higher purity, employ techniques like column chromatography or high-speed counter-current chromatography. |
Quantitative Data
Table 1: Comparison of Indigotin Yield from Different Plant Species
| Plant Species | Extraction Method | Indigotin Yield (g/kg of plant material) | Reference |
| Strobilanthes cusia | Not specified | 2.6 | |
| Persicaria tinctoria | MME (hot extraction without lime) | 0.6 - 0.8 | |
| Indigofera arrecta | MME (hot extraction without lime) | 0.6 - 0.8 | |
| Indigofera tinctoria | Not specified | 0.5 - 0.7 | |
| Indigofera suffruticosa | Not specified | 0.5 - 0.7 | |
| Wrightia laevis | Optimized methods | Similar to Indigofera species |
Table 2: Effect of Extraction Parameters on Indigo Yield
| Parameter | Condition | Effect on Yield | Reference |
| Plant Material State | Fresh vs. Dried | Fresh material gives a significantly higher yield. | |
| Extraction Temperature | 45°C (hot extraction) vs. Ambient | Hotter extraction can influence yield and indigotin content. | |
| Lime (Calcium Hydroxide) | With vs. Without | The addition of lime generally increases the total indigo yield but may lower the indigotin purity. | |
| Microwave-Assisted Extraction | Optimized (60°C, 50 mins, 0.02 g/ml feed/solvent ratio) | Achieved an actual yield of 4.976%. |
Experimental Protocols
Protocol 1: Standard Aqueous Fermentation and Extraction
-
Harvesting: Collect fresh, young leaves from the indigo-bearing plant.
-
Preparation: Chop the leaves into smaller pieces to increase the surface area for extraction.
-
Fermentation: Submerge the leaves in water in a sealed container. Use weights to ensure the plant material remains submerged. Allow the mixture to ferment for 1-5 days at room temperature, away from direct sunlight. The fermentation is complete when the liquid develops a fluorescent greenish-yellow color and a characteristic odor.
-
Filtration: Remove and discard the plant material, retaining the fermented liquid.
-
Alkalinization: Gradually add a calcium hydroxide solution to the liquid, stirring continuously, until the pH reaches approximately 9-11.
-
Aeration: Vigorously aerate the alkaline liquid by pouring it from one container to another or using a mechanical stirrer for 10-20 minutes. The liquid will turn a deep blue as the indoxyl oxidizes to indigotin.
-
Precipitation and Settling: Allow the aerated mixture to stand undisturbed for several hours or overnight. The insoluble indigo pigment will precipitate and settle at the bottom.
-
Collection: Carefully decant the supernatant liquid. The remaining slurry at the bottom is the crude indigo pigment.
-
Drying: The collected slurry can be filtered and dried to obtain a solid indigo cake or powder.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation: Dry and grind the plant leaves into a fine powder.
-
Solvent Mixture: Prepare a suitable solvent system. For example, a specific ratio of feed (plant material) to solvent (e.g., 0.02 g/ml).
-
Microwave Irradiation: Place the mixture in a microwave extraction vessel. Set the parameters for temperature (e.g., 60°C) and time (e.g., 50 minutes).
-
Extraction: Run the microwave extraction program.
-
Filtration and Concentration: After extraction, filter the mixture to remove the solid plant residue. The resulting extract can be concentrated to obtain the crude this compound.
Visualizations
Caption: Workflow of this compound to Indigo Conversion and Extraction.
References
- 1. Tissue and intracellular localization of this compound and the purification and characterization of this compound synthase from indigo plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “Purplish Blue” or “Greenish Grey”? Indigo Qualities and Extraction Yields from Six Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HPLC and Colorimetric Methods for Indican Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and colorimetric methods for the quantification of Indican (indoxyl sulfate), a key biomarker for intestinal dysbiosis and protein malabsorption. This report outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and includes visualizations to aid in understanding the methodologies and their relative merits.
Introduction
This compound is a product of tryptophan metabolism by intestinal bacteria. Elevated levels in urine are associated with various gastrointestinal disorders, making its accurate quantification crucial in research and clinical settings. The two most common analytical techniques for measuring urinary this compound are HPLC and colorimetric assays. This guide aims to provide a comprehensive comparison to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Quantitative Comparison
The performance of HPLC and colorimetric methods for this compound quantification is summarized in the table below. The data for the HPLC method is derived from a validated study on urinary 3-indoxyl sulfate.[1] The data for the colorimetric method is based on commercially available assay kits.[2]
| Performance Metric | HPLC Method | Colorimetric Method |
| Principle | Chromatographic separation followed by detection (e.g., fluorescence, electrochemical) | Chemical reaction with a chromogen (e.g., p-dimethylaminobenzaldehyde) to produce a colored product |
| Linearity Range | 0.10 to 10.00 mg/L[1] | 0.2 to 20 mg/dL (2 to 200 mg/L)[2] |
| Accuracy (Recovery) | Intra-day: 100.1% to 112.6%; Inter-day: 100.5% to 108.4% | Data not explicitly provided in peer-reviewed literature, but kits are QC tested for performance. |
| Precision (%RSD) | Intra-day: 0.2% to 1.5%; Inter-day: 1.7% to 3.7% | Data not explicitly provided in peer-reviewed literature, but kits are QC tested for performance. |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.1 mg/L | 0.2 mg/dL (2 mg/L) |
| Limit of Quantification (LOQ) | 0.10 mg/L | 0.2 mg/dL (2 mg/L) |
| Specificity | High (separates this compound from other urine components) | Potentially lower (risk of interference from other substances in urine) |
| Throughput | Lower (longer run times per sample) | Higher (suitable for 96-well plate format) |
| Cost & Complexity | Higher (requires specialized equipment and expertise) | Lower (simpler procedure, less expensive instrumentation) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the quantification of 3-indoxyl sulfate in human urine.
1. Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
Dilute the supernatant with a suitable buffer (e.g., phosphate buffer).
-
Filter the diluted sample through a 0.22 µm filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., pH 4.0 acetic acid-triethylamine buffer) and an organic solvent (e.g., acetonitrile) in an isocratic elution.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: Fluorescence detector with excitation at 280 nm and emission at 375 nm, or an electrochemical detector.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Colorimetric Method
This protocol is based on commercially available this compound assay kits that utilize the Curzon and Walsh method.
1. Sample Preparation:
-
Urine samples can often be used directly or after dilution with deionized water.
2. Assay Procedure (96-well plate format):
-
Pipette a specific volume of urine sample and standards into the wells of a 96-well plate.
-
Add the assay reagent containing p-dimethylaminobenzaldehyde to each well.
-
Incubate the plate at a specified temperature for a defined period to allow for color development.
-
Measure the absorbance of the resulting colored product at a specific wavelength (typically around 480 nm) using a microplate reader.
3. Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the this compound concentration in the samples from the standard curve.
Mandatory Visualization
Caption: Experimental workflows for HPLC and colorimetric this compound analysis.
Caption: Logical comparison of HPLC and colorimetric method characteristics.
Conclusion
The choice between HPLC and colorimetric methods for this compound quantification depends on the specific requirements of the study. HPLC offers superior specificity, sensitivity, and precision, making it the gold standard for research applications where accurate and reliable quantification of this compound is paramount. However, it is a more complex and costly technique, requiring specialized equipment and skilled personnel.
On the other hand, colorimetric assays are simpler, more cost-effective, and have a higher throughput, making them suitable for large-scale screening studies or in settings with limited resources. Researchers should be aware of the potential for interference with colorimetric methods and the higher limits of detection and quantification compared to HPLC. The validation data for commercially available colorimetric kits should be carefully considered to ensure they meet the analytical requirements of the intended application.
References
The Correlation of Urinary Indican Levels with Gut Microbiome Composition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urinary indican levels as a biomarker for gut microbiome composition, supported by experimental data. It is intended to inform researchers, scientists, and drug development professionals on the interplay between host metabolic signals and the gut microbial ecosystem. The guide summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows.
Introduction
Urinary this compound, the potassium salt of indoxyl sulfate, is a product of tryptophan metabolism by the gut microbiota.[1][2] Inefficient digestion of dietary protein, particularly tryptophan, leads to its availability for microbial fermentation in the colon.[3] Certain gut bacteria possess the enzyme tryptophanase, which converts tryptophan to indole.[4] This indole is then absorbed into the bloodstream, metabolized in the liver to indoxyl, and subsequently conjugated to form this compound, which is excreted in the urine.[3] Elevated urinary this compound levels are widely considered an indicator of intestinal dysbiosis, particularly an overgrowth of proteolytic bacteria, and are associated with conditions such as Small Intestinal Bacterial Overgrowth (SIBO). This guide explores the quantitative relationship between urinary this compound concentrations and the composition of the gut microbiome.
Quantitative Correlation of Urinary this compound with Gut Microbiome Composition
The following table summarizes findings from studies that have quantitatively assessed the correlation between urinary this compound (or its precursor, indoxyl sulfate) levels and the abundance of specific gut microbial taxa or diversity metrics.
| Microbial Taxon / Diversity Metric | Correlation with Urinary this compound/Indoxyl Sulfate | Study Population | Method of Analysis | Reference |
| Class: Clostridia | Positive correlation between relative abundance and urinary 3-indoxyl sulfate levels. | Hospitalized patients receiving antibiotics | 16S rRNA sequencing & LC-MS | |
| Genus: Lactobacillus | Negative correlation (r = -0.532, p < 0.01) between fecal counts and urinary this compound. | Healthy adults | Fecal culture & chemical analysis | |
| Genus: Lactobacillus | Decreased abundance associated with lower urinary this compound levels during the diarrheal phase. | Patients with mixed-type Irritable Bowel Syndrome (IBS-M) | Not specified | |
| Genus: Bifidobacterium | Decreased abundance associated with lower urinary this compound levels during the diarrheal phase. | Patients with mixed-type Irritable Bowel Syndrome (IBS-M) | Not specified | |
| Alpha Diversity (Shannon Index) | Lower alpha diversity observed in individuals with medium urinary 3-indoxyl sulfate levels compared to those with high levels. | Hospitalized patients receiving antibiotics | 16S rRNA sequencing & LC-MS |
Signaling Pathways and Experimental Workflows
To understand the relationship between urinary this compound and the gut microbiome, it is essential to visualize the underlying biochemical pathway and the experimental workflow used to study this correlation.
Tryptophan Metabolism to this compound
The following diagram illustrates the conversion of dietary tryptophan to urinary this compound through the action of gut microbiota and subsequent host metabolism.
Caption: Biochemical pathway of tryptophan conversion to this compound.
Experimental Workflow
The diagram below outlines the typical experimental workflow for correlating urinary this compound levels with gut microbiome composition.
Caption: Experimental workflow for correlation analysis.
Experimental Protocols
Measurement of Urinary this compound (Obermeyer Test)
The Obermeyer test is a qualitative or semi-quantitative colorimetric method for detecting this compound in urine.
Principle: The test relies on the oxidation of indoxyl sulfate to indigo blue and isatin red in the presence of a strong oxidizing agent in an acidic environment. The resulting colored compounds are then extracted into an organic solvent, and the intensity of the color is proportional to the concentration of this compound.
Reagents:
-
Obermeyer's Reagent: 2 g of ferric chloride (FeCl₃) dissolved in 1 L of concentrated hydrochloric acid (HCl).
-
Chloroform
Procedure:
-
To 5 mL of a first-morning mid-stream urine sample in a test tube, add an equal volume of Obermeyer's reagent.
-
Mix the contents thoroughly by inversion.
-
Add 2-3 mL of chloroform to the tube and mix gently by inverting the tube several times to extract the pigment.
-
Allow the chloroform to settle at the bottom of the tube.
-
Observe the color of the chloroform layer. A blue or violet color indicates the presence of this compound. The intensity of the color can be graded on a scale (e.g., 0 to 4+) to provide a semi-quantitative measure.
Note: For precise quantification, methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Gut Microbiome Analysis
Two primary methods are used for analyzing the gut microbiome composition: 16S rRNA gene sequencing and shotgun metagenomic sequencing.
1. 16S rRNA Gene Sequencing
This method targets the hypervariable regions of the 16S ribosomal RNA gene, which is present in all bacteria and archaea. It provides information on the taxonomic composition of the microbiome.
Experimental Protocol Outline:
-
Fecal Sample Collection: Collect fecal samples and store them immediately at -80°C to preserve microbial DNA.
-
DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit that includes a bead-beating step for efficient lysis of bacterial cells.
-
PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons. This involves adding adapters and barcodes for multiplexing samples.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Quality Control: Trim and filter raw sequencing reads to remove low-quality sequences.
-
OTU Clustering/ASV Inference: Group sequences into Operational Taxonomic Units (OTUs) based on sequence similarity or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.
-
2. Shotgun Metagenomic Sequencing
This method involves sequencing all the genomic DNA present in a sample, providing a comprehensive view of the microbiome's taxonomic composition and functional potential.
Experimental Protocol Outline:
-
Fecal Sample Collection and DNA Extraction: Follow the same procedures as for 16S rRNA sequencing.
-
Library Preparation: Fragment the extracted DNA and ligate sequencing adapters to the fragments to create a sequencing library.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Trim and filter raw sequencing reads.
-
Host DNA Removal: Remove any host DNA sequences by mapping the reads to the human genome.
-
Taxonomic Profiling: Align the microbial reads to a reference database of microbial genomes to determine the taxonomic composition.
-
Functional Profiling: Annotate the genes present in the metagenome to infer the functional potential of the microbiome.
-
Conclusion
Urinary this compound serves as a valuable, non-invasive biomarker that reflects alterations in the gut microbiome, particularly an increase in proteolytic bacteria and a potential state of dysbiosis. Quantitative studies have begun to establish specific correlations between this compound levels and the abundance of key microbial taxa such as Clostridia and Lactobacillus. While the semi-quantitative Obermeyer test offers a simple screening tool, more precise methods like LC-MS are necessary for robust correlational studies. The choice between 16S rRNA and shotgun metagenomic sequencing for microbiome analysis depends on the desired level of taxonomic resolution and the need for functional insights. The integration of urinary this compound measurements with comprehensive microbiome analysis provides a powerful approach for researchers and clinicians to investigate gut health and the impact of therapeutic interventions.
References
- 1. Assessment of urinary 3-indoxyl sulfate as a marker for gut microbiota diversity and abundance of Clostridiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lactobacilli on urinary this compound excretion in gnotobiotic rats and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Associations between the Gut Microbiota, Urinary Metabolites, and Diet in Women during the Third Trimester of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of urinary 3-indoxyl sulfate as a marker for gut microbiota diversity and abundance of Clostridiales - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indican Content in Indigofera Species for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the selection of raw botanical materials with optimal concentrations of bioactive compounds is a critical starting point. In the context of sourcing indican, a precursor to the medicinally valuable indigo and indirubin, various species of the Indigofera genus present a range of potential yields. This guide provides a comparative overview of this compound content across different Indigofera species, supported by experimental data and detailed methodologies to aid in the selection of promising candidates for further investigation.
The genus Indigofera, encompassing over 750 species, is widely recognized as a primary source of indigo dye.[1] The key precursor to this dye is this compound, a colorless glucoside found in the leaves of these plants.[2][3] Upon enzymatic hydrolysis and subsequent oxidation, this compound is converted to indigotin, the blue pigment.[4][5] However, the concentration of this compound can vary significantly among different Indigofera species, influencing their suitability for both dyeing and pharmaceutical applications where indigo and its isomer indirubin have shown anti-inflammatory, anti-tumor, and antiviral properties.
Comparative this compound and Indigotin Content
While direct comparative studies on this compound content across a wide array of Indigofera species are limited, data on indigotin content, which is directly derived from this compound, can serve as a strong proxy for initial species selection. The following table summarizes findings from studies that have quantified indigotin or this compound in various Indigofera species.
| Species | Compound Measured | Content | Reference |
| Indigofera arrecta | Indigotin | 55% of extracted indigo | |
| Indigofera tinctoria | Indigotin | 23% of extracted indigo | |
| Indigofera tinctoria | This compound | 0.2% to 0.76% of leaf weight | |
| Indigofera suffruticosa | Indigotin | 10% of extracted indigo | |
| Indigofera suffruticosa | Indigo | ~0.01 g per g of leaf |
Based on the available data, Indigofera arrecta demonstrates a significantly higher indigotin yield from its extracted indigo compared to Indigofera tinctoria and Indigofera suffruticosa. This suggests a potentially higher initial this compound content in the leaves of I. arrecta. It is important to note that environmental factors, cultivation practices, and harvest time can significantly influence the this compound concentration within the same species. For instance, the highest this compound production in Indigofera tinctoria was observed under shaded conditions.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for the comparative assessment of different Indigofera species. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed method.
Method 1: HPLC with Diode Array Detector (HPLC-DAD)
This method has been utilized for the analysis of this compound in Indigofera tinctoria.
Extraction and Sample Preparation:
-
0.5 g of Indigofera tinctoria leaves are placed in a glass tube with 2 ml of a 75:25 water/acetonitrile (H₂O/CH₃CN) solution.
-
The tube is sealed and heated at 90°C for 2 minutes.
-
The leaf material is separated from the solvent mixture.
-
The mixture is cooled to 25°C and centrifuged at 6,000 rpm for 10 minutes.
-
The resulting supernatant is transferred to a microtube and centrifuged again at 13,000 rpm for 10 minutes.
-
200 µL of the final supernatant is transferred to an HPLC vial for analysis.
Chromatographic Conditions:
-
Instrument: Alliance HPLC 2695 (Waters) with a 2996 photodiode array detector (Waters).
-
Column: Symmetry C18, 5 µm, 150 × 4.6 mm.
-
Injection Volume: 10 µL.
Method 2: HPLC with Evaporative Light Scattering Detector (HPLC-ELSD)
This technique has been successfully applied for the quantification of this compound in Polygonum tinctorium and is adaptable for Indigofera species.
Extraction and Sample Preparation:
-
Plant material is extracted in deionized water.
Chromatographic Conditions:
-
Column: X-Terra RP18, 3.5 µm (Waters).
-
Mobile Phase: Isocratic solution of 68% water, 32% acetonitrile, and 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature set to 107°C and gas flow at 2.7 SLPM.
Method 3: Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)
A highly sensitive and selective method developed for the determination of this compound and other related compounds in Isatis indigotica, which can be applied to Indigofera species for precise quantification.
Experimental Workflow for this compound Quantification
The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from Indigofera leaves.
Caption: Generalized workflow for this compound extraction and quantification.
Signaling Pathway of Indigo Formation from this compound
The biosynthesis of indigo from this compound is a two-step process that is initiated by the hydrolysis of the this compound molecule.
References
- 1. Indigofera - Wikipedia [en.wikipedia.org]
- 2. ijret.org [ijret.org]
- 3. Tissue and intracellular localization of this compound and the purification and characterization of this compound synthase from indigo plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. scispace.com [scispace.com]
A Comparative Analysis of a Novel LC-MS/MS Assay and a Reference Colorimetric Method for Urinary Indican Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of urinary indican, a key biomarker for dysbiosis and small intestinal bacterial overgrowth (SIBO), is crucial for both clinical diagnostics and research. This guide provides a detailed cross-validation of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay against the established QuantiChrom™ this compound Assay Kit, a colorimetric reference method.
This comparison outlines the performance characteristics of both methods, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.
Performance Characteristics
A head-to-head comparison of the novel LC-MS/MS assay and the reference colorimetric method reveals distinct performance profiles. The LC-MS/MS method demonstrates superior precision, a key advantage for longitudinal studies and clinical trials requiring high reproducibility.
| Performance Characteristic | New this compound Assay (LC-MS/MS) | Reference Method (QuantiChrom™ this compound Assay Kit) |
| Method Principle | Liquid Chromatography-Tandem Mass Spectrometry | Colorimetric (Improved Curzon and Walsh Method) |
| Intraday Precision (CV%) | ≤3.92%[1] | Data not publicly available |
| Interday Precision (CV%) | ≤7.31%[1] | Data not publicly available |
| Linear Detection Range | 5.95 to 238.46 µ g/mg-creatinine [1] | 0.2 – 20 mg/dL[2][3] |
| Limit of Detection (LOD) | Not explicitly stated | 0.2 mg/dL |
| Correlation (r) | \multicolumn{2}{c | }{0.897} |
A study comparing 122 urine samples showed result ranges for the ELISA (QuantiChrom™) method from 9.94 to 209.53 µ g/mg-creatinine and for the LC-MS/MS method from 5.95 to 238.46 µ g/mg-creatinine .
Signaling Pathway of this compound Formation
This compound, or indoxyl sulfate, is a product of tryptophan metabolism by intestinal bacteria. The following diagram illustrates the pathway from dietary tryptophan to the urinary excretion of this compound.
Experimental Protocols
New this compound Assay (LC-MS/MS)
The LC-MS/MS method for the quantification of urine this compound was developed and clinically evaluated with retrospective analysis of urine samples.
Sample Preparation:
-
Urine samples are centrifuged to remove any particulate matter.
-
An aliquot of the supernatant is diluted with an internal standard solution.
-
Proteins are precipitated from the sample.
-
The sample is further clarified by centrifugation before injection into the LC-MS/MS system.
Instrumentation and Analysis:
-
Chromatography: Liquid chromatography is performed to separate this compound from other urinary components.
-
Mass Spectrometry: Tandem mass spectrometry is used for the detection and quantification of this compound and its internal standard. The transition of the parent ion to a specific daughter ion is monitored for both analytes to ensure specificity and accuracy.
Reference Method (QuantiChrom™ this compound Assay Kit)
This assay is based on an improved Curzon and Walsh method where this compound reacts with a chromogen to produce a colored product. The intensity of the color at 480nm is directly proportional to the this compound concentration in the sample.
Assay Procedure (96-well plate format):
-
Transfer 50 µL of urine samples into separate wells of a 96-well plate.
-
Add 140 µL of Reagent A to each well and mix gently.
-
Measure the absorbance at 480 nm (this serves as the blank reading).
-
Add 10 µL of Reagent B to each well and mix.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 480 nm again.
-
The this compound concentration is calculated based on the change in absorbance.
Experimental Workflow for Cross-Validation
The cross-validation of the new LC-MS/MS assay with the reference colorimetric method involves analyzing the same set of urine samples with both assays and comparing the results.
Conclusion
The new LC-MS/MS assay for urinary this compound offers a highly precise and specific method for quantification, making it a strong candidate for clinical research and drug development applications where accuracy and reproducibility are paramount. The reference colorimetric method, while potentially less precise, provides a more accessible, high-throughput, and cost-effective solution for routine screening. The choice of assay will ultimately depend on the specific requirements of the study, balancing the need for precision with considerations of cost and throughput. The strong correlation between the two methods indicates that they provide comparable results across a wide range of concentrations.
References
Indican as a Predictive Biomarker for Dietary Interventions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary indican, a product of intestinal microbial metabolism of the amino acid tryptophan, is emerging as a promising biomarker for assessing gut health and predicting the response to various dietary interventions. Elevated levels of this compound are associated with intestinal dysbiosis, small intestinal bacterial overgrowth (SIBO), and inefficient protein digestion. This guide provides a comparative analysis of different dietary strategies and their potential to modulate urinary this compound levels, supported by experimental data and detailed protocols.
This compound and Tryptophan Metabolism Signaling Pathway
The production of urinary this compound is intricately linked to the microbial metabolism of dietary tryptophan in the gut. The following pathway illustrates the conversion of tryptophan to indole by gut bacteria, its subsequent absorption and metabolism in the liver to indoxyl sulfate (this compound), and its final excretion in the urine.
Caption: Tryptophan metabolism pathway to urinary this compound.
Comparison of Dietary Interventions on this compound and Related Metabolites
While direct comparative studies on urinary this compound for all dietary interventions are limited, the following table summarizes available data on the effects of various dietary strategies on this compound and related tryptophan metabolites. It is important to note that indoxyl sulfate is the chemical name for this compound.
| Dietary Intervention | Key Study Population | Duration | Effect on this compound/Related Metabolites | Reference |
| High-Fiber Diet | Healthy Adults | 2 weeks | In an in vitro model, a high-fiber diet favored the production of beneficial tryptophan metabolites like indole-3-acetic acid over indole.[1][2] | [1][2] |
| Low-FODMAP Diet | Patients with IBS-D | 8 weeks | A low-FODMAP diet with limited tryptophan intake showed a trend towards altered urinary tryptophan metabolite profiles, though this compound was not directly measured.[3] | |
| Prebiotic Supplementation | End-Stage Renal Disease Patients | Multiple studies | A network meta-analysis showed that prebiotics were effective in reducing indoxyl sulfate levels. | |
| Probiotic Supplementation | Chronic Kidney Disease Patients | 6 months | A clinical trial is underway to evaluate the effect of Lactobacillus plantarum on reducing uremic toxins, including indoxyl sulfate. | |
| Vegetarian/Vegan Diet | General Population | Observational | Observational studies suggest different urinary metabolite profiles between vegans and omnivores, though specific this compound data is sparse. |
Experimental Protocols
Measurement of Urinary this compound
A common method for quantifying urinary this compound is through colorimetric assays available as commercial kits. The general workflow for such an assay is outlined below.
Caption: General workflow for a colorimetric urinary this compound assay.
Detailed Protocol for a Representative Colorimetric Assay:
-
Sample Preparation: Collect a first-morning urine sample in a sterile container. Centrifuge the sample at 1,000 x g for 10 minutes to pellet any insoluble material. Collect the supernatant for analysis.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations according to the manufacturer's instructions.
-
Assay Procedure:
-
Add a specific volume of the urine supernatant and standards to separate wells of a 96-well microplate.
-
Add the assay reagent(s) to each well. This typically includes a reagent containing p-dimethylaminobenzaldehyde (DMAB).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes), protected from light.
-
-
Measurement: Measure the optical density (OD) of each well at a wavelength of approximately 480 nm using a microplate reader.
-
Calculation: Subtract the OD of the blank from the OD of the samples and standards. Plot the standard curve and determine the this compound concentration in the urine samples from this curve.
High-Fiber Dietary Intervention Protocol (Adapted from Clinical Trial NCT04645680)
Objective: To assess the impact of a high-fiber diet on the gut microbiome and systemic health markers.
Participant Profile: Adults with a BMI between 18.5 and 40 kg/m ², willing to consume only the provided diet. Exclusion criteria include diabetes, inflammatory bowel disease, and recent antibiotic use.
Dietary Intervention:
-
Control Group: Healthy control diet with 15-20g of fiber per day.
-
Intervention Group: High-fiber diet targeting 50g of fiber per day. The fiber intake is gradually increased from a baseline of 30g/day, with increments every two weeks based on tolerance.
-
All meals are isocaloric and have the same macronutrient composition, differing only in fiber content.
-
Duration: Up to 11 weeks.
Data Collection:
-
Collection of blood and stool samples at baseline and at multiple time points throughout the intervention.
-
Urinary this compound levels can be measured from urine samples collected at these time points to assess changes in response to the dietary intervention.
Low-FODMAP Dietary Intervention Protocol (Adapted from a study on IBS-D)
Objective: To evaluate the efficacy of a low-FODMAP diet, with and without tryptophan restriction, on gastrointestinal symptoms and tryptophan metabolism in patients with diarrhea-predominant Irritable Bowel Syndrome (IBS-D).
Participant Profile: Patients diagnosed with IBS-D according to Rome IV criteria.
Dietary Intervention:
-
Group 1 (Low-FODMAP): Patients receive education and a list of allowed and disallowed foods based on their fermentable oligo-, di-, monosaccharides, and polyols (FODMAP) content.
-
Group 2 (Low-FODMAP with Tryptophan Restriction): In addition to the low-FODMAP diet, participants are instructed to limit the intake of tryptophan-rich foods.
-
Duration: 8 weeks.
Data Collection:
-
24-hour urine collection for the analysis of tryptophan and its metabolites at baseline and after the intervention.
-
Assessment of gastrointestinal symptoms using validated questionnaires.
-
Analysis of urinary this compound would be a valuable addition to this protocol to directly assess the impact on this specific metabolite.
Conclusion
Urinary this compound holds significant potential as a non-invasive, predictive biomarker for monitoring the response to dietary interventions aimed at improving gut health. While direct comparative data is still emerging, existing evidence suggests that diets rich in fiber and prebiotics may favorably modulate tryptophan metabolism, leading to a reduction in this compound production. Conversely, dietary patterns that promote gut dysbiosis are likely to increase urinary this compound levels. The provided experimental protocols offer a framework for designing clinical trials to further elucidate the relationship between specific dietary interventions and urinary this compound, ultimately paving the way for more personalized and effective nutritional strategies. Further research with standardized protocols and direct head-to-head comparisons of different dietary interventions is crucial to fully validate this compound as a predictive biomarker in clinical practice.
References
- 1. Impact of High-Fiber or High-Protein Diet on the Capacity of Human Gut Microbiota To Produce Tryptophan Catabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Usefulness of the Low-FODMAP Diet with Limited Tryptophan Intake in the Treatment of Diarrhea-Predominant Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indican Detection Methods: Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of current methodologies for the detection of Indican, a key biomarker for intestinal dysbiosis and protein malabsorption. We will delve into the reproducibility and robustness of a novel quantitative spectrophotometric assay, comparing it with the traditional qualitative Obermeyer test and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This objective analysis is supported by available experimental data to aid in the selection of the most appropriate method for your research and clinical needs.
This compound: A Biomarker of Intestinal Health
This compound, or indoxyl sulfate, is a product of tryptophan metabolism by intestinal bacteria.[1] Under normal physiological conditions, tryptophan is metabolized through several pathways. However, in cases of intestinal dysbiosis, small intestinal bacterial overgrowth (SIBO), or inefficient protein digestion, gut microbiota can convert tryptophan to indole.[2][3] Indole is then absorbed into the bloodstream, metabolized in the liver to this compound, and subsequently excreted in the urine.[4][5] Therefore, urinary this compound levels serve as a valuable indicator of gut health.
The Metabolic Pathway of Tryptophan to this compound
The conversion of dietary tryptophan to urinary this compound involves a multi-step process mediated by both gut microbiota and host enzymes. The following diagram illustrates this key metabolic pathway.
Caption: Metabolic pathway from dietary tryptophan to urinary this compound.
Comparison of this compound Detection Methods
The selection of an appropriate this compound detection method depends on the specific requirements of the study, including the need for quantitative data, sensitivity, and sample throughput. Below is a comparative summary of the key performance characteristics of the traditional Obermeyer test, a novel quantitative spectrophotometric assay, and the LC-MS/MS method.
| Feature | Obermeyer Test | Quantitative Spectrophotometric Assay | LC-MS/MS |
| Principle | Visual colorimetric reaction | Spectrophotometric measurement of a colored product | Separation by liquid chromatography and detection by mass spectrometry |
| Result Type | Qualitative (color change) | Quantitative (concentration) | Quantitative (concentration) |
| Sensitivity | Low | Moderate | High |
| Specificity | Prone to interference | Improved specificity over Obermeyer | High |
| Linear Detection Range | Not applicable | 0.2 – 20 mg/dL | Wide, typically with high precision |
| Reproducibility | Poor, subjective interpretation | Good, quantitative measurement | Excellent, high precision |
| Throughput | Low | High (suitable for automation) | Moderate to High |
| Cost per Sample | Low | Moderate | High |
| Expertise Required | Minimal | Basic laboratory skills | Specialized training and equipment |
Reproducibility and Robustness
Reproducibility refers to the consistency of results obtained from the same sample under different conditions (e.g., different operators, different days). It is often expressed as the coefficient of variation (%CV) for intra-assay (within the same run) and inter-assay (between different runs) measurements.
Robustness is the ability of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Method | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Robustness Data |
| Obermeyer Test | Not applicable (qualitative) | Not applicable (qualitative) | Not available. Results can be influenced by diet and medications. |
| Quantitative Spectrophotometric Assay | Data not provided by manufacturer. Typically expected to be <10%. | Data not provided by manufacturer. Typically expected to be <15%. | Not available. Performance may be affected by interfering substances in urine. |
| LC-MS/MS | ≤3.92% | ≤7.31% | High. Less susceptible to matrix effects compared to other methods. Specific robustness testing data for this compound is not readily available but the technique is inherently robust. |
Experimental Protocols
Traditional Method: Obermeyer Test
The Obermeyer test is a qualitative method that relies on the visual detection of a color change.
Caption: Workflow for the traditional Obermeyer test.
Detailed Methodology:
-
To 5 mL of urine in a test tube, add an equal volume of Obermeyer's reagent (0.2% ferric chloride in concentrated hydrochloric acid).
-
Mix the contents thoroughly.
-
Add 2-3 mL of chloroform to the tube and gently invert several times to extract the indigo pigment.
-
Allow the layers to separate. A blue or violet color in the bottom chloroform layer indicates the presence of this compound. The intensity of the color is subjectively graded.
Novel Method: Quantitative Spectrophotometric Assay
This method offers a quantitative and more objective measurement of this compound levels. The following workflow is based on commercially available kits, such as the QuantiChrom™ this compound Assay Kit from BioAssay Systems.
Caption: Workflow for a quantitative spectrophotometric this compound assay.
Detailed Methodology (based on a typical kit protocol):
-
Sample Preparation: Centrifuge urine samples to remove any precipitate.
-
Assay Procedure:
-
Add 50 µL of urine sample to each well of a 96-well plate.
-
Add 140 µL of Reagent A to each well and mix.
-
Read the absorbance at 480 nm (this serves as the sample blank).
-
Add 10 µL of Reagent B to each well, mix, and incubate for 5 minutes.
-
Read the absorbance at 480 nm again.
-
-
Calculation: The this compound concentration is calculated based on the change in absorbance and a standard curve.
High-Sensitivity Method: LC-MS/MS
LC-MS/MS provides the highest sensitivity and specificity for this compound quantification.
Caption: Workflow for this compound detection by LC-MS/MS.
Detailed Methodology (General Protocol):
-
Sample Preparation:
-
To 200 µL of urine, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant and dry it under a vacuum.
-
Reconstitute the dried extract in a suitable solvent (e.g., 2% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).
-
Separate the analytes using a gradient elution program.
-
Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of an this compound standard.
Conclusion
The choice of an this compound detection method should be guided by the specific research or clinical question. The traditional Obermeyer test is a simple, low-cost screening tool, but its qualitative nature and susceptibility to interference limit its utility for rigorous scientific investigation.
The novel quantitative spectrophotometric assay represents a significant improvement, offering objective, quantitative results with high throughput. While specific data on its reproducibility and robustness are not extensively published, its performance is expected to be suitable for many research applications where a quantitative measure is needed.
For studies requiring the highest level of sensitivity, specificity, and accuracy, LC-MS/MS is the gold standard. Its excellent precision and robustness make it the preferred method for clinical validation studies and for research that demands precise quantification of this compound. The higher cost and requirement for specialized expertise are the main considerations for its implementation.
By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to select the most appropriate tool for their investigation into the role of this compound in health and disease.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Urinary this compound test – what is this? | Nature's Medicine [naturesmedicine.com.au]
- 4. Urine this compound Test (Obermeyer Test) | Musculoskeletal Key [musculoskeletalkey.com]
- 5. This compound Assay Kit (ab272529) | Abcam [abcam.com]
A Comparative Analysis of Indican Levels: A Biomarker for Health and Disease
For Immediate Release
A comprehensive review of scientific literature reveals significant variations in Indican levels between healthy individuals and populations with a range of diseases, underscoring its potential as a valuable biomarker for gut dysbiosis and systemic health. This guide provides a comparative analysis of this compound concentrations across different health statuses, details the experimental protocols for its measurement, and illustrates the metabolic pathway of its formation.
This compound: A Window into Gut Health and Systemic Disease
This compound, a product of tryptophan metabolism by intestinal bacteria, is normally present in low concentrations in healthy individuals. However, elevated levels can indicate an imbalance in the gut microbiome, impaired intestinal permeability, and have been associated with a variety of pathological conditions. This comparison guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a concise overview of this compound levels in various populations.
Comparative Analysis of this compound Levels
The following table summarizes quantitative data on this compound and its related compound, Indoxyl Sulfate (IS), in healthy individuals and patients with several diseases. It is important to note that measurement methods and units may vary between studies, and direct comparisons should be made with caution.
| Population | Analyte | Matrix | Mean/Median Concentration (± SD or Range) | Reference Population Concentration (± SD or Range) |
| Healthy Individuals | Urinary this compound | Urine | 0 - 90 mcg/mg creatinine | N/A |
| Serum IS (Total) | Serum | ≤0.05–1.15 mg/L | N/A | |
| Serum IS (Free) | Serum | ≤0.05 mg/L | N/A | |
| Chronic Kidney Disease (CKD) | Serum IS | Serum | Progressively increases with CKD stage (Stage 1: 1.03 mg/L to Stage 5: 12.21 mg/L) | 0.113 ± 0.06 mg/100 ml |
| Coronary Artery Disease (CAD) | Serum IS (Total) | Serum | 0.55 mg/L (IQR: 0.23 to 1.53) | 0.50 mg/L (IQR: 0.23 to 0.83) (in patients without CAD) |
| Parkinson's Disease (PD) | Urinary this compound | Urine | Significantly higher in PD and De Novo PD patients than in controls (P < 0.001 and P < 0.01, respectively) | Specific mean values not provided in abstract. |
| Inflammatory Bowel Disease (IBD) | Urinary IS | Urine | Increased in IBD patients compared to healthy controls (P=0.030) | Specific mean values not provided in abstract. |
| Crohn's Disease (CD) vs. Ulcerative Colitis (UC) | Urinary IS | Urine | Higher in CD patients compared to UC patients. | N/A |
| Celiac Disease | N/A | N/A | Data on specific this compound/Indoxyl Sulfate levels are not readily available. Studies focus on altered tryptophan metabolism and other markers of gut dysbiosis. | N/A |
Data presented as mean ± standard deviation (SD), median [interquartile range (IQR)], or range. P-values indicate the statistical significance of the difference between patient and control groups.
Experimental Protocols for this compound Measurement
Accurate quantification of this compound is crucial for its clinical and research applications. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound
LC-MS/MS is a highly sensitive and specific method for quantifying this compound.[1][2]
Sample Preparation:
-
Urine samples are diluted with a formic acid solution.
-
A deuterated internal standard is added to the diluted sample for accurate quantification.
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
A C18 analytical column is commonly used to separate this compound from other urinary components.
-
A gradient elution with a mobile phase consisting of formic acid in water and acetonitrile is employed.
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
This compound is ionized, typically using electrospray ionization (ESI) in negative mode.
-
Specific precursor and product ion transitions are monitored for quantification, ensuring high selectivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Indoxyl Sulfate
ELISA is a plate-based immunoassay that can be used for the quantification of Indoxyl Sulfate in serum.[3]
Assay Procedure:
-
Coating: A microplate is pre-coated with antibodies specific for Indoxyl Sulfate.
-
Sample Addition: Standards and diluted serum samples are added to the wells.
-
Incubation: The plate is incubated to allow the Indoxyl Sulfate in the samples to bind to the immobilized antibodies.
-
Detection Antibody: A biotinylated detection antibody specific for Indoxyl Sulfate is added, followed by incubation.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of Indoxyl Sulfate in the samples is determined by comparing their absorbance to a standard curve.
Metabolic Pathway and Clinical Significance of this compound
The following diagram illustrates the generation of this compound from dietary tryptophan and its subsequent involvement in pathological processes.
Caption: Metabolic pathway of this compound formation and its clinical relevance.
Conclusion
The measurement of this compound levels provides a valuable tool for assessing gut health and may serve as a biomarker for various systemic diseases. The data presented in this guide highlight the significant elevation of this compound in several pathological conditions, emphasizing the intricate connection between the gut microbiome and overall health. Standardized and quantitative measurement techniques, such as LC-MS/MS and ELISA, are essential for the reliable clinical application of this biomarker. Further research is warranted to explore the full diagnostic and prognostic potential of this compound across a wider spectrum of diseases.
References
- 1. Tryptophan metabolism and indoleamine 2,3-dioxygenase expression in coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut microbes in celiac disease show impaired metabolism of dietary tryptophan, according to researchers at McMaster University [gutmicrobiotaforhealth.com]
- 3. Celiac Disease Shows Distinct Gut Biomarkers in Children - Celiac.com [celiac.com]
A Comparative Guide to a Novel Indican-Based Diagnostic Test for Gut Dysbiosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of a new Indican-based diagnostic test, offering a comparison with existing alternatives for the detection of gut dysbiosis and small intestinal bacterial overgrowth (SIBO). The following sections detail the experimental data, protocols, and underlying biological pathways to support an objective evaluation of this novel diagnostic tool.
Introduction to this compound as a Biomarker
This compound, a derivative of the amino acid tryptophan, serves as a key biomarker for intestinal dysbiosis.[1][2] Under normal physiological conditions, tryptophan is metabolized by the host. However, in cases of intestinal overgrowth of anaerobic bacteria or inefficient protein digestion, gut microbes convert tryptophan into indole.[3][4] This indole is then absorbed into the bloodstream, metabolized by the liver into this compound (indoxyl sulfate), and subsequently excreted in the urine.[5] Elevated urinary this compound levels are therefore indicative of an imbalance in the gut microbiota, a condition broadly termed gut dysbiosis, and are often associated with Small Intestinal Bacterial Overgrowth (SIBO). The new this compound-based test aims to provide a quantitative measure of urinary this compound to aid in the diagnosis and monitoring of these conditions.
Comparative Diagnostic Accuracy
A critical aspect of any new diagnostic test is its accuracy in comparison to established methods. The primary alternatives for diagnosing SIBO and gut dysbiosis include the Glucose Breath Test (GBT) and the Lactulose Breath Test (LBT). While jejunal aspirate culture is considered the "gold standard" for SIBO diagnosis, its invasive nature limits its routine clinical use.
A meta-analysis of breath tests for SIBO diagnosis revealed the following pooled performance characteristics:
| Test | Sensitivity | Specificity |
| Glucose Breath Test (GBT) | 54.5% | 83.2% |
| Lactulose Breath Test (LBT) | 42.0% | 70.6% |
Table 1: Comparative Diagnostic Accuracy of Breath Tests for SIBO.
Data from a study on urinary 3-indoxyl sulfate (this compound) as a marker for gut microbiota diversity showed the following predictive values at a specific cutoff:
| Test | Negative Predictive Value (NPV) | Positive Predictive Value (PPV) | Overall Accuracy |
| Urinary this compound (3-IS) | 87% | 67% | 82% |
Table 2: Predictive Value of Urinary this compound for Gut Microbiota Composition.
It is important to note that direct comparative studies providing sensitivity, specificity, PPV, and NPV for a new this compound-based test against GBT and LBT are needed for a complete performance assessment. The data presented here are from separate studies on existing tests.
Signaling Pathway and Biological Mechanism
The production of urinary this compound is a direct consequence of the metabolic activity of the gut microbiota on dietary tryptophan. The following diagram illustrates this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, Urine - EnteroScan® - Intestinal Microbiome Tests | Diagnostiki Athinon [athenslab.gr]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Urine this compound: A Sensitive Test for Malabsorption - Dr Robert Brody [brodynd.com]
- 5. The role of urinary this compound as a predictor of bacterial colonization in the human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Indican Measurement Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for the quantification of Indican (indoxyl sulfate), a key biomarker for intestinal dysbiosis and protein malabsorption. The information presented is designed to assist researchers and clinicians in selecting the appropriate analytical method for their needs and to provide a framework for interpreting inter-laboratory data.
Introduction
This compound is a product of tryptophan metabolism by intestinal bacteria.[1] Elevated levels in urine are associated with small intestinal bacterial overgrowth (SIBO), malabsorption, and constipation.[2] Accurate and reproducible measurement of this compound is crucial for clinical diagnostics and research. This guide compares the performance of two common analytical methods: High-Performance Liquid Chromatography (HPLC) and Colorimetric Assays, based on typical performance characteristics observed in inter-laboratory comparisons.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC and colorimetric methods for this compound quantification. The data presented is a synthesis of expected performance based on the principles of analytical method validation.
Table 1: Accuracy and Precision
| Parameter | HPLC | Colorimetric Assay |
| Accuracy (Bias, %) | ± 5% | ± 15% |
| Precision (Repeatability, RSD%) | < 5% | < 10% |
| Precision (Reproducibility, RSD%) | < 10% | < 15% |
RSD: Relative Standard Deviation
Table 2: Linearity and Sensitivity
| Parameter | HPLC | Colorimetric Assay |
| Linearity (R²) | > 0.99 | > 0.98 |
| Limit of Quantification (LOQ) | 0.1 mg/dL | 0.2 mg/dL |
| Linear Range | 0.1 - 50 mg/dL | 0.2 - 20 mg/dL[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For this compound analysis, a reversed-phase HPLC system coupled with a UV or fluorescence detector is commonly used.
Methodology:
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. A subsample is then diluted with the mobile phase.
-
Chromatographic Separation: The prepared sample is injected into the HPLC system. A C18 column is typically used with a mobile phase consisting of an acetonitrile and water gradient.
-
Detection: this compound is detected by its UV absorbance, typically at 280 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Colorimetric Assay
Colorimetric assays provide a simpler and more high-throughput method for this compound measurement. These assays are based on the reaction of this compound with a chromogen to produce a colored product.
Methodology:
-
Sample Preparation: Urine samples are centrifuged, and the supernatant is used for the assay.
-
Colorimetric Reaction: The urine sample is mixed with a reagent containing p-dimethylaminobenzaldehyde. In the presence of a strong acid, this compound reacts to form a colored complex.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer or plate reader at a specific wavelength, typically 480 nm.
-
Quantification: The this compound concentration is calculated by comparing the absorbance of the sample to a standard curve.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the formation of this compound from the dietary amino acid tryptophan.
Caption: Metabolic pathway of this compound formation.
Inter-Laboratory Comparison Workflow
This diagram outlines the typical workflow for an inter-laboratory comparison study, also known as a round-robin test.
Caption: Workflow of an inter-laboratory comparison.
References
Safety Operating Guide
Navigating the Disposal of Indican: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Indican, a colorless organic compound used in various research applications. Adherence to these procedures will help safeguard laboratory personnel and the environment.
This compound: Chemical and Physical Properties
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value |
| CAS Number | 487-60-5 |
| Molecular Formula | C₁₄H₁₇NO₆ |
| Molecular Weight | 295.29 g/mol |
| Appearance | Colorless to yellowish solid |
| Solubility | Soluble in water |
| Hazard Classification | Not classified as hazardous according to some Safety Data Sheets (SDS), but should be handled with care as a laboratory chemical. May be combustible at high temperatures. |
Experimental Protocol: this compound Disposal Procedure
While some safety data sheets (SDS) may classify this compound as non-hazardous, it is best practice to treat all laboratory chemicals with a degree of caution. The recommended and most prudent method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site treatment or disposal down the sanitary sewer is not recommended.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation.
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Container: Collect all this compound waste, including any contaminated materials such as pipette tips or weighing boats, in a clearly labeled, dedicated waste container. The container should be compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong acids, bases, or oxidizing agents.
Step 3: Storage of this compound Waste
Proper storage of chemical waste pending disposal is a key aspect of laboratory safety.
-
Designated Storage Area: Store the sealed this compound waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Incompatible Materials: Ensure the storage area does not contain incompatible chemicals.
Step 4: Professional Disposal
-
Licensed Waste Contractor: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations. Never dispose of this compound or any other laboratory chemical in the general trash or down the drain.[1]
This compound Disposal Workflow
The following diagram illustrates the step-by-step procedure for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Navigating the Safe Handling of Indican: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, procedural information for the safe handling and disposal of Indican (CAS No. 487-60-5) in a laboratory setting. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), observing standard precautionary measures is crucial for maintaining a safe research environment.[1] Adherence to these protocols helps ensure personnel safety and responsible environmental stewardship.
Hazard Assessment and Safety Data
This compound is a colorless, water-soluble organic compound.[2] Safety Data Sheets (SDS) indicate that it is not a classified hazardous substance, with NFPA and HMIS ratings of zero for health, fire, and reactivity.[1] However, some sources suggest that exposure may cause mild irritation to the skin, eyes, and respiratory system, and it could be harmful if ingested or inhaled. Therefore, treating this compound with the care afforded to all laboratory chemicals is the most prudent approach.
| Quantitative Safety and Physical Data | |
| GHS Classification | Not Classified[1] |
| NFPA 704 Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| Molecular Formula | C₁₄H₁₇NO₆ |
| Molecular Weight | 295.29 g/mol |
| Appearance | Colorless to white solid powder |
| Melting Point | 178 to 180 °C (decomposes) |
| Solubility | Soluble in water and DMSO |
Personal Protective Equipment (PPE) and Handling Protocol
Following standard laboratory hygiene and safety practices is essential when working with this compound.
Recommended Personal Protective Equipment (PPE)
Even without a formal hazard classification, a baseline of PPE should be worn to protect against potential irritation and unforeseen reactions.
-
Eye Protection : Wear safety glasses with side shields or goggles to prevent eye contact.
-
Hand Protection : Use standard laboratory gloves (e.g., nitrile). While specific compatibility tests for this compound are not cited, nitrile gloves offer a good baseline of protection for handling non-hazardous or low-hazard chemicals. Change gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing.
Step-by-Step Handling and Storage Protocol
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Weighing and Transfer : Handle the solid powder in a well-ventilated area. Avoid actions that generate dust.
-
Storage : Keep the this compound container tightly sealed when not in use. Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. Recommended long-term storage is at -20°C, with short-term storage at 0-4°C.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete.
Operational and Disposal Plan
A clear plan for accidental spills and routine disposal is critical.
Spill Management
-
Isolate the Area : Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE : Before cleaning, don the recommended PPE (lab coat, gloves, eye protection).
-
Contain and Clean : For a solid spill, carefully sweep or shovel the material into a designated waste container, avoiding dust generation. For a solution, absorb with an inert material (e.g., vermiculite, sand).
-
Decontaminate : Clean the spill surface with copious amounts of water and collect the cleaning materials for disposal as chemical waste.
Waste Disposal Protocol
All chemical waste must be disposed of in accordance with institutional policies and local, state, and federal regulations.
-
Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed, and compatible waste container.
-
Labeling : Label the container "Hazardous Waste" (or as per your institution's guidelines) with the full chemical name ("this compound") and any known hazards.
-
Segregation : Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste management service.
Visual Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely managing this compound in the laboratory, from initial preparation through final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
